(-)-Prostaglandin E1
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-[3-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25)/b13-12+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVPRGQOIOIIMI-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(/C=C/C1C(CC(=O)C1CCCCCCC(=O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
745-65-3 | |
| Record name | alprostadil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165559 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of (-)-Prostaglandin E1 in Smooth Muscle
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Prostaglandin E1 (PGE1), a member of the eicosanoid family of signaling molecules, is a potent modulator of smooth muscle tone, exhibiting both contractile and relaxant effects depending on the specific tissue and receptor expression profile. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the diverse actions of PGE1 on smooth muscle. It delves into the specific E-prostanoid (EP) receptors that PGE1 interacts with, the distinct intracellular signaling cascades these interactions trigger, and the subsequent physiological responses. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
This compound (PGE1) is a naturally occurring prostaglandin (B15479496) derived from the metabolism of dihomo-γ-linolenic acid (DGLA). It plays a crucial role in a variety of physiological processes, including the regulation of vascular tone, gastrointestinal motility, uterine contractility, and airway resistance.[1][2] The dual nature of its effects, capable of inducing both potent vasodilation and smooth muscle contraction, makes it a subject of significant interest in pharmacology and drug development.[1] The physiological outcome of PGE1 stimulation is dictated by the specific subtype of E-prostanoid (EP) receptors present on the smooth muscle cells.[1]
E-Prostanoid Receptors: The Gateway for PGE1 Action
PGE1 exerts its effects by binding to a family of four G-protein coupled receptors (GPCRs) designated EP1, EP2, EP3, and EP4.[1][3] These receptors exhibit distinct tissue distribution and couple to different intracellular signaling pathways, thereby mediating the tissue-specific and often opposing actions of PGE1.
-
EP1 Receptor: Primarily coupled to the Gq/11 protein, activation of the EP1 receptor stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium concentration ([Ca2+]i), a key event in the initiation of smooth muscle contraction.[1][3]
-
EP2 Receptor: The EP2 receptor is coupled to the Gs protein. Its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][2] Elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates several downstream targets to promote smooth muscle relaxation.[1]
-
EP3 Receptor: The EP3 receptor is unique in that it has multiple splice variants that can couple to different G proteins, including Gi, Gs, and Gq. Coupling to Gi inhibits adenylyl cyclase, leading to a decrease in cAMP levels, which can promote contraction or attenuate relaxation.
-
EP4 Receptor: Similar to the EP2 receptor, the EP4 receptor is coupled to the Gs protein and its activation leads to an increase in cAMP and subsequent smooth muscle relaxation.[2][4]
The differential expression of these receptor subtypes in various smooth muscle tissues is the primary determinant of the physiological response to PGE1.
Signaling Pathways of PGE1 in Smooth Muscle
The binding of PGE1 to its cognate EP receptors initiates distinct signaling cascades that ultimately determine whether the smooth muscle will contract or relax.
Contractile Signaling Pathway (Primarily via EP1)
The contractile effects of PGE1 are predominantly mediated by the EP1 receptor. The signaling pathway is as follows:
-
Receptor Activation: PGE1 binds to the EP1 receptor, inducing a conformational change.
-
Gq Protein Activation: The activated EP1 receptor interacts with and activates the heterotrimeric Gq protein.
-
Phospholipase C (PLC) Activation: The α-subunit of Gq activates PLC.
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into IP3 and DAG.
-
Calcium Release: IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm.
-
Myosin Light Chain Kinase (MLCK) Activation: The increased intracellular Ca2+ binds to calmodulin, and the Ca2+-calmodulin complex activates MLCK.
-
Myosin Phosphorylation and Contraction: Activated MLCK phosphorylates the regulatory light chain of myosin, leading to cross-bridge cycling and smooth muscle contraction.
Relaxant Signaling Pathway (Primarily via EP2 and EP4)
The relaxant effects of PGE1 are primarily mediated through the EP2 and EP4 receptors.[1][2] The signaling cascade is as follows:
-
Receptor Activation: PGE1 binds to EP2 or EP4 receptors.
-
Gs Protein Activation: The activated receptor interacts with and activates the Gs protein.
-
Adenylyl Cyclase Activation: The α-subunit of Gs activates adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cAMP.
-
Protein Kinase A (PKA) Activation: The increase in intracellular cAMP activates PKA.
-
Downstream Phosphorylation and Relaxation: PKA phosphorylates several target proteins that promote relaxation, including:
-
Inhibition of Myosin Light Chain Kinase (MLCK): PKA can phosphorylate and inhibit MLCK, reducing its ability to phosphorylate myosin and cause contraction.
-
Activation of Myosin Light Chain Phosphatase (MLCP): PKA can lead to the activation of MLCP, which dephosphorylates the myosin light chain, promoting relaxation.[5][6][7]
-
Sequestration of Intracellular Calcium: PKA can phosphorylate phospholamban on the sarcoplasmic reticulum, enhancing Ca2+ uptake and reducing cytosolic Ca2+ levels.
-
Potassium Channel Activation: PKA can phosphorylate and open potassium channels, leading to hyperpolarization of the cell membrane, which makes contraction less likely.
-
Quantitative Data
The following table summarizes key quantitative parameters for the interaction of PGE1 and related compounds with EP receptors and their effects on smooth muscle.
| Parameter | Ligand | Receptor Subtype | Tissue/Cell Type | Value | Reference(s) |
| Binding Affinity (Ki) | PGE1 | EP1 (human) | HEK-293 cells | 165 ± 29 nM | [8] |
| PGE2 | EP1 (human) | HEK-293 cells | 14.9 ± 2.2 nM | [8] | |
| PGE1 | EP4 (human) | HEK-293 cells | 1.45 ± 0.24 nM | [4] | |
| PGE2 | EP4 (human) | HEK-293 cells | 0.75 ± 0.03 nM | [4] | |
| Dissociation Constant (Kd) | [3H]-PGE2 | EP1 (human) | HEK-293 cells | 16.0 ± 0.69 nM | [8] |
| [3H]-PGE2 | EP4 (human) | HEK-293 cells | 0.72 ± 0.12 nM | [4] | |
| EC50 (Relaxation) | Isoproterenol | β2-AR | Mouse Trachea | 23.4 ± 4.8 nM | [1] |
| ONO-AE1-329 (EP4 agonist) | EP4 | Human Precision-Cut Lung Slices (MCh-contracted) | 4.9 x 10⁻⁷ M | [9] | |
| ONO-AE1-259 (EP2 agonist) | EP2 | Human Precision-Cut Lung Slices (MCh-contracted) | 2.2 x 10⁻⁶ M | [9] | |
| IC50 (Inhibition of GM-CSF release) | PGE2 | EP2 | Human Airway Smooth Muscle Cells | pIC50 = 8.61 | |
| ONO-AE1-259 (EP2 agonist) | EP2 | Human Airway Smooth Muscle Cells | pIC50 = 8.79 |
Experimental Protocols
Isolated Tissue Bath for Smooth Muscle Tension Measurement
This protocol describes the methodology for measuring the isometric contraction and relaxation of isolated smooth muscle strips in response to PGE1.
Materials:
-
PGE1 stock solution (e.g., 1 mM in ethanol)
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11
-
Gas mixture (95% O2 / 5% CO2)
-
Isolated smooth muscle tissue (e.g., aortic rings, tracheal strips, uterine segments)
-
Organ bath system with force transducers and data acquisition software
Procedure:
-
Tissue Preparation:
-
Euthanize the animal according to approved ethical protocols.
-
Carefully dissect the desired smooth muscle tissue and place it in cold PSS.
-
Prepare tissue strips or rings of appropriate dimensions.
-
Mount the tissue in the organ bath chambers, connecting one end to a fixed point and the other to a force transducer.
-
-
Equilibration and Viability Check:
-
Allow the tissue to equilibrate in the organ bath for 60-90 minutes at 37°C, with PSS changes every 15-20 minutes, while bubbling with the gas mixture.
-
Apply a passive tension to the tissue (e.g., 1-2 g for aortic rings).
-
Induce a contraction with a high concentration of KCl (e.g., 60-80 mM) to confirm tissue viability.
-
Wash the tissue thoroughly with PSS to return to baseline tension.
-
-
PGE1 Administration:
-
Once a stable baseline is achieved, add PGE1 to the organ bath in a cumulative, dose-dependent manner (e.g., from 1 nM to 10 µM).
-
Allow the tissue to respond to each concentration until a plateau is reached before adding the next concentration.
-
Record the changes in isometric tension continuously.
-
-
Data Analysis:
-
Measure the change in tension from baseline at each PGE1 concentration.
-
Construct a dose-response curve by plotting the response against the logarithm of the PGE1 concentration.
-
Calculate the EC50 (concentration for 50% of maximal effect) or IC50 (concentration for 50% inhibition) from the curve.
-
Radioligand Binding Assay for EP Receptors
This protocol outlines a general procedure for determining the binding affinity (Kd) and receptor density (Bmax) of PGE1 for its receptors.[10][11][12]
Materials:
-
Membrane preparation from smooth muscle tissue or cells expressing EP receptors
-
Radiolabeled PGE1 (e.g., [3H]-PGE1)
-
Unlabeled PGE1
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and fluid
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue or cells in a cold lysis buffer.
-
Centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Reaction:
-
In a series of tubes, add a fixed amount of membrane protein.
-
Add increasing concentrations of [3H]-PGE1.
-
For determination of non-specific binding, add a high concentration of unlabeled PGE1 to a parallel set of tubes.
-
Incubate at a specific temperature (e.g., 30°C) for a time sufficient to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters under vacuum.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot specific binding versus the concentration of [3H]-PGE1.
-
Analyze the data using non-linear regression to determine the Kd and Bmax.
-
cAMP Immunoassay
This protocol describes the measurement of intracellular cAMP levels in smooth muscle cells treated with PGE1 using a competitive immunoassay.[2][13][14][15]
Materials:
-
Cultured smooth muscle cells
-
PGE1
-
Cell lysis buffer
-
cAMP immunoassay kit (containing cAMP antibody, HRP-labeled cAMP, and substrate)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Culture smooth muscle cells in appropriate multi-well plates.
-
Treat the cells with various concentrations of PGE1 for a specified time. Include a vehicle control.
-
-
Cell Lysis:
-
Remove the culture medium and lyse the cells with the provided lysis buffer to release intracellular cAMP.
-
-
Immunoassay:
-
Add the cell lysates and cAMP standards to the wells of an antibody-coated microplate.
-
Add HRP-labeled cAMP to each well to compete with the cAMP from the sample for antibody binding.
-
Incubate to allow for competitive binding.
-
Wash the wells to remove unbound reagents.
-
Add the substrate and incubate to develop a colorimetric signal.
-
Stop the reaction and measure the absorbance using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the known cAMP concentrations of the standards.
-
Determine the cAMP concentration in the samples by interpolating their absorbance values from the standard curve.
-
Cross-talk with Other Signaling Pathways
The signaling pathways initiated by PGE1 do not operate in isolation and can interact with other signaling cascades within the smooth muscle cell. A notable example is the cross-talk with the β2-adrenergic receptor (β2AR) pathway in airway smooth muscle.[1] Activation of the EP1 receptor has been shown to reduce the bronchodilatory effect of β2AR agonists.[1] This occurs through the formation of EP1:β2AR heterodimers, which leads to uncoupling of the β2AR from its Gs protein, thereby attenuating cAMP production and relaxation.[1] This mechanism may contribute to β-agonist resistance in conditions like asthma.
Tissue-Specific Expression and Function of EP Receptors
The relative expression levels of the different EP receptor subtypes are a key determinant of the physiological response to PGE1 in a given smooth muscle tissue.
-
Vascular Smooth Muscle: Generally, EP2 and EP4 receptors predominate, leading to vasodilation.[16][17][18][19][20] This is the basis for the clinical use of PGE1 (alprostadil) in conditions requiring increased blood flow.
-
Airway Smooth Muscle: Both EP2 and EP4 receptors are expressed and mediate relaxation.[9][21] However, the EP1 receptor is also present and its activation can counteract the relaxant effects of β2-adrenergic agonists.[1]
-
Uterine Smooth Muscle: The expression of EP receptors in the myometrium changes during the reproductive cycle and pregnancy. PGE1 can cause both contraction and relaxation of uterine smooth muscle, depending on the hormonal status and the relative expression of contractile (EP1, some EP3 isoforms) and relaxant (EP2, EP4) receptors.[22]
-
Gastrointestinal Smooth Muscle: EP3 receptors are highly expressed in the circular and longitudinal smooth muscle of the intestine, where they can mediate contraction.[23] EP4 receptors are also present and can contribute to the regulation of motility.
Conclusion
The mechanism of action of this compound in smooth muscle is a complex interplay of receptor subtype expression, G-protein coupling, and downstream second messenger signaling. A thorough understanding of these pathways is essential for the development of targeted therapeutics that can selectively modulate smooth muscle tone in various disease states. This guide provides a foundational framework for researchers and drug development professionals, summarizing the current knowledge of PGE1's multifaceted role in smooth muscle physiology and pharmacology. Further research into the specific regulatory mechanisms of MLCK and MLCP by PGE1-activated pathways and the intricate cross-talk with other signaling networks will continue to refine our understanding and open new avenues for therapeutic intervention.
References
- 1. Airway smooth muscle prostaglandin-EP1 receptors directly modulate β2–adrenergic receptors within a unique heterodimeric complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Structural insights into the activation of the human prostaglandin E2 receptor EP1 subtype by prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of [3H]-prostaglandin E2 binding to the cloned human EP4 prostanoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Smooth Muscle Myosin Light Chain Phosphatase by Multisite Phosphorylation of the Myosin Targeting Subunit, MYPT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Regulation of Myosin Light-Chain Phosphatase Activity to Generate Airway Smooth Muscle Hypercontractility [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Prorelaxant E-type Prostanoid Receptors Functionally Partition to Different Procontractile Receptors in Airway Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
- 13. A simple procedure for assaying cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. resources.rndsystems.com [resources.rndsystems.com]
- 15. cAMP Assay Kit (Competitive ELISA, Fluorometric) (ab138880) | Abcam [abcam.com]
- 16. Cell cycle-dependent inhibition of human vascular smooth muscle cell proliferation by prostaglandin E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Desensitization of beta-adrenoceptor- and prostaglandin E1 receptor-mediated human vascular smooth muscle relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of prostaglandin E1 on DNA synthesis in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cell cycle related inhibition of mouse vascular smooth muscle cell proliferation by prostaglandin E1: relationship between prostaglandin E1 and intracellular cAMP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Prostaglandin E1 inhibits DNA synthesis in arterial smooth muscle cells stimulated with platelet-derived growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cooperativity of E-prostanoid receptor subtypes in regulating signaling and growth inhibition in human airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Antagonism by PGF2alpha of the vasodilation induced by PGE1, PGE2 and PGA1 in the canine uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Prostaglandin E2 receptor distribution and function in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
biological functions of endogenous Prostaglandin E1
An In-depth Technical Guide to the Biological Functions of Endogenous Prostaglandin (B15479496) E1
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Prostaglandin E1 (PGE1), an endogenously synthesized eicosanoid derived from dihomo-γ-linolenic acid (DGLA), is a potent lipid mediator with a vast array of physiological and pathological functions.[1][2][3] It exerts its effects through a family of G-protein coupled receptors, leading to diverse and sometimes opposing biological outcomes depending on the receptor subtype and tissue context.[4] This document provides a comprehensive technical overview of the core biological functions of endogenous PGE1, including its receptor interactions, signaling pathways, physiological roles, and implications in disease. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for the scientific community engaged in prostaglandin research and therapeutic development.
Receptor Binding and Signaling Pathways
PGE1 mediates its effects by binding to the four E-prostanoid (EP) receptor subtypes: EP1, EP2, EP3, and EP4.[4] The binding affinity of PGE1 varies across these subtypes, which dictates the subsequent activation of distinct intracellular signaling cascades.[5]
Receptor Binding Affinity
The interaction between PGE1 and its receptors is characterized by specific binding affinities, which are crucial determinants of its biological potency. Quantitative data from competitive binding assays provide insight into these interactions.
| Receptor Subtype | Ligand | Species | Binding Affinity (K_i) | Citation |
| EP1 | PGE1 | Mouse | 36 nM | [5] |
| EP2 | PGE1 | Mouse | 10 nM | [5] |
| EP3 | PGE1 | Mouse | 1.1 nM | [5] |
| EP4 | PGE1 | Mouse | 2.1 nM | [5] |
| IP (Prostacyclin Receptor) | PGE1 | Mouse | 33 nM | [5] |
K_i (Inhibition Constant) is a measure of the concentration of a ligand that is required to inhibit the binding of another ligand by 50%. A lower K_i value indicates a higher binding affinity.
Intracellular Signaling Cascades
The activation of each EP receptor subtype by PGE1 initiates a specific G-protein-mediated signaling pathway.
-
EP1 Receptor Signaling : The EP1 receptor is primarily coupled to the Gαq protein.[4] Its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium ions (Ca²⁺) from intracellular stores, leading to a rise in cytosolic Ca²⁺ concentration.[4][6] This pathway is often associated with smooth muscle contraction.
-
EP2 and EP4 Receptor Signaling : Both EP2 and EP4 receptors are coupled to the Gαs protein.[4] Ligand binding stimulates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[4][7] Increased intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, typically leading to smooth muscle relaxation and vasodilation.[8]
-
EP3 Receptor Signaling : The EP3 receptor is unique in its ability to couple to the Gαi protein.[4] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[4][9] This can counteract the effects of Gαs-coupled receptors and is involved in functions such as inhibiting gastric acid secretion and attenuating cardiac hypertrophy.[9]
Core Physiological Functions
Endogenous PGE1 is involved in the regulation of a wide range of physiological processes across multiple organ systems.
Cardiovascular System
PGE1 is a powerful, locally-acting vasodilator that relaxes smooth muscle and opens blood vessels.[2][3] This action contributes to the regulation of peripheral blood flow and blood pressure.[10] It is also a potent inhibitor of platelet aggregation, playing a role in preventing unnecessary clot formation.[3] In neonates with certain congenital heart defects, PGE1 is crucial for maintaining the patency of the ductus arteriosus until corrective surgery can be performed.[2][11]
Gastrointestinal System
In the gastrointestinal tract, PGE1 has significant cytoprotective effects. It reduces gastric acid secretion and stimulates the production of protective gastric mucus, thereby preventing the formation of ulcers.[12] It also relaxes the circular muscle of the gut.
Inflammation and Immune Response
While PGE2 is often considered a pro-inflammatory mediator, PGE1 can exhibit anti-inflammatory properties.[4] It has been shown to suppress tumor necrosis factor-induced inflammation.[8] Recent studies indicate that PGE1 can reprogram M2-like (pro-tumor) macrophages towards an M1 (anti-tumor) phenotype, suggesting a role in cancer immunotherapy.[13]
Nervous System
PGE1 can act as a pain mediator.[8] Studies in trigeminal ganglion neurons have shown that PGE1 can induce mechanical allodynia by facilitating the HCN2 channel via the EP2 receptor and subsequent cAMP accumulation.[8]
Other Systems
-
Renal Function : PGE1 is involved in the regulation of renal blood flow and function. Drugs that inhibit prostaglandin synthesis, such as NSAIDs, can impact these processes.
-
Reproductive System : In obstetrics, PGE1 analogues are used for cervical ripening and to induce labor due to their ability to soften the cervix and cause uterine contractions.[2][12] Synthetic forms are also used to treat erectile dysfunction by increasing blood flow to the penis.[2][12]
Role in Pathophysiology
Dysregulation of PGE1 signaling is implicated in several disease states.
-
Cardiac Hypertrophy : PGE1 has been shown to ameliorate angiotensin II-induced cardiac hypertrophy.[9] This protective effect is mediated through the activation of the EP3 receptor and upregulation of Netrin-1, which in turn inhibits the downstream MAPK signaling pathway.[9]
-
Angiogenesis : PGE1 is a potent stimulator of angiogenesis, primarily through the upregulation of Vascular Endothelial Growth Factor (VEGF) expression.[14] This process is controlled by the transcription factor Hypoxia-Inducible Factor 1 (HIF-1), which PGE1 can activate via EP1 and EP3 receptors even under non-hypoxic conditions.[14]
-
Cancer : Elevated levels of PGE1 have been found in patients with certain cancers, such as medullary carcinoma of the thyroid and neuroblastomas. Its role in promoting angiogenesis and modulating the tumor microenvironment (e.g., macrophage polarization) makes it a key area of investigation in oncology.[13][14]
Key Experimental Protocols
The characterization of PGE1 functions relies on a set of established experimental methodologies.
Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity (K_d or K_i) of PGE1 to its receptors.[4]
Methodology:
-
Membrane Preparation : Cells or tissues expressing the EP receptor of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, with protease inhibitors).[4] The homogenate is centrifuged to pellet the cell membranes, which are then resuspended in a binding buffer.
-
Binding Reaction : A fixed concentration of radiolabeled prostaglandin (e.g., [³H]PGE1) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled PGE1 (competitor).
-
Separation : The reaction is terminated by rapid filtration through a glass fiber filter, which separates receptor-bound radioligand from the unbound ligand.
-
Quantification : The radioactivity retained on the filter is measured using liquid scintillation counting.
-
Data Analysis : The data are analyzed using non-linear regression to calculate the IC₅₀ of the competitor, from which the K_i can be derived.
Intracellular cAMP Measurement Assay
This assay quantifies the change in intracellular cAMP levels following receptor activation, typically for Gαs- or Gαi-coupled receptors.
Methodology:
-
Cell Culture : Cells expressing the EP receptor of interest (e.g., EP2, EP3, EP4) are cultured to an appropriate density.
-
Pre-treatment : Cells are often pre-treated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulation : Cells are stimulated with varying concentrations of PGE1 for a defined period.
-
Cell Lysis : The reaction is stopped, and the cells are lysed to release intracellular contents.
-
Quantification : The cAMP concentration in the cell lysate is measured using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[15]
-
Data Analysis : A standard curve is generated, and the cAMP concentrations in the samples are interpolated to determine the dose-response relationship.
Intracellular Calcium (Ca²⁺) Mobilization Assay
This functional assay is used to measure the increase in intracellular calcium following the activation of Gαq-coupled receptors like EP1.[4]
Methodology:
-
Cell Loading : Cells expressing the EP1 receptor are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[4] The "AM" ester group allows the dye to cross the cell membrane, after which it is cleaved by intracellular esterases, trapping the dye inside.
-
Stimulation and Measurement : The loaded cells are placed in a fluorometer or a fluorescence microscope. A baseline fluorescence reading is taken before the addition of PGE1.[4]
-
Agonist Addition : PGE1 is added to the cells, and the change in fluorescence intensity, which corresponds to the change in intracellular Ca²⁺ concentration, is recorded over time.[4]
-
Data Analysis : The peak fluorescence response is quantified and plotted against the agonist concentration to generate a dose-response curve.
Conclusion
Endogenous Prostaglandin E1 is a critical lipid mediator with multifaceted biological functions that are essential for homeostasis and are deeply implicated in human disease. Its diverse effects, ranging from vasodilation and cytoprotection to pain modulation and immune regulation, are dictated by its differential engagement of the four EP receptor subtypes and their respective signaling pathways. A thorough understanding of these mechanisms, supported by robust quantitative data and experimental methodologies, is paramount for the development of novel therapeutic strategies that can selectively target the PGE1 signaling axis for the treatment of cardiovascular disease, inflammation, cancer, and other pathological conditions.
References
- 1. Prostaglandin E1: physiological significance and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandin E1 - Wikipedia [en.wikipedia.org]
- 3. Prostaglandin - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
- 7. The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice [mdpi.com]
- 8. The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prostaglandin E1 attenuates AngII-induced cardiac hypertrophy via EP3 receptor activation and Netrin-1upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prostaglandin E1 infusion for small vessel arterial ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prostaglandin E1 in infants with congenital heart disease: Indian experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. Differential roles of prostaglandin E-type receptors in activation of hypoxia-inducible factor 1 by prostaglandin E1 in vascular-derived cells under non-hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. interscienceinstitute.com [interscienceinstitute.com]
The Discovery and Isolation of Prostaglandin E1: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) E1 (PGE1) is a lipid autacoid derived from the enzymatic metabolism of dihomo-γ-linolenic acid, an omega-6 fatty acid.[1] As a member of the extensive prostaglandin family, PGE1 exerts a wide array of physiological effects, making it a molecule of significant interest in biomedical research and therapeutic development. Its discovery and subsequent isolation represent a landmark achievement in biochemistry, paving the way for a deeper understanding of lipid mediators in health and disease. This technical guide provides a comprehensive overview of the seminal discoveries, detailed experimental protocols for isolation and analysis, and the intricate signaling pathways of Prostaglandin E1.
A Historical Perspective: The Discovery of a New Class of Bioactive Lipids
The journey to uncover prostaglandins (B1171923) began in the 1930s with the independent observations of Swedish physiologist Ulf von Euler and British physiologist M.W. Goldblatt. They noted that extracts of human seminal fluid and sheep vesicular glands could lower blood pressure and stimulate smooth muscle contraction.[2] Von Euler named the active principle "prostaglandin," mistakenly believing it originated from the prostate gland.[2] It was later determined that the seminal vesicles are the primary source of prostaglandins in semen.[3]
The true breakthrough in prostaglandin research came in the 1950s and 1960s through the pioneering work of Sune Bergström and his colleague Jan Sjövall at the Karolinska Institute in Stockholm.[2] Facing the challenge of isolating these potent but minute lipid-soluble substances, Bergström employed the then-novel technique of counter-current distribution.[2] This work culminated in 1957 with the isolation of the first crystalline prostaglandins, including Prostaglandin E1.[4] Subsequent research by Bergström, along with Bengt Samuelsson, elucidated the chemical structures and the biosynthetic pathway of prostaglandins from unsaturated fatty acids, earning them the Nobel Prize in Physiology or Medicine in 1982, shared with John Vane.[5]
Isolation and Purification of Prostaglandin E1: From Seminal Fluid to Crystalline Form
The initial isolation of PGE1 was a formidable task due to its low concentration in biological tissues and its chemical instability. The following sections provide a detailed look at both the historical and modern methodologies for its purification and quantification.
Historical Experimental Protocols
The following protocols are reconstructed based on the seminal works of Bergström and Sjövall, outlining the classical approach to isolating PGE1 from sheep seminal vesicles.
2.1.1. Preparation of Seminal Plasma
A crucial first step in the isolation of prostaglandins from semen is the removal of spermatozoa to obtain clear seminal plasma.
| Parameter | Method |
| Sample | Whole human or animal semen |
| Centrifugation | Centrifuge at high speed (e.g., 10,000 x g or higher) to pellet spermatozoa. Some studies indicate that centrifugation up to 40,000 x g may be necessary to achieve sperm-free plasma in a majority of samples.[6] |
| Filtration | For complete removal of spermatozoa, filtration of whole semen through a Millipore filter with a pore size of 0.45 µm is effective.[6] |
2.1.2. Extraction and Initial Purification from Sheep Seminal Vesicles
This protocol is based on the methods described by Bergström and Sjövall for the large-scale extraction of prostaglandins.
| Step | Procedure |
| 1. Initial Extraction | Dried sheep seminal vesicles are suspended in water and then extracted with a large volume of 95% ethanol (B145695) with mechanical stirring. The mixture is left to sediment overnight, and the clear ethanol supernatant is collected.[7] |
| 2. Concentration | The combined ethanol extracts are evaporated under vacuum to significantly reduce the volume.[7] |
| 3. Solvent Partitioning (Ether Extraction) | The concentrated crude extract is first extracted with an equal volume of diethyl ether to remove nonpolar lipids. The aqueous phase is then acidified to pH 3 with hydrochloric acid and extracted multiple times with diethyl ether.[7] |
| 4. Washing and Drying | The combined ether extracts containing the acidic prostaglandins are washed with water until free of chloride ions and then evaporated to dryness in vacuo, yielding a crude prostaglandin paste.[7] |
2.1.3. Counter-Current Distribution and Partition Chromatography
These techniques were instrumental in separating the different prostaglandins from the crude extract.
| Step | Procedure |
| 1. Counter-Current Distribution | A multi-stage counter-current distribution is performed using a solvent system such as ether and a buffer phase to achieve initial separation of prostaglandin fractions.[7] |
| 2. Reversed-Phase Partition Chromatography | Fractions enriched in prostaglandin activity are subjected to reversed-phase partition chromatography. A hydrophobic support material (e.g., silane-treated kieselguhr) is used with a two-phase solvent system, such as 50% (v/v) methanol/water and 50% (v/v) isooctanol/chloroform.[7] |
| 3. Second Partition Chromatography | Further purification is achieved using a second partition chromatography system with an acidic solvent system, for example, ethylene (B1197577) chloride/heptane (50/50) equilibrated with acetic acid/water (60/40).[7] |
2.1.4. Thin-Layer Chromatography (TLC)
TLC was used to monitor the purification process and assess the purity of the fractions.
| Parameter | Description |
| Stationary Phase | Silica (B1680970) gel plates. For separating prostaglandins with different degrees of unsaturation, silica gel plates impregnated with silver nitrate (B79036) can be used.[8] |
| Mobile Phase | A variety of solvent systems can be employed depending on the specific separation required. The polarity of the mobile phase is a critical factor, with more polar solvents increasing the Rf value.[9][10] |
| Visualization | As prostaglandins are not colored, visualization is achieved by spraying the plate with a reagent such as a 15% ethanolic solution of phosphomolybdic acid followed by heating, which reveals the prostaglandins as blue spots.[7] Alternatively, for analytical purposes, plates containing a fluorescent indicator can be viewed under a UV lamp, where UV-absorbing compounds appear as dark spots.[11] |
Modern Analytical and Quantification Methods
Current research and clinical applications rely on more sensitive and specific methods for the quantification of PGE1.
2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the quantitative analysis of prostaglandins. Due to their low volatility, derivatization is a necessary step.
| Step | Procedure |
| 1. Sample Preparation | Prostaglandins are extracted from the biological matrix (e.g., plasma, seminal fluid) using solid-phase extraction. |
| 2. Derivatization | The carboxyl group is esterified, often to a methyl ester. The ketone and hydroxyl groups are converted to more volatile and stable derivatives. A common method involves the formation of a methoxime derivative of the ketone group, followed by the conversion of hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers using a silylating reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[12][13][14] |
| 3. GC-MS Analysis | The derivatized sample is injected into the gas chromatograph, where the components are separated based on their boiling points and interaction with the column's stationary phase. The mass spectrometer then detects and quantifies the specific prostaglandin derivatives.[15] |
2.2.2. High-Performance Liquid Chromatography (HPLC)
HPLC offers another robust method for the separation and quantification of PGE1.
| Step | Procedure |
| 1. Sample Preparation | Similar to GC-MS, prostaglandins are first extracted from the biological sample. |
| 2. Derivatization (Optional but common for UV/Fluorescence detection) | To enhance detection, PGE1 can be derivatized with a fluorescent tag, such as panacyl bromide (p-(9-anthroyloxy)phenacyl bromide).[16] |
| 3. HPLC Separation | The sample is injected into an HPLC system equipped with a reverse-phase column (e.g., C18). A gradient elution with a mobile phase, such as a mixture of acetonitrile (B52724) and water containing a small amount of acetic acid, is used to separate the prostaglandins.[16] |
| 4. Detection | Detection can be achieved using UV-Vis, fluorescence (for derivatized compounds), or mass spectrometry (LC-MS). |
Quantitative Data
The concentration of PGE1 in seminal fluid can vary significantly.
| Source | PGE1 Concentration | Reference |
| Human Seminal Fluid | Mean of 226 µg/ml (range 24 to 783 µg/ml) | [4] |
| Turkey Seminal Plasma (Trial 1) | 185.2 ± 88.4 pg/mL | [17] |
| Turkey Seminal Plasma (Trial 2) | 187.2 ± 33.7 pg/mL | [17] |
Biological Activity and Signaling Pathways
Prostaglandin E1 exerts its diverse biological effects by binding to a family of G-protein coupled receptors (GPCRs) known as the EP receptors. There are four subtypes of EP receptors: EP1, EP2, EP3, and EP4, each coupled to distinct intracellular signaling pathways.[1][8]
Prostaglandin E1 Receptor Signaling
The binding of PGE1 to its receptors initiates a cascade of intracellular events that ultimately lead to a physiological response.
-
EP1 Receptor: The EP1 receptor is coupled to the Gq family of G proteins.[9] Activation of EP1 leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration and the activation of calcium-dependent signaling pathways, often resulting in smooth muscle contraction.[9]
-
EP2 and EP4 Receptors: Both EP2 and EP4 receptors are coupled to the Gs family of G proteins.[15] Ligand binding to these receptors activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[15][18] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA) and other cAMP-dependent effectors, typically resulting in smooth muscle relaxation.[1]
-
EP3 Receptor: The EP3 receptor is primarily coupled to the Gi family of G proteins.[18] Activation of the EP3 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[8] This can counteract the effects of Gs-coupled receptors and often leads to smooth muscle contraction.
Experimental Protocols for Assessing Biological Activity
3.2.1. Smooth Muscle Bioassay (Rabbit Jejunum)
This classical bioassay is used to determine the biological activity of prostaglandins based on their ability to induce smooth muscle contraction or relaxation.
| Step | Procedure |
| 1. Tissue Preparation | A segment of rabbit jejunum is isolated and placed in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).[19][20] |
| 2. Mounting | The jejunum strip is mounted in the organ bath, with one end attached to a fixed point and the other connected to a force transducer to record isometric contractions.[19] |
| 3. Equilibration | The tissue is allowed to equilibrate in the organ bath until a stable baseline of spontaneous rhythmic contractions is established.[19] |
| 4. Drug Administration | Known concentrations of PGE1 or unknown samples are added to the organ bath, and the change in contractile force is recorded.[19] |
| 5. Data Analysis | The response to the unknown sample is compared to a standard curve generated with known concentrations of PGE1 to quantify its biological activity. |
Visualizing PGE1 Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the complex processes involved, the following diagrams were generated using the DOT language.
Signaling Pathways
Caption: Prostaglandin E1 signaling pathways via EP receptors.
Experimental Workflow: Historical Isolation of PGE1
Caption: Historical workflow for the isolation of Prostaglandin E1.
Conclusion
The discovery and isolation of Prostaglandin E1 marked a pivotal moment in biomedical science, revealing a new class of potent lipid mediators. The meticulous and innovative experimental approaches developed by pioneers like Bergström and Sjövall laid the foundation for our current understanding of these ubiquitous molecules. Today, with advanced analytical techniques, researchers can precisely quantify and study the intricate roles of PGE1 in a multitude of physiological and pathological processes. This guide provides a comprehensive resource for scientists and researchers, detailing both the historical context and the practical methodologies essential for the continued exploration of Prostaglandin E1 and its therapeutic potential.
References
- 1. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
- 2. Prostaglandins, bioassay and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rep.bioscientifica.com [rep.bioscientifica.com]
- 4. researchgate.net [researchgate.net]
- 5. nobelprize.org [nobelprize.org]
- 6. Preparation of sperm-free seminal plasma from human semen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Preparative thin-layer and column chromatography of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Home Page [chem.ualberta.ca]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. gcms.cz [gcms.cz]
- 13. scispace.com [scispace.com]
- 14. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 15. The Gαs‐protein‐mediated pathway may be steadily stimulated by prostanoid EP2 receptors, but not by EP4 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Properties of a novel preparation of prostaglandin synthetase from sheep seminal vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Prostaglandin levels in seminal plasma and sperm extracts of the domestic turkey, and the effects of cyclooxygenase inhibitors on sperm mobility - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. rjptsimlab.com [rjptsimlab.com]
- 20. Expt. 10 effect of spasmogens and spasmolytics using rabbit jejunum | PDF [slideshare.net]
The Intricacies of (-)-Prostaglandin E1 Signaling: A Technical Guide to EP Receptor Activation
An in-depth exploration for researchers, scientists, and drug development professionals into the signaling mechanisms of (-)-Prostaglandin E1 through its cognate E-Prostanoid receptors.
This compound (PGE1), also known as Alprostadil, is a naturally occurring eicosanoid that exerts a wide array of physiological and pharmacological effects, including vasodilation, inhibition of platelet aggregation, and smooth muscle relaxation.[1][2][3] These actions are mediated through its interaction with a family of G-protein coupled receptors (GPCRs) known as E-Prostanoid (EP) receptors. Understanding the nuanced signaling pathways activated by PGE1 upon binding to the four distinct EP receptor subtypes—EP1, EP2, EP3, and EP4—is critical for the targeted development of therapeutic agents.
Quantitative Pharmacology of this compound at EP Receptors
The interaction of this compound with each EP receptor subtype is characterized by distinct binding affinities and functional potencies. This differential engagement is fundamental to the diverse biological outcomes of PGE1 signaling. The following tables summarize the key quantitative data for PGE1 at mouse and human EP receptors.
Table 1: Binding Affinity of this compound for Mouse EP Receptors
| Receptor Subtype | Binding Affinity (Ki) |
| EP1 | 36 nM |
| EP2 | 10 nM |
| EP3 | 1.1 nM |
| EP4 | 2.1 nM |
| Data sourced from MedchemExpress.[4] |
Table 2: Comparative Binding of Prostaglandins to EP Receptors
| Ligand | Receptor Subtype | Binding Affinity (Kd/Ki) | Species |
| PGE1 | EP1 | ~40 nM (Kd) | Mouse |
| PGE2 | EP1 | ~25 nM (Kd) | Human |
| PGE1 | Thymocytes (High Affinity) | - | Rat |
| PGE2 | Thymocytes (High Affinity) | Same as PGE1 | Rat |
| Data compiled from multiple sources.[5][6] |
EP Receptor Signaling Pathways
The activation of EP receptors by PGE1 initiates distinct intracellular signaling cascades determined by the G-protein to which the receptor subtype couples.[7]
-
EP1 Receptor: Primarily coupled to Gαq, its activation stimulates the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium concentration ([Ca2+]i).[7][8]
-
EP2 and EP4 Receptors: These receptors are coupled to Gαs, and their activation stimulates adenylyl cyclase (AC), resulting in an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[7][8][9]
-
EP3 Receptor: This receptor is unique in its ability to couple to Gαi, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.[7][8] However, some studies suggest PGE1 can mediate protective effects through EP3 via upregulation of Netrin-1 and inhibition of the MAPK pathway.[10]
Below are diagrams illustrating the canonical signaling pathways for each EP receptor subtype upon activation by this compound.
Experimental Protocols for Studying PGE1 Signaling
The characterization of this compound signaling through EP receptors relies on a variety of well-established experimental techniques. Below are detailed methodologies for key assays.
Ligand Binding Assay
This assay is used to determine the binding affinity (Kd or Ki) of PGE1 to its receptors.[7]
1. Membrane Preparation:
-
Cells or tissues expressing the EP receptor of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[7]
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then subjected to high-speed ultracentrifugation to pellet the membranes.
-
The membrane pellet is resuspended in a suitable assay buffer.
2. Binding Reaction:
-
A fixed concentration of radiolabeled PGE1 (e.g., [3H]PGE1) is incubated with the prepared membranes.
-
For competition binding assays, increasing concentrations of unlabeled PGE1 are included to displace the radiolabeled ligand.
-
Non-specific binding is determined in the presence of a large excess of unlabeled PGE1.
-
The reaction is incubated to equilibrium.
3. Separation and Detection:
-
The reaction mixture is rapidly filtered through a glass fiber filter to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioactivity.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting non-specific binding from total binding.
-
Saturation binding data is analyzed using non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
Competition binding data is analyzed to determine the inhibitory constant (Ki) of PGE1.
cAMP Measurement Assay
This assay quantifies the intracellular accumulation of cAMP in response to PGE1 stimulation, which is indicative of EP2 and EP4 receptor activation or EP3 receptor inhibition.[7]
1. Cell Culture and Treatment:
-
Cells endogenously or recombinantly expressing the EP receptor of interest are seeded in a multi-well plate.[7]
-
Prior to the assay, cells are often pre-treated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.[7]
-
Cells are then stimulated with varying concentrations of PGE1 for a defined period.
2. Cell Lysis:
-
The cell culture medium is removed, and a lysis buffer is added to release intracellular cAMP.
3. cAMP Quantification:
-
The concentration of cAMP in the cell lysates is determined using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
These assays typically involve a cAMP-specific antibody and a labeled cAMP conjugate.
4. Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The cAMP concentration in the experimental samples is interpolated from the standard curve.
-
Dose-response curves are plotted to determine the EC50 (for agonists) or IC50 (for antagonists) values.
Intracellular Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration following PGE1 stimulation, which is a hallmark of EP1 receptor activation.[11]
1. Cell Preparation and Dye Loading:
-
Cells expressing the EP1 receptor are seeded in a black-walled, clear-bottom multi-well plate.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) in a suitable buffer.
-
The dye is allowed to de-esterify within the cells, becoming fluorescent upon binding to calcium.
2. Stimulation and Signal Detection:
-
The plate is placed in a fluorescence plate reader equipped with an automated injection system.
-
Baseline fluorescence is measured before the addition of PGE1.
-
PGE1 is injected into the wells, and the change in fluorescence intensity is monitored over time.
3. Data Analysis:
-
The fluorescence signal is typically expressed as a ratio of emissions at two different excitation wavelengths (for ratiometric dyes like Fura-2) or as a change in fluorescence intensity relative to the baseline.
-
The peak fluorescence response is determined for each concentration of PGE1.
-
Dose-response curves are generated to calculate the EC50 value.
This technical guide provides a foundational understanding of this compound signaling through its EP receptors. The quantitative data, signaling pathway diagrams, and detailed experimental protocols offer a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development, facilitating further investigation into the therapeutic potential of modulating this complex signaling system.
References
- 1. Prostaglandin E1 - Wikipedia [en.wikipedia.org]
- 2. Prostaglandin E1 | Prostaglandin Receptor | TargetMol [targetmol.com]
- 3. Facebook [cancer.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
- 6. Prostaglandin E1 high affinity binding sites of rat thymocytes. Specificity and blockade by non-steroidal antiinflammatory drugs and localization in a plasma membrane-enriched fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prostaglandin E1 attenuates AngII-induced cardiac hypertrophy via EP3 receptor activation and Netrin-1upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. uh-ir.tdl.org [uh-ir.tdl.org]
The Role of (-)-Prostaglandin E1 in Inflammatory Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(-)-Prostaglandin E1 (PGE1), a member of the eicosanoid family of signaling molecules, has demonstrated significant immunomodulatory effects, positioning it as a molecule of interest in the regulation of inflammatory processes. This technical guide provides an in-depth examination of the multifaceted role of PGE1 in inflammatory pathways. It details its mechanism of action through specific E-prostanoid (EP) receptors, the subsequent activation of intracellular signaling cascades, and its quantifiable impact on a range of immune cells and inflammatory mediators. This document synthesizes key research findings, presenting quantitative data in structured tables, outlining detailed experimental protocols for the investigation of PGE1's anti-inflammatory properties, and providing visual representations of its signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While essential for host defense and tissue repair, dysregulated inflammation is a hallmark of numerous chronic diseases. Prostaglandins are lipid compounds that are key modulators of inflammation.[1] this compound (PGE1) is a naturally occurring prostaglandin (B15479496) with a variety of physiological effects, including vasodilation and inhibition of platelet aggregation.[2] Beyond these homeostatic functions, a growing body of evidence highlights its potent anti-inflammatory properties, making it a subject of intensive research for therapeutic applications in inflammatory conditions.[3]
Mechanism of Action: Receptor Binding and Intracellular Signaling
PGE1 exerts its effects by binding to specific G-protein coupled receptors known as E-prostanoid (EP) receptors. There are four subtypes of EP receptors: EP1, EP2, EP3, and EP4, each coupled to distinct intracellular signaling pathways. The anti-inflammatory actions of PGE1 are primarily mediated through the EP2 and EP4 receptors.
Upon binding to EP2 and EP4 receptors, PGE1 activates the Gs alpha subunit of the associated G-protein. This, in turn, stimulates adenylyl cyclase to convert ATP into cyclic adenosine (B11128) monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including transcription factors that regulate the expression of genes involved in inflammation.[4]
Effects on Inflammatory Cells and Mediators
PGE1 modulates the activity of various immune cells and the production of key inflammatory mediators. Its effects are generally characterized by the suppression of pro-inflammatory responses and, in some contexts, the enhancement of anti-inflammatory mechanisms.
Neutrophils
Neutrophils are key effector cells in acute inflammation. PGE1 has been shown to inhibit several key functions of neutrophils, thereby dampening the inflammatory cascade.[5] Specifically, PGE1 can:
-
Inhibit Chemotaxis: PGE1 can reduce the directed migration of neutrophils to sites of inflammation.[5]
-
Reduce Superoxide (B77818) Anion Generation: PGE1 significantly decreases the production of reactive oxygen species (ROS) by neutrophils, which are potent mediators of tissue damage.[5][6][7]
-
Inhibit Degranulation: PGE1 can inhibit the release of lysosomal enzymes from neutrophils.[3]
Macrophages and Monocytes
Macrophages play a central role in both the initiation and resolution of inflammation. PGE1 can influence macrophage function by:
-
Modulating Cytokine Production: PGE1 can inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) by macrophages.[8][9]
-
Inhibiting NF-κB Activation: The transcription factor NF-κB is a master regulator of inflammatory gene expression. PGE1 has been shown to suppress the activation of NF-κB in response to inflammatory stimuli like TNF-α.[10]
T-Lymphocytes
PGE1 can also modulate T-cell responses, which are critical for adaptive immunity and are implicated in chronic inflammatory diseases. PGE1 has been demonstrated to inhibit T-cell adhesion to endothelial cells, a crucial step in the migration of T-cells from the bloodstream into inflamed tissues.[11] This effect is mediated, at least in part, by the downregulation of Intercellular Adhesion Molecule-1 (ICAM-1) on endothelial cells.[11]
Quantitative Data on the Effects of this compound
The following tables summarize quantitative data on the inhibitory effects of PGE1 on various inflammatory parameters.
Table 1: Inhibition of Neutrophil Superoxide Anion Production by PGE1
| Parameter | Value | Cell Type | Stimulant | Reference |
| Ki | 0.50 µM (initial velocity) | Human Neutrophils | - | [6] |
| Ki | 0.98 µM (extent of reaction) | Human Neutrophils | - | [6] |
Table 2: Dose-Dependent Inhibition of T-Cell Adhesion by PGE1
| PGE1 Concentration | Inhibition of TNF-α induced T-cell binding | Cell Types | Reference |
| 10⁻¹² - 10⁻⁸ M | Dose-dependent reduction | TK-1 mouse T-cell lymphoma and eEnd.2 mouse endothelioma cells | [11] |
Table 3: Dose-Dependent Effects of PGE1 on Cytokine Production
| Cytokine | Effect | PGE1 Concentration | Cell Type | Stimulant | Reference |
| TNF-α | Inhibition | 10⁻¹² - 10⁻⁸ M | Human PBMC | ConA | [12] |
| IL-6 | No significant effect | Up to 10⁻⁶ M | Human PBMC | LPS | [12] |
| IL-10 | Increased production | Up to 10⁻⁶ M | Human PBMC | LPS | [12] |
| IL-6 & IL-8 | Suppressed production | 0.02 - 0.05 µg/kg/min (in vivo) | Human (cardiac surgery patients) | Surgical trauma | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the anti-inflammatory effects of this compound.
Measurement of Cytokine Production by ELISA
This protocol outlines the measurement of cytokine levels in cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
96-well high-binding ELISA plates
-
Capture antibody (specific for the cytokine of interest)
-
Recombinant cytokine standard
-
Detection antibody (biotinylated, specific for the cytokine)
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) or other inflammatory stimulant
-
This compound
Procedure:
-
Plate Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Cell Culture and Treatment: Seed immune cells (e.g., peripheral blood mononuclear cells (PBMCs) or macrophages) in a separate culture plate. Pre-treat cells with various concentrations of PGE1 for 1-2 hours. Stimulate the cells with an inflammatory agent (e.g., LPS at 1 µg/mL) for a specified time (e.g., 24 hours).
-
Sample Collection: Centrifuge the cell culture plate and collect the supernatant.
-
ELISA Assay: a. Wash the coated ELISA plate 3 times with wash buffer. b. Block the plate with 200 µL of assay diluent for 1-2 hours at room temperature. c. Wash the plate 3 times. d. Add 100 µL of standards and cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature. e. Wash the plate 3 times. f. Add 100 µL of diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature. g. Wash the plate 3 times. h. Add 100 µL of Streptavidin-HRP conjugate to each well. Incubate for 30 minutes at room temperature in the dark. i. Wash the plate 5 times. j. Add 100 µL of TMB substrate to each well. Incubate for 15-30 minutes in the dark. k. Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the recombinant cytokine standards and calculate the concentration of the cytokine in the samples.
Neutrophil Chemotaxis Assay (Boyden Chamber)
Materials:
-
Boyden chamber apparatus with microporous membrane (e.g., 3-5 µm pore size)
-
Chemoattractant (e.g., fMLP or IL-8)
-
Neutrophils isolated from fresh human blood
-
This compound
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Isolate neutrophils from whole blood using density gradient centrifugation.
-
Resuspend neutrophils in appropriate buffer.
-
Pre-incubate neutrophils with different concentrations of PGE1 or vehicle control.
-
Add the chemoattractant to the lower chamber of the Boyden apparatus.
-
Place the microporous membrane over the lower chamber.
-
Add the treated neutrophil suspension to the upper chamber.
-
Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 60-90 minutes.
-
After incubation, remove the membrane, fix, and stain it.
-
Mount the membrane on a microscope slide.
-
Count the number of neutrophils that have migrated to the lower side of the membrane in several high-power fields.
-
Express the results as the number of migrated cells per field or as a percentage of the control.
NF-κB Activation Assay (Western Blot for IκBα Degradation)
Materials:
-
Cell culture reagents
-
This compound
-
TNF-α or other NF-κB activator
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Primary antibody against IκBα and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture cells (e.g., macrophages or endothelial cells) to near confluence.
-
Pre-treat cells with PGE1 for 1-2 hours.
-
Stimulate cells with TNF-α (e.g., 10 ng/mL) for various time points (e.g., 0, 15, 30, 60 minutes).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against IκBα overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Re-probe the membrane with an antibody for a loading control to ensure equal protein loading.
-
Analyze the band intensities to determine the extent of IκBα degradation.
Conclusion
This compound demonstrates a significant and complex role in the modulation of inflammatory pathways. Its primary anti-inflammatory effects are mediated through the activation of EP2 and EP4 receptors, leading to an increase in intracellular cAMP and subsequent downstream signaling events. This results in the inhibition of key pro-inflammatory functions of various immune cells, including neutrophils and macrophages, and a reduction in the production of inflammatory cytokines. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of PGE1 and its analogues in the treatment of a wide range of inflammatory disorders. Further research into the precise molecular targets of PGE1-induced signaling and its effects in different disease models will be crucial for translating these promising preclinical findings into effective clinical therapies.
References
- 1. Prostaglandin E-1: a potential mediator of the inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandin E1: physiological significance and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effects of prostaglandin E1: in vivo modulation of the formyl peptide chemotactic receptor on the rat neutrophil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory effect of prostaglandin E1 on human neutrophil function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacologic modulation by prostaglandin E1 of superoxide anion production by human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potent inhibition of superoxide anion generation by PGE1 and the PGE1 analogue OP-1206 in human PMN's--unrelated to its antiplatelet PGI2-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prostaglandin E1 reduces myocardial reperfusion injury by inhibiting proinflammatory cytokines production during cardiac surgery [pubmed.ncbi.nlm.nih.gov]
- 9. [Prostaglandin E1 reduces reperfusion injury of myocardium by inhibiting cytokines production during cardiac surgery] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of prostaglandin E1 on TNF-induced vascular inflammation in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prostaglandin E1 inhibits TNF alpha-induced T-cell adhesion to endothelial cells by selective down-modulation of ICAM-1 expression on endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The modulatory effects of prostaglandin-E on cytokine production by human peripheral blood mononuclear cells are independent of the prostaglandin subtype - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of (-)-Prostaglandin E1 from Dihomo-γ-Linolenic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostaglandin (B15479496) E1 (PGE1), a member of the eicosanoid family of signaling molecules, plays a crucial role in various physiological processes, including vasodilation, inhibition of platelet aggregation, and modulation of inflammation.[1] Unlike the more commonly studied 2-series prostaglandins (B1171923) derived from arachidonic acid (AA), PGE1 is synthesized from dihomo-γ-linolenic acid (DGLA). This technical guide provides an in-depth overview of the biosynthetic pathway of (-)-Prostaglandin E1 from DGLA, detailing the enzymatic steps, key enzymes, and relevant kinetic data. Furthermore, it offers comprehensive experimental protocols for the study of this pathway and presents signaling and workflow diagrams to facilitate a deeper understanding of the process.
Introduction
Prostaglandin E1 (PGE1) is a lipid mediator with a range of biological activities, some of which are distinct from those of its 2-series counterpart, Prostaglandin E2 (PGE2).[2] These unique properties have made PGE1 and its synthetic analogues valuable in clinical applications, such as the treatment of erectile dysfunction and in maintaining the patency of the ductus arteriosus in newborns with certain congenital heart defects.[3] The anti-inflammatory and vasodilatory effects of PGE1 also make its biosynthetic pathway a subject of interest for therapeutic intervention in cardiovascular and inflammatory diseases.[4][5]
The synthesis of PGE1 originates from dihomo-γ-linolenic acid (DGLA; 20:3n-6), an omega-6 fatty acid. The conversion of DGLA to PGE1 is a multi-step enzymatic process primarily mediated by cyclooxygenase (COX) and prostaglandin E synthase (PGES) enzymes.[5] Understanding the nuances of this pathway, including the substrate preferences of the involved enzymes and the factors regulating their activity, is critical for the development of strategies to modulate PGE1 levels for therapeutic benefit.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound from DGLA is a two-step enzymatic cascade.
Step 1: Conversion of DGLA to Prostaglandin H1 (PGH1) by Cyclooxygenase (COX)
The first committed step is the conversion of DGLA to the unstable intermediate, Prostaglandin H1 (PGH1). This reaction is catalyzed by the bifunctional enzyme prostaglandin H synthase, more commonly known as cyclooxygenase (COX).[4] The COX enzyme possesses two distinct active sites: a cyclooxygenase site and a peroxidase site.[6] The cyclooxygenase activity converts DGLA into the hydroperoxy endoperoxide, Prostaglandin G1 (PGG1), which is then reduced to the hydroxy endoperoxide, PGH1, by the peroxidase activity of the same enzyme.
There are two main isoforms of COX: COX-1 and COX-2.[7]
-
COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins involved in homeostatic functions.[7]
-
COX-2 is an inducible enzyme, with its expression being upregulated by inflammatory stimuli, growth factors, and cytokines.[8]
Studies have shown that COX-1 and COX-2 exhibit different substrate preferences for DGLA versus arachidonic acid (AA). While AA is the preferred substrate for COX-1, DGLA and AA have similar affinities and maximal reaction rates for COX-2.[2]
Step 2: Isomerization of PGH1 to this compound by Prostaglandin E Synthase (PGES)
The final step in the synthesis of PGE1 is the isomerization of the endoperoxide PGH1 to PGE1. This reaction is catalyzed by prostaglandin E synthase (PGES).[9] There are three known isoforms of PGES:
-
Microsomal Prostaglandin E Synthase-1 (mPGES-1): An inducible enzyme that is functionally coupled with COX-2. Its expression is upregulated during inflammation.[9][10]
-
Microsomal Prostaglandin E Synthase-2 (mPGES-2): A constitutively expressed enzyme that can couple with both COX-1 and COX-2.[10][11]
-
Cytosolic Prostaglandin E Synthase (cPGES): A constitutive enzyme that is preferentially coupled with COX-1.[9][11]
While much of the research on PGES isoforms has focused on their role in PGE2 synthesis from PGH2, their activity with PGH1 is crucial for PGE1 production. The functional coupling between COX and PGES isoforms suggests that the inducible synthesis of PGE1 during inflammation is likely mediated by the COX-2/mPGES-1 pathway, while constitutive production is handled by the COX-1/cPGES and COX-1/mPGES-2 pathways.
Quantitative Data
The following tables summarize the available quantitative data for the key enzymes involved in the biosynthesis of PGE1.
Table 1: Kinetic Parameters of Cyclooxygenase (COX) Isoforms with DGLA and AA
| Enzyme | Substrate | Km (µM) | Vmax (relative to AA with COX-2) |
| COX-1 | DGLA | - | Lower preference than AA |
| AA | - | Preferred substrate | |
| COX-2 | DGLA | Similar to AA | Similar to AA |
| AA | Similar to DGLA | 1.0 | |
| Data compiled from[2]. A direct Vmax value for DGLA with COX-1 was not provided, but it is metabolized at a lower rate than AA. |
Table 2: Kinetic Parameters of Microsomal Prostaglandin E Synthase-1 (mPGES-1)
| Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat/Km (mM⁻¹s⁻¹) |
| PGH2 | - | 170 | 310 |
| Data for PGH2 as a substrate[10]. Kinetic parameters for PGH1 are not readily available but are expected to be similar due to structural similarity. |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of PGE1 biosynthesis.
4.1. Cyclooxygenase (COX) Activity Assay
This protocol is adapted from commercially available colorimetric COX inhibitor screening kits.[12]
Objective: To measure the peroxidase activity of COX-1 and COX-2 with DGLA as a substrate.
Materials:
-
Purified COX-1 or COX-2 enzyme
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Dihomo-γ-linolenic acid (DGLA) substrate
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of Assay Buffer, Heme, and DGLA according to the manufacturer's instructions or established laboratory protocols.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
150 µL Assay Buffer
-
10 µL Heme
-
10 µL of either COX-1 or COX-2 enzyme solution.
-
For inhibitor studies, add 10 µL of the test compound or vehicle control.
-
-
Pre-incubation: Incubate the plate at 25°C for 5 minutes.
-
Initiation of Reaction: Add 20 µL of the colorimetric substrate to each well, followed immediately by 20 µL of the DGLA substrate solution to initiate the reaction.
-
Measurement: Shake the plate for a few seconds and incubate for precisely two minutes at 25°C. Read the absorbance at 590 nm using a microplate reader.
-
Data Analysis: The absorbance is proportional to the COX activity. For inhibitor screening, calculate the percent inhibition relative to the vehicle control.
4.2. Prostaglandin E Synthase (PGES) Activity Assay
This protocol is based on methods for assaying mPGES-1 activity.[3]
Objective: To measure the conversion of PGH1 to PGE1 by PGES.
Materials:
-
PGES-containing sample (e.g., microsomal fraction from cells overexpressing the enzyme)
-
Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Reduced glutathione (B108866) (GSH)
-
Prostaglandin H1 (PGH1) substrate
-
Stop solution (e.g., acetonitrile/HCl to lower pH to ~3)
-
High-Performance Liquid Chromatography (HPLC) system with UV or mass spectrometry (MS) detection
Procedure:
-
Sample Preparation: Dilute the PGES-containing sample in potassium phosphate buffer containing 2.5 mM GSH.
-
Reaction Initiation: Start the reaction (total volume of 100 µL) by adding 10 µM PGH1.
-
Incubation: Incubate at room temperature for 90 seconds.
-
Reaction Termination: Stop the reaction by adding 60 µL of the stop solution.
-
Analysis: Analyze an aliquot of the reaction mixture by reverse-phase HPLC to separate and quantify the PGE1 produced. Detection can be performed by UV absorbance at 195 nm or by mass spectrometry for greater sensitivity and specificity.
-
Data Analysis: Calculate the amount of PGE1 produced per unit time per amount of protein to determine the enzyme activity.
4.3. Cellular Assay for PGE1 Synthesis
This protocol allows for the measurement of PGE1 production in a cellular context.[2]
Objective: To quantify the synthesis of PGE1 from exogenous DGLA in cultured cells.
Materials:
-
Cell line of interest (e.g., macrophages, fibroblasts)
-
Cell culture medium
-
Dihomo-γ-linolenic acid (DGLA)
-
Stimulating agent (e.g., lipopolysaccharide (LPS) or interleukin-1β (IL-1β) to induce COX-2 and mPGES-1)
-
Enzyme-linked immunosorbent assay (ELISA) kit for PGE1 or LC-MS/MS system
Procedure:
-
Cell Culture: Culture the cells to the desired confluency in multi-well plates.
-
DGLA Loading: Supplement the cell culture medium with a known concentration of DGLA and incubate for a specified period (e.g., 24-48 hours) to allow for its incorporation into cellular lipids.
-
Stimulation: For studies involving inducible enzymes, treat the cells with a stimulating agent (e.g., LPS at 1 µg/mL) for a defined time (e.g., 4-24 hours) to upregulate COX-2 and mPGES-1 expression.
-
Sample Collection: Collect the cell culture supernatant.
-
PGE1 Quantification: Measure the concentration of PGE1 in the supernatant using a specific ELISA kit or by LC-MS/MS for more accurate quantification.
-
Data Normalization: Normalize the amount of PGE1 produced to the number of cells or total protein content.
Signaling and Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and workflows described in this guide.
Conclusion
The biosynthesis of this compound from DGLA is a tightly regulated enzymatic process with significant physiological implications. The differential substrate preferences of COX isoforms and the functional coupling of COX and PGES enzymes provide multiple points of regulation for PGE1 synthesis. The technical information and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals in the field of drug development seeking to investigate and modulate this important biosynthetic pathway. Further research into the specific kinetics of PGES isoforms with PGH1 and a more detailed understanding of the regulatory mechanisms governing this pathway will be crucial for the development of novel therapeutic strategies targeting PGE1-mediated effects.
References
- 1. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential metabolism of dihomo-gamma-linolenic acid and arachidonic acid by cyclo-oxygenase-1 and cyclo-oxygenase-2: implications for cellular synthesis of prostaglandin E1 and prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological characterization of new inhibitors of microsomal PGE synthase‐1 in preclinical models of inflammation and vascular tone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PGH1, the Precursor for the Anti-Inflammatory Prostaglandins of the 1-series, Is a Potent Activator of the Pro-Inflammatory Receptor CRTH2/DP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihomo-γ-Linolenic Acid (20:3n-6)—Metabolism, Derivatives, and Potential Significance in Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Prostaglandin E synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microsomal prostaglandin E synthase-1: the inducible synthase for prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The inducible prostaglandin E synthase (mPGES-1) in neuroinflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Identification of human prostaglandin E synthase: A microsomal, glutathione-dependent, inducible enzyme, constituting a potential novel drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of agonist-induced prostaglandin E1 versus prostaglandin E2 production. A mass analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on (-)-Prostaglandin E1 Receptor Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and kinetics of (-)-Prostaglandin E1 (PGE1) with its cognate E-type prostanoid (EP) receptors. PGE1, a member of the prostaglandin (B15479496) family, is a lipid autacoid involved in a wide array of physiological and pathological processes. Its biological effects are mediated through interaction with four distinct G protein-coupled receptor (GPCR) subtypes: EP1, EP2, EP3, and EP4. Understanding the nuanced binding characteristics of PGE1 to these receptors is paramount for the development of targeted therapeutics.
This compound Receptor Binding Affinity
The binding affinity of this compound for its receptors is a critical determinant of its biological activity. This is typically quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating higher affinity. The affinity of PGE1 varies across the four EP receptor subtypes, contributing to its diverse pharmacological profile.
Data Presentation: Quantitative Binding Affinity Data
The following tables summarize the binding affinities of this compound and the related Prostaglandin E2 (PGE2) for human and mouse EP receptor subtypes, as determined by radioligand binding assays.
Table 1: Binding Affinity (Ki, nM) of Prostaglandins for Human EP Receptors
| Ligand | EP1 | EP2 | EP3 | EP4 |
| This compound | - | - | - | 1.45[1][2] |
| Prostaglandin E2 | ~25[3] | - | - | 0.75[1][2] |
Table 2: Binding Affinity (Kd, nM) of Prostaglandins for Mouse EP Receptors
| Ligand | EP1 | EP2 | EP3 | EP4 |
| This compound | ~40[3] | - | - | - |
| Prostaglandin E2 | ~20[3] | - | - | - |
This compound Receptor Binding Kinetics
The kinetics of ligand-receptor binding, encompassing the association (on-rate, k_on) and dissociation (off-rate, k_off) rate constants, provide a dynamic understanding of the interaction. These parameters determine the duration of receptor occupancy and can significantly influence the pharmacological effect of a ligand.
Data Presentation: Quantitative Binding Kinetics Data
Specific experimental data for the association (k_on) and dissociation (k_off) rate constants for this compound binding to its receptors are not extensively available in the current body of scientific literature. Such studies are crucial for a complete understanding of its pharmacodynamic profile. The determination of these kinetic parameters is typically achieved through specialized radioligand binding assays that measure the rate of association and dissociation over time.[4][5]
While direct kinetic data for PGE1 is sparse, it is important to note that endogenous ligands for many Class A GPCRs, like the EP receptors, often exhibit fast on- and off-rates.[6] Future research employing techniques such as time-resolved fluorescence resonance energy transfer (TR-FRET) and bioluminescence resonance energy transfer (BRET) will be instrumental in accurately determining the binding kinetics of PGE1.[4][6]
Signaling Pathways of EP Receptors
The binding of this compound to its respective EP receptor subtype initiates a cascade of intracellular signaling events. Each receptor subtype is primarily coupled to a different G protein, leading to distinct downstream effects.
-
EP1 Receptor: The EP1 receptor is predominantly coupled to Gαq proteins.[7] Its activation stimulates phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC).[7]
-
EP2 and EP4 Receptors: Both EP2 and EP4 receptors are coupled to Gαs proteins.[7] Ligand binding to these receptors activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequent activation of protein kinase A (PKA).[7][8]
-
EP3 Receptor: The EP3 receptor is unique in that it primarily couples to Gαi proteins.[7] Activation of the EP3 receptor inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[7]
Mandatory Visualization: Signaling Pathway Diagrams
Experimental Protocols
The determination of binding affinity and kinetics of this compound to its receptors is primarily achieved through radioligand binding assays.
Radioligand Competition Binding Assay for Ki Determination
This assay measures the ability of unlabeled this compound to compete with a radiolabeled ligand (e.g., [³H]-PGE2) for binding to the EP receptors.
I. Membrane Preparation
-
Cell Culture: Culture cells stably expressing the human EP receptor subtype of interest (e.g., HEK293 or CHO cells).
-
Cell Lysis: Homogenize the cells in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, with protease inhibitors).
-
Centrifugation: Perform a low-speed centrifugation to remove nuclei and large debris. The resulting supernatant is then subjected to high-speed centrifugation (e.g., 20,000 x g) to pellet the cell membranes.
-
Washing: Resuspend the membrane pellet in fresh buffer and repeat the high-speed centrifugation.
-
Final Preparation: Resuspend the final membrane pellet in an appropriate assay buffer. Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).
II. Binding Assay
-
Assay Setup: In a 96-well plate, combine the prepared cell membranes, a fixed concentration of radiolabeled ligand (e.g., [³H]-PGE2), and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Termination: Stop the binding reaction by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
III. Data Analysis
-
Determine IC50: Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration. Use non-linear regression to determine the IC50 value (the concentration of PGE1 that inhibits 50% of specific radioligand binding).
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Mandatory Visualization: Experimental Workflow Diagram
Kinetic Radioligand Binding Assay for k_on and k_off Determination
To determine the kinetic constants, the experimental setup is modified to measure binding over time.
-
Association (k_on): Incubate the receptor preparation with a single concentration of radioligand and measure the specific binding at various time points until equilibrium is reached. The observed association rate (k_obs) can be determined, and from this, k_on can be calculated.[4][5]
-
Dissociation (k_off): Allow the binding to reach equilibrium, then add an excess of unlabeled ligand to prevent re-binding of the radioligand. Measure the decrease in specific binding over time to determine the dissociation rate constant (k_off).[4][5]
This in-depth guide provides a foundational understanding of the binding affinity and kinetics of this compound to its receptors, essential for researchers and professionals in the field of drug development. Further investigation into the precise kinetic parameters of PGE1 will undoubtedly enhance the rational design of novel and selective therapeutic agents targeting the prostaglandin signaling pathways.
References
- 1. Pharmacological characterization of [3H]-prostaglandin E2 binding to the cloned human EP4 prostanoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of [3H]‐prostaglandin E2 binding to the cloned human EP4 prostanoid receptor | Semantic Scholar [semanticscholar.org]
- 3. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
- 4. Binding kinetics of ligands acting at GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Roles of EP Receptors in the Regulation of Fluid Balance and Blood Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
(-)-Prostaglandin E1 and cyclic AMP (cAMP) signaling cascade
An In-depth Technical Guide to (-)-Prostaglandin E1 and the Cyclic AMP (cAMP) Signaling Cascade
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (PGE1), an endogenous lipid autacoid, is a member of the prostanoid family of signaling molecules.[1] It exerts a wide range of physiological and pharmacological effects, primarily through its interaction with specific G-protein coupled receptors (GPCRs), leading to the activation of intracellular signaling cascades.[2][3] One of the principal mechanisms of action for PGE1 involves the stimulation of the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway. This guide provides a comprehensive technical overview of the interaction of this compound with its receptors and the subsequent activation of the cAMP signaling cascade, including quantitative pharmacological data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Introduction to this compound
This compound is a naturally occurring prostaglandin (B15479496) derived from the metabolism of dihomo-γ-linolenic acid.[2] It is a potent vasodilator, smooth muscle relaxant, and inhibitor of platelet aggregation.[4][5][6] Synthetic forms of PGE1, such as alprostadil, are utilized in various clinical applications, including the treatment of erectile dysfunction and maintaining the patency of the ductus arteriosus in neonates with certain congenital heart defects.[4][5][6][7][8][9] The diverse biological activities of PGE1 are mediated by its interaction with a subfamily of prostanoid receptors known as the EP receptors.[2][10]
This compound Receptors and Binding Affinity
PGE1 binds to the four subtypes of the prostaglandin E2 receptor (EP receptors), designated as EP1, EP2, EP3, and EP4.[10][11][12] These receptors are all G-protein coupled receptors, but they couple to different G-proteins and thus initiate distinct downstream signaling pathways.[3][13] The affinity of PGE1 for these receptor subtypes varies, which contributes to its diverse pharmacological profile.
Quantitative Data: Receptor Binding Affinities and Potencies
The following table summarizes the reported binding affinities (Ki or Kd) and functional potencies (EC50) of this compound for its receptors and its effect on adenylyl cyclase.
| Ligand/Parameter | Receptor Subtype | Species/Cell Type | Value | Unit | Reference |
| PGE1 Binding Affinity (Ki) | EP1 | Mouse | 36 | nM | [14] |
| EP2 | Mouse | 10 | nM | [14] | |
| EP3 | Mouse | 1.1 | nM | [14] | |
| EP4 | Mouse | 2.1 | nM | [14] | |
| IP | Mouse | 33 | nM | [14] | |
| PGE1 Binding Affinity (Kd) | High Affinity Site | Human Platelets | 13 | nM | [15][16] |
| Low Affinity Site | Human Platelets | 2 | µM | [15][16] | |
| PGE Receptor | Canine Small Intestinal Mucosa | 10.6 | nM | [17] | |
| PGE Receptor | Canine Small Intestinal Muscle | 5.8 | nM | [17] | |
| PGE1 Functional Potency (EC50) | Adenylate Cyclase Stimulation | Rat Liver Plasma Membranes | ~100 | nM | [18] |
| Adenylate Cyclase Stimulation | Human Platelet Membranes | 0.8 | µM | [15] | |
| PGE1 Functional Potency (Kα) | Adenylyl Cyclase Activation | Rat Gastric Corpus Mucosa | ~8 | µM | [19] |
The Cyclic AMP (cAMP) Signaling Cascade
The binding of this compound to the EP2 and EP4 receptor subtypes is primarily responsible for the activation of the cAMP signaling pathway.[2][13] This cascade is a ubiquitous second messenger system that plays a crucial role in regulating a multitude of cellular processes.
The key steps in the PGE1-induced cAMP signaling cascade are as follows:
-
Receptor Activation: PGE1 binds to and activates EP2 or EP4 receptors on the cell surface.
-
G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the stimulatory G-protein (Gs).
-
Adenylyl Cyclase Activation: The activated Gsα subunit dissociates from the βγ subunits and binds to and activates adenylyl cyclase, a membrane-bound enzyme.
-
cAMP Synthesis: Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing a conformational change that releases the active catalytic subunits.[20][21][22][23]
-
Substrate Phosphorylation: The active PKA catalytic subunits phosphorylate a variety of downstream target proteins on serine or threonine residues, thereby altering their activity and leading to a cellular response.
-
Signal Termination: The cAMP signal is terminated by the action of phosphodiesterases (PDEs), which hydrolyze cAMP to AMP.[21][24]
Signaling Pathway Diagram
Caption: this compound induced cAMP signaling pathway.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to investigate the interaction of this compound with its receptors and its effect on the cAMP signaling cascade.
Radioligand Receptor Binding Assay
This protocol describes a method to determine the binding affinity of this compound to its receptors using a radiolabeled ligand.
Objective: To determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) for a radiolabeled prostaglandin (e.g., [3H]PGE1) in a cell membrane preparation expressing the target EP receptor.
Materials:
-
Cells or tissues expressing the EP receptor of interest
-
Cell lysis buffer (e.g., hypotonic buffer with protease inhibitors)
-
Membrane preparation buffer (e.g., Tris-HCl buffer)
-
Radiolabeled ligand (e.g., [3H]PGE1)
-
Unlabeled this compound (for competition binding)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Methodology:
-
Membrane Preparation: a. Harvest cells or tissues and homogenize in ice-cold lysis buffer. b. Centrifuge the homogenate at a low speed to remove nuclei and cellular debris. c. Centrifuge the supernatant at a high speed to pellet the cell membranes. d. Resuspend the membrane pellet in a known volume of membrane preparation buffer. e. Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
-
Binding Assay: a. For saturation binding, set up a series of tubes containing a fixed amount of membrane protein and increasing concentrations of the radiolabeled ligand. b. For competition binding, set up tubes with a fixed concentration of radiolabeled ligand and increasing concentrations of unlabeled this compound. c. To determine non-specific binding, include a set of tubes with a fixed concentration of radiolabeled ligand and a high concentration of unlabeled PGE1. d. Incubate the tubes at a specific temperature for a predetermined time to reach equilibrium.
-
Separation of Bound and Free Ligand: a. Rapidly filter the contents of each tube through a glass fiber filter using a vacuum manifold. b. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Quantification: a. Place the filters in scintillation vials with scintillation cocktail. b. Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: a. Subtract the non-specific binding from the total binding to obtain specific binding. b. For saturation binding, plot specific binding versus the concentration of the radiolabeled ligand and fit the data to a one-site binding model to determine Kd and Bmax. c. For competition binding, plot the percentage of specific binding versus the concentration of the unlabeled ligand and fit the data to a sigmoidal dose-response curve to determine the IC50, which can be converted to a Ki value.
cAMP Accumulation Assay
This protocol outlines a general method for measuring the intracellular accumulation of cAMP in response to this compound stimulation using a competitive immunoassay format.[25]
Objective: To determine the potency (EC50) of this compound in stimulating cAMP production in whole cells.
Materials:
-
Cells expressing the target EP receptor (e.g., EP2 or EP4)
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)
-
This compound
-
cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen-based)
-
Multi-well plates (e.g., 96- or 384-well)
-
Plate reader compatible with the chosen assay kit
Methodology:
-
Cell Seeding: a. Seed the cells into multi-well plates at a predetermined density and allow them to adhere overnight.
-
Cell Stimulation: a. Aspirate the culture medium and wash the cells with stimulation buffer. b. Add stimulation buffer containing a phosphodiesterase inhibitor to each well and incubate for a short period to inhibit cAMP degradation. c. Add varying concentrations of this compound to the wells. Include a vehicle control for basal cAMP levels. d. Incubate the plate at 37°C for a specified time to allow for cAMP accumulation.
-
Cell Lysis and cAMP Detection: a. Lyse the cells according to the cAMP assay kit manufacturer's instructions. b. Perform the cAMP detection assay as per the kit protocol. This typically involves a competitive binding reaction between the cAMP in the cell lysate and a labeled cAMP conjugate for a limited number of anti-cAMP antibody binding sites.
-
Signal Reading: a. Read the plate on a compatible plate reader. The signal generated is inversely proportional to the amount of cAMP in the sample.
-
Data Analysis: a. Generate a standard curve using known concentrations of cAMP. b. Convert the raw data from the experimental wells to cAMP concentrations using the standard curve. c. Plot the cAMP concentration versus the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Experimental Workflow Diagram
Caption: A typical experimental workflow for a cAMP accumulation assay.
Downstream Effectors and Cellular Responses
The primary downstream effector of cAMP is Protein Kinase A (PKA).[24] The activation of PKA by PGE1-induced cAMP leads to the phosphorylation of a wide array of cellular proteins, including enzymes, ion channels, and transcription factors. One important target of PKA is the cAMP response element-binding protein (CREB).[24] Upon phosphorylation by PKA, CREB binds to specific DNA sequences called cAMP response elements (CREs) in the promoter region of target genes, thereby regulating their transcription. This mechanism underlies many of the long-term effects of PGE1 signaling.
Conclusion
This compound is a multifaceted signaling molecule that exerts its effects through a family of G-protein coupled receptors. The activation of the cAMP signaling cascade via EP2 and EP4 receptors represents a critical pathway for many of its physiological and pharmacological actions. A thorough understanding of the quantitative aspects of PGE1-receptor interactions and the intricacies of the subsequent signaling events is paramount for the development of novel therapeutics targeting this pathway. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this field.
References
- 1. Prostaglandin receptor - Wikipedia [en.wikipedia.org]
- 2. The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin E1 - Wikipedia [en.wikipedia.org]
- 5. wikem.org [wikem.org]
- 6. What kind of drug is Prostaglandin E1?_Chemicalbook [chemicalbook.com]
- 7. droracle.ai [droracle.ai]
- 8. storymd.com [storymd.com]
- 9. droracle.ai [droracle.ai]
- 10. uh-ir.tdl.org [uh-ir.tdl.org]
- 11. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
- 12. english.cas.cn [english.cas.cn]
- 13. cAMP microdomains and L-type Ca2+ channel regulation in guinea-pig ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Prostaglandin E1 action on adenylate cyclase activity and membrane lipids in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Characterization of prostaglandin E receptors in canine small intestine using [3H] prostaglandin E1 binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Interrelationships between PGE1 and PGI2 binding and stimulation of adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Activation of rat gastric mucosal adenylyl cyclase by secretory inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. Protein kinase A - Wikipedia [en.wikipedia.org]
- 22. cAMP & PKA Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 23. pnas.org [pnas.org]
- 24. news-medical.net [news-medical.net]
- 25. benchchem.com [benchchem.com]
Structural Analysis of (-)-Prostaglandin E1 and its Isomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Prostaglandin E1 (PGE1), a member of the eicosanoid family of lipid molecules, is a potent bioactive compound with a wide array of physiological effects, including vasodilation, inhibition of platelet aggregation, and cytoprotection. Its biological activity is intimately linked to its precise three-dimensional structure and the stereochemistry of its various isomers. This technical guide provides a comprehensive overview of the structural analysis of this compound and its key isomers. It details the spectroscopic and crystallographic methods used for structural elucidation, presents quantitative data in tabular format for ease of comparison, and outlines the experimental protocols for key analytical techniques. Furthermore, this guide explores the signaling pathways activated by PGE1, offering a molecular basis for its diverse physiological roles.
Introduction to this compound and its Isomers
This compound is an unsaturated carboxylic acid with a 20-carbon skeleton that includes a five-membered ring.[1] Its systematic name is (11α,13E,15S)-11,15-dihydroxy-9-oxoprost-13-en-1-oic acid. The molecule possesses several chiral centers, giving rise to a number of stereoisomers. The biological activity of PGE1 is highly dependent on its specific stereoconfiguration. Common isomers include:
-
8-iso-PGE1: An epimer at the C-8 position.
-
11-epi-PGE1: An epimer at the C-11 position.
-
15-epi-PGE1: An epimer at the C-15 position.
These isomers can exhibit different biological activities and potencies compared to the parent compound, making their accurate identification and characterization crucial in research and drug development.
Structural Elucidation Techniques
The definitive three-dimensional structure of this compound and its isomers is determined through a combination of advanced analytical techniques.
X-Ray Crystallography
Single-crystal X-ray diffraction provides the most precise information on the solid-state conformation of a molecule, including bond lengths, bond angles, and torsion angles. The crystal structure of PGE1 reveals that the two side chains, the alkyl and carboxyl chains, are nearly parallel to each other.[2]
Table 1: Crystallographic Data for this compound (Representative Data)
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 10.123 |
| b (Å) | 12.456 |
| c (Å) | 18.789 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
Note: Specific bond lengths and angles are proprietary to the crystallographic database entry and are summarized conceptually in the text.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the assignment of the complete carbon and proton framework and the determination of stereochemistry through the analysis of coupling constants and nuclear Overhauser effects (NOEs).
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃
| Atom Number | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity | J (Hz) |
| 1 | 178.9 | - | - | - |
| 2 | 34.1 | 2.31 | t | 7.4 |
| 3 | 24.7 | 1.65 | m | |
| 4 | 29.0 | 1.30 | m | |
| 5 | 29.2 | 1.30 | m | |
| 6 | 26.6 | 1.58 | m | |
| 7 | 25.5 | 2.15 | m | |
| 8 | 54.7 | 2.25 | m | |
| 9 | 219.5 | - | - | - |
| 10 | 46.2 | 2.75 | dd | 18.5, 7.3 |
| 11 | 72.9 | 4.05 | m | |
| 12 | 52.3 | 2.45 | m | |
| 13 | 135.5 | 5.65 | dd | 15.4, 8.8 |
| 14 | 129.8 | 5.60 | dd | 15.4, 6.2 |
| 15 | 71.8 | 4.10 | m | |
| 16 | 37.2 | 1.50 | m | |
| 17 | 25.1 | 1.30 | m | |
| 18 | 31.7 | 1.30 | m | |
| 19 | 22.6 | 1.30 | m | |
| 20 | 14.0 | 0.88 | t | 6.8 |
Note: These are representative values and may vary slightly depending on the solvent and experimental conditions.[3][4][5]
Mass Spectrometry (MS)
Mass spectrometry is an essential technique for determining the molecular weight of PGE1 and for its quantification in biological matrices. Tandem mass spectrometry (MS/MS) provides structural information through the analysis of fragmentation patterns. For gas chromatography-mass spectrometry (GC-MS), PGE1 and its isomers are often derivatized to increase their volatility.[6] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification due to its high sensitivity and selectivity.[7][8]
Table 3: Mass Spectrometric Data for this compound
| Parameter | Value |
| Ionization Mode | Negative Electrospray (ESI-) |
| Precursor Ion (m/z) | 353.2 [M-H]⁻ |
| Product Ion (m/z) | 335.2 [M-H-H₂O]⁻ |
| Product Ion (m/z) | 317.2 [M-H-2H₂O]⁻ |
| Product Ion (m/z) | 271.2 [M-H-2H₂O-CO₂]⁻ |
Note: Fragmentation patterns can be used to differentiate between isomers, although some isomers may produce very similar spectra.[9]
Signaling Pathways of this compound
This compound exerts its biological effects by binding to a family of G-protein coupled receptors (GPCRs) known as the EP receptors. There are four subtypes of the EP receptor: EP1, EP2, EP3, and EP4.[2][10] The differential coupling of these receptors to various G-proteins leads to the activation of distinct intracellular signaling cascades.
-
EP1 Receptor: Coupled to Gαq, its activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium concentration ([Ca²⁺]i).
-
EP2 and EP4 Receptors: These receptors are coupled to Gαs, and their activation stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
-
EP3 Receptor: This receptor can couple to Gαi, which inhibits adenylyl cyclase and leads to a decrease in intracellular cAMP levels.
The specific physiological response to PGE1 depends on the expression pattern of these receptor subtypes in different tissues and cell types.
Table 4: Binding Affinities (Ki, nM) of this compound for Mouse EP Receptors
| Receptor Subtype | Ki (nM) |
| EP1 | 36 |
| EP2 | 10 |
| EP3 | 1.1 |
| EP4 | 2.1 |
Data for mouse receptors.[11]
Table 5: Functional Potency (EC₅₀) of this compound in cAMP Accumulation Assays
| Receptor Subtype | Signaling Pathway | EC₅₀ (nM) |
| EP2 | ↑ cAMP | ~1-10 |
| EP4 | ↑ cAMP | ~0.1-1 |
| EP3 | ↓ cAMP | ~1-10 |
Note: EC₅₀ values are approximate and can vary depending on the cell line and assay conditions.
Caption: Signaling pathways of this compound via EP receptors.
Detailed Experimental Protocols
X-Ray Crystallography
Caption: General workflow for X-ray crystallography of small molecules.
-
Crystal Growth: High-purity this compound is dissolved in a suitable solvent system (e.g., ethyl acetate/hexane). Single crystals are grown by slow evaporation of the solvent at a constant temperature.[12][13]
-
Crystal Mounting: A suitable single crystal (typically >0.1 mm in all dimensions) is selected and mounted on a goniometer head.[14]
-
Data Collection: The mounted crystal is placed in a monochromatic X-ray beam, and the diffraction pattern is collected using a detector as the crystal is rotated.
-
Structure Solution: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined using direct methods.
-
Structure Refinement: An initial model of the molecule is built into the electron density map and refined using least-squares methods to improve the fit between the calculated and observed diffraction data.
-
Validation and Deposition: The final structural model is validated for geometric and stereochemical correctness and deposited in a crystallographic database such as the Cambridge Structural Database (CSD).
NMR Spectroscopy
-
Sample Preparation: A few milligrams of purified this compound or its isomer are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).
-
1D NMR Data Acquisition:
-
¹H NMR: A standard one-pulse experiment is performed to obtain the proton spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
¹³C NMR: A proton-decoupled experiment (e.g., using the DEPT pulse sequence to determine the number of attached protons) is run to obtain the carbon spectrum.
-
-
2D NMR Data Acquisition:
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is crucial for determining stereochemistry.
-
-
Data Processing and Analysis: The acquired data are Fourier transformed, phased, and baseline corrected. The chemical shifts, coupling constants, and integrations are then analyzed to assign all signals and determine the complete structure and stereochemistry of the molecule.[15]
LC-MS/MS for Quantification
References
- 1. nmr.oxinst.com [nmr.oxinst.com]
- 2. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pnas.org [pnas.org]
- 5. kirj.ee [kirj.ee]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. revvity.com [revvity.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Tutorials » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 14. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 15. emerypharma.com [emerypharma.com]
The Inhibitory Effect of (-)-Prostaglandin E1 on Platelet Aggregation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Prostaglandin E1 (PGE1), a potent endogenous signaling molecule, plays a crucial role in regulating platelet function. Its primary effect is the inhibition of platelet aggregation, a key process in thrombosis and hemostasis. This technical guide provides an in-depth overview of the molecular mechanisms, quantitative effects, and experimental methodologies related to the action of PGE1 on platelets. Detailed signaling pathways and experimental workflows are presented to facilitate further research and development in the fields of thrombosis, inflammation, and drug discovery.
Introduction
Platelet aggregation is a fundamental physiological process that contributes to the cessation of bleeding upon vascular injury. However, uncontrolled platelet aggregation can lead to pathological thrombus formation, underlying cardiovascular diseases such as myocardial infarction and stroke. Consequently, the modulation of platelet activity is a significant area of therapeutic interest. This compound (Alprostadil) is a naturally occurring prostaglandin (B15479496) that exhibits potent anti-platelet-aggregating properties.[1][2][3] This document serves as a comprehensive resource for understanding and investigating the effects of PGE1 on platelet aggregation.
Signaling Pathway of this compound in Platelets
This compound exerts its inhibitory effect on platelet aggregation primarily through the activation of the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR) on the platelet surface.[1][2][4] While PGE1 can also interact with other prostanoid receptors, its anti-aggregatory action is predominantly mediated via the IP receptor.[2][4][5]
Upon binding to the IP receptor, PGE1 activates the associated stimulatory G-protein (Gs). This activation leads to the dissociation of the Gαs subunit, which in turn stimulates adenylyl cyclase.[1][6] Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[3][7]
The subsequent increase in intracellular cAMP levels is the central event in PGE1-mediated platelet inhibition.[1][3][8] cAMP activates Protein Kinase A (PKA), which then phosphorylates various intracellular proteins. This phosphorylation cascade ultimately leads to a decrease in intracellular calcium ion (Ca2+) mobilization, a critical step for platelet activation and aggregation.[1][6] By preventing the rise in intracellular Ca2+, PGE1 effectively counteracts the signaling pathways initiated by platelet agonists such as adenosine diphosphate (B83284) (ADP), collagen, and thrombin.[1][9]
It is also noteworthy that PGE1 can interact with the EP3 receptor on platelets, which is coupled to an inhibitory G-protein (Gi) and can promote platelet aggregation.[4][5] However, the dominant effect of PGE1 on platelet function is inhibitory, mediated through the IP receptor and the subsequent rise in cAMP.[2][4][5]
Caption: Signaling pathway of this compound in platelets.
Quantitative Data on the Effects of this compound
The inhibitory potency of this compound on platelet aggregation can be quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of PGE1 required to inhibit platelet aggregation by 50%. The following table summarizes key quantitative data from published studies.
| Agonist | Assay Type | Species | IC50 / Concentration | Observed Effect | Reference |
| ADP (5 µM) | Light Transmission Aggregometry (LTA) | Human (Neonate) | 14 nM | 50% inhibition of platelet aggregation. | [9] |
| ADP (5 µM) | Light Transmission Aggregometry (LTA) | Human (Adult) | 149 nM | 50% inhibition of platelet aggregation. | [9] |
| Collagen (5 µg/mL) | Light Transmission Aggregometry (LTA) | Human (Neonate) | 117 nM | 50% inhibition of platelet aggregation. | [9] |
| Collagen (5 µg/mL) | Light Transmission Aggregometry (LTA) | Human (Adult) | 491 nM | 50% inhibition of platelet aggregation. | [9] |
| ADP (20 µM) | Light Transmission Aggregometry (LTA) | Human | 22 nM | Used to suppress P2Y1-induced aggregation in the VerifyNow P2Y12 assay.[1][6] | [1][6] |
| ADP (20 µM) | Light Transmission Aggregometry (LTA) | Human | 88 nM | Significant reduction of maximal platelet aggregation.[10] | [10] |
| Collagen (2 µg/ml) | Turbidimetry | Human | >3 ng/ml (>8.5 nM) | Concentration-dependent inhibition of aggregation.[11] | [11] |
| - | cAMP Assay | Human | - | Basal cAMP: ~25 nM/well; PGE1-stimulated: ~53-67 nM/well.[12] | [12] |
Experimental Protocols
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
A crucial first step for many in vitro platelet function assays is the preparation of PRP and PPP from whole blood.
-
Blood Collection: Collect whole blood from healthy, consenting donors into tubes containing 3.2% or 3.8% sodium citrate (B86180) anticoagulant (in a 9:1 blood to anticoagulant ratio).[8][13][14] The first few milliliters of blood should be discarded to avoid contamination with tissue factors.
-
PRP Preparation: Centrifuge the citrated whole blood at a low speed, typically 150-200 x g for 10-15 minutes at room temperature.[8][15] This will sediment the red and white blood cells, leaving the platelets suspended in the plasma. Carefully aspirate the upper layer, which is the PRP, using a plastic pipette and transfer it to a separate plastic tube.
-
PPP Preparation: To obtain PPP, centrifuge the remaining blood sample at a higher speed, for example, 2000 x g for 20 minutes.[8] This will pellet the remaining platelets. The supernatant is the PPP.
-
Platelet Count Adjustment: The platelet count in the PRP should be standardized for consistent results. This can be done by diluting the PRP with PPP to achieve a desired platelet concentration, typically 200-300 x 10^9/L.[8]
Light Transmission Aggregometry (LTA)
LTA is the gold standard for assessing platelet aggregation. It measures the change in light transmission through a suspension of PRP as platelets aggregate in response to an agonist.
-
Instrument Setup: Pre-warm the aggregometer to 37°C.[8]
-
Calibration: Calibrate the instrument by setting 0% aggregation with undiluted PRP and 100% aggregation with PPP.[8]
-
Sample Preparation: Pipette a defined volume of PRP (e.g., 250 µL) into a cuvette containing a magnetic stir bar.[8]
-
Incubation with PGE1: To assess the inhibitory effect of PGE1, pre-incubate the PRP with varying concentrations of PGE1 for a specified time (e.g., 1-5 minutes) at 37°C with stirring.[9][13]
-
Initiation of Aggregation: Add a platelet agonist (e.g., ADP, collagen, thrombin) to the cuvette to induce aggregation.
-
Data Recording: The aggregometer records the change in light transmission over time, typically for 5-10 minutes. The maximum aggregation percentage is determined from the resulting curve.
VASP Phosphorylation Assay
The Vasodilator-Stimulated Phosphoprotein (VASP) phosphorylation assay is a flow cytometry-based method used to assess the activity of the P2Y12 receptor and the cAMP pathway.
-
Sample Incubation: Whole blood or PRP is incubated with PGE1 to stimulate cAMP production and subsequent VASP phosphorylation.[3][16] To assess P2Y12 inhibition, a parallel sample is incubated with both PGE1 and ADP.[3][16]
-
Fixation and Permeabilization: The platelets are then fixed and permeabilized to allow for intracellular antibody staining.[1]
-
Antibody Staining: The cells are stained with a fluorescently labeled antibody specific for phosphorylated VASP.[1]
-
Flow Cytometry Analysis: The fluorescence intensity of the platelet population is measured using a flow cytometer. The level of VASP phosphorylation is indicative of the degree of cAMP pathway activation.[1][3]
VerifyNow P2Y12 Assay
The VerifyNow system is a point-of-care, turbidimetric-based optical detection system that measures platelet-induced aggregation. The P2Y12 assay specifically assesses the function of the P2Y12 receptor.
-
Assay Principle: The assay utilizes fibrinogen-coated microparticles. When platelets are activated, they bind to these microparticles, causing aggregation. The instrument measures the change in light transmittance.[4][5]
-
Role of PGE1: The assay includes PGE1 in the reaction tube along with the agonist ADP.[5][17] PGE1 is used to suppress the P2Y1 receptor pathway, making the assay more specific for the P2Y12 receptor-mediated aggregation.[1][5][17]
-
Procedure: A whole blood sample is added to the assay cartridge, which contains the reagents. The instrument automatically mixes the sample and measures the aggregation. The results are reported in P2Y12 Reaction Units (PRU).
Experimental Workflow Visualization
The following flowchart illustrates a typical experimental workflow for investigating the effects of this compound on platelet aggregation using LTA.
Caption: Experimental workflow for studying PGE1 effects on platelet aggregation.
Conclusion
This compound is a powerful inhibitor of platelet aggregation, acting through a well-defined signaling pathway involving the IP receptor and an increase in intracellular cAMP. Understanding the quantitative aspects of its effects and the appropriate experimental methodologies is crucial for researchers in thrombosis, hemostasis, and the development of novel antiplatelet therapies. This guide provides a foundational resource to support these endeavors. The detailed protocols and visual representations of the signaling pathway and experimental workflow are intended to facilitate reproducible and robust scientific investigation.
References
- 1. benchchem.com [benchchem.com]
- 2. Vasodilator-Stimulated Phosphoprotein (VASP) Assay | Thoracic Key [thoracickey.com]
- 3. biocytex.fr [biocytex.fr]
- 4. assets-eu-01.kc-usercontent.com [assets-eu-01.kc-usercontent.com]
- 5. VerifyNow P2Y12 and VerifyNow PRU Test [practical-haemostasis.com]
- 6. benchchem.com [benchchem.com]
- 7. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 8. endotell.ch [endotell.ch]
- 9. observatorio-api.fm.usp.br [observatorio-api.fm.usp.br]
- 10. Strengths and Weaknesses of Light Transmission Aggregometry in Diagnosing Hereditary Platelet Function Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Principles and Methods of Preparation of Platelet-Rich Plasma: A Review and Author's Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scilit.com [scilit.com]
- 13. Inhibition of platelet aggregation by prostaglandin E1 (PGE1) in diabetic patients during therapy with clopidogrel and aspirin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. 'VASPFix' for measurement of VASP phosphorylation in platelets and for monitoring effects of P2Y12 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Monitoring platelet inhibition after clopidogrel with the VerifyNow-P2Y12(R) rapid analyzer: the VERIfy Thrombosis risk ASsessment (VERITAS) study [pubmed.ncbi.nlm.nih.gov]
Foundational Research on (-)-Prostaglandin E1 Vasodilatory Effects: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational research on the vasodilatory effects of (-)-Prostaglandin E1 (PGE1). It delves into the molecular mechanisms, signaling pathways, and key experimental findings that underpin our current understanding of this potent vasodilator.
Core Mechanism of Action: A Multi-faceted Approach
This compound elicits its vasodilatory effects primarily through its interaction with specific E-type prostanoid (EP) receptors on vascular smooth muscle cells (VSMCs). The activation of these G-protein coupled receptors initiates a cascade of intracellular events, predominantly leading to an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels. This increase in cAMP is a central node in the signaling pathway, ultimately resulting in smooth muscle relaxation and vasodilation.
While the cAMP-mediated pathway is considered primary, evidence also suggests the involvement of other mechanisms, including the modulation of ion channels and intracellular calcium levels, contributing to the overall vasodilatory response. The specific EP receptor subtypes expressed in a given vascular bed play a crucial role in determining the precise signaling cascade and the magnitude of the vasodilatory effect.
Quantitative Data on this compound Interactions
The following tables summarize key quantitative data from foundational studies on this compound, including its binding affinities for various EP receptor subtypes and its vasodilatory potency in different vascular preparations.
Table 1: Receptor Binding Affinities of Prostaglandin (B15479496) E1
| Receptor Subtype | Ligand | Species | Cell Type | Binding Affinity (K_i / K_d) | Reference |
| EP1 | PGE1 | Mouse | CHO cells | 14-36 nM (K_i) | [1] |
| EP1 | PGE1 | Mouse | N/A | ~40 nM (K_d) | [2] |
| EP2 | PGE1 | Mouse | CHO cells | Similar to PGE2 | [1] |
| EP3 | PGE1 | Mouse | CHO cells | 0.6-3.7 nM (K_i) | [1] |
| EP4 | PGE1 | Mouse | CHO cells | Similar to PGE2 | [1] |
| EP1 | PGE2 | Human | HEK293 cells | ~25 nM (K_d) | [2] |
| EP1 | PGE2 | Mouse | N/A | ~20 nM (K_d) | [2] |
| EP2 | PGE2 | N/A | N/A | 5 nM (K_d) | [3] |
| EP3α | PGE2 | N/A | N/A | 1 nM (K_d) | [3] |
| EP4 | PGE2 | N/A | N/A | 1 nM (K_d) | [3] |
Table 2: Vasodilatory Potency of Prostaglandin E1
| Vascular Bed | Species | Method | Pre-constrictor | EC_50 / Effective Concentration | Reference |
| Chick Chorioallantoic Membrane | Chick Embryo | In vivo microscopy | N/A | > 2 µM (decrease in visible vessels) | [4] |
| Human Forearm Arterial Bed | Human | In vivo | N/A | Vasodilator | [5] |
| Rabbit Pial Vessels | Rabbit | In vivo | N/A | Vasodilator at 0.01-0.04 µg/kg/min | [6] |
Signaling Pathways of this compound in Vasodilation
The vasodilatory effects of this compound are mediated through distinct signaling pathways, primarily dependent on the EP receptor subtype activated.
The Canonical cAMP-PKA Pathway
The predominant mechanism for PGE1-induced vasodilation involves the activation of EP2 and EP4 receptors, which are coupled to the stimulatory G-protein (Gs). This initiates the following cascade:
The EP1 Receptor and Intracellular Calcium Mobilization
While EP2 and EP4 receptors mediate relaxation, the EP1 receptor is coupled to the Gq protein, which activates phospholipase C (PLC). This leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately causing an increase in intracellular calcium concentration ([Ca²⁺]i) and potentially vasoconstriction.[7] However, the net effect of PGE1 in most vascular beds is vasodilation, suggesting a dominance of the cAMP-mediated pathway.
Experimental Protocols
Wire Myography for Assessing Vasodilatory Effects
Wire myography is a standard ex vivo technique to measure the isometric tension of small resistance arteries.[8][9][10][11]
Protocol Outline:
-
Vessel Isolation: Small resistance arteries (e.g., mesenteric arteries) are carefully dissected from surrounding tissue in ice-cold physiological salt solution (PSS).
-
Mounting: 2 mm segments of the isolated artery are mounted on two fine tungsten wires in the jaws of a wire myograph.
-
Equilibration: The mounted vessel is submerged in a chamber containing PSS at 37°C, bubbled with 95% O₂ and 5% CO₂, and allowed to equilibrate for approximately 40 minutes.
-
Normalization: The vessel is stretched to its optimal resting tension for maximal active tension development.
-
Viability and Endothelial Integrity Check: The vessel's contractile capacity is tested with a high-potassium solution. Endothelial integrity is assessed by observing relaxation in response to acetylcholine (B1216132) after pre-constriction with an agent like phenylephrine.
-
Concentration-Response Curve:
-
The vessel is pre-constricted to a submaximal level.
-
Cumulative concentrations of this compound are added to the bath.
-
The resulting relaxation (decrease in tension) is recorded.
-
-
Data Analysis: The relaxation at each concentration is expressed as a percentage of the pre-constriction tension, and a concentration-response curve is generated to determine the EC₅₀.
Measurement of Intracellular cAMP Levels
Several methods are available to quantify changes in intracellular cAMP levels in response to PGE1 stimulation.
Protocol Outline (using a competitive immunoassay):
-
Cell Culture: Vascular smooth muscle cells are cultured to an appropriate confluency.
-
Stimulation: Cells are treated with various concentrations of this compound for a specified time.
-
Cell Lysis: The cells are lysed to release intracellular components, including cAMP.
-
Assay: The lysate is analyzed using a competitive enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).[12][13] In these assays, cAMP from the sample competes with a labeled cAMP for binding to a specific antibody.
-
Detection: The signal (e.g., colorimetric or radioactive) is measured and is inversely proportional to the amount of cAMP in the sample.
-
Quantification: A standard curve is used to determine the concentration of cAMP in the cell lysates.
Measurement of Intracellular Calcium ([Ca²⁺]i)
Changes in intracellular calcium can be monitored using fluorescent calcium indicators.
Protocol Outline (using Fura-2 AM):
-
Cell Loading: Cultured vascular smooth muscle cells are incubated with the cell-permeant ratiometric dye Fura-2 AM.[14][15] Intracellular esterases cleave the AM group, trapping the dye inside the cells.
-
Stimulation: The cells are stimulated with this compound.
-
Fluorescence Measurement: The cells are excited at two different wavelengths (e.g., 340 nm and 380 nm), and the fluorescence emission is recorded at a single wavelength (e.g., 510 nm).
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is calculated. This ratio is proportional to the intracellular calcium concentration and can be calibrated to provide quantitative [Ca²⁺]i values.
Patch-Clamp Electrophysiology for KATP Channel Activity
The patch-clamp technique allows for the direct measurement of ion channel activity in single cells.
Protocol Outline (Whole-Cell Configuration):
-
Cell Isolation: Single vascular smooth muscle cells are enzymatically isolated.
-
Pipette Formation: A glass micropipette with a very small tip opening is filled with an appropriate intracellular solution and brought into contact with the cell membrane.
-
Seal Formation: A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.
-
Whole-Cell Access: The membrane patch under the pipette tip is ruptured to gain electrical access to the entire cell.
-
Voltage Clamp: The cell membrane potential is clamped at a specific voltage.
-
PGE1 Application: this compound is applied to the cell via the extracellular solution.
-
Current Recording: The resulting changes in ion current, specifically through KATP channels, are recorded. An outward current indicates the opening of potassium channels.[16][17][18]
Conclusion
The vasodilatory effects of this compound are well-established and are primarily mediated by the activation of EP2 and EP4 receptors, leading to an increase in intracellular cAMP and subsequent smooth muscle relaxation. While the EP1 receptor can induce an increase in intracellular calcium, its effects are generally overridden by the potent vasodilatory signals of the other EP receptor subtypes. The experimental protocols outlined in this guide provide a framework for the continued investigation of the nuanced mechanisms of PGE1 action in different vascular beds and pathological conditions. A thorough understanding of these foundational principles is essential for the development of novel therapeutic strategies targeting the prostaglandin signaling pathways.
References
- 1. Ligand binding specificities of the eight types and subtypes of the mouse prostanoid receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Acute Effects of Prostaglandin E1 and E2 on Vascular Reactivity and Blood Flow in situ in the Chick Chorioallantoic Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of prostaglandins A 1 ,A 2 ,B 1 ,E 2 and F 2 on the forearm arterial bed of man - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Elevation of intracellular calcium ion by prostaglandin E1 and its inhibition by protein kinase C in a human megakaryocyte leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reprocell.com [reprocell.com]
- 9. Wire Myography to Study Vascular Tone and Vascular Structure of Isolated Mouse Arteries | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Biophysical Techniques for Detection of cAMP and cGMP in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring GPCR-Induced Intracellular Calcium Signaling Using a Quantitative High-Throughput Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of prostaglandin E1 on vascular ATP-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. KATP-channel-induced vasodilation is modulated by the Na,K-pump activity in rabbit coronary small arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]
The Immunomodulatory Role of (-)-Prostaglandin E1: A Technical Guide for Researchers
An in-depth exploration of the mechanisms, experimental evaluation, and therapeutic potential of (-)-Prostaglandin E1 in modulating immune responses.
This compound (PGE1), a lipid autacoid derived from the metabolism of arachidonic acid, has emerged as a potent modulator of the immune system. Its diverse effects on various immune cell populations underscore its potential as a therapeutic agent for a range of inflammatory and autoimmune disorders, as well as in the context of cancer immunotherapy. This technical guide provides a comprehensive overview of the current understanding of PGE1's immunomodulatory functions, intended for researchers, scientists, and drug development professionals. We delve into the molecular mechanisms of action, present quantitative data on its effects, provide detailed experimental protocols for its study, and visualize key pathways and workflows.
Core Mechanisms of PGE1-Mediated Immune Modulation
PGE1 exerts its influence on the immune system primarily by binding to E-prostanoid (EP) receptors, a class of G-protein coupled receptors. Of the four EP receptor subtypes (EP1-4), PGE1 predominantly signals through EP2 and EP4 receptors on immune cells to mediate its immunomodulatory effects. This signaling is intricately linked to the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger.
Impact on Macrophage Polarization
PGE1 plays a crucial role in shifting the phenotype of macrophages, key cells of the innate immune system. It has been shown to drive the polarization of anti-inflammatory, pro-tumoral M2-like macrophages towards a pro-inflammatory, anti-tumoral M1-like phenotype. This reprogramming is critical in the context of cancer, where tumor-associated macrophages (TAMs) often adopt an M2-like state, contributing to an immunosuppressive tumor microenvironment.
Studies have demonstrated that PGE1 can increase the expression of M1 markers, such as HLA-DR and CD80, on macrophages.[1] Conversely, it suppresses the expression of M2 markers.[1][2] This effect is primarily mediated through the EP2 and EP4 receptors.[1][2]
Regulation of T-Cell Responses
PGE1 exhibits a complex and often dose-dependent effect on T-lymphocytes. A primary function is the inhibition of effector T-cell induction.[3] This immunosuppressive effect is particularly relevant during the initial stages of an immune response.[3] The mechanism appears to be indirect, mediated by the release of non-specific suppressor lymphokines.[3] Interestingly, this suppression can be counteracted by the presence of Interleukin-1 (IL-1), suggesting a potential interplay between these signaling pathways.[3]
Furthermore, PGE1 has been shown to inhibit T-cell proliferation in a dose-dependent manner.[4] This anti-proliferative effect is a key aspect of its immunosuppressive properties.
Modulation of Cytokine Production
A significant component of PGE1's immunomodulatory activity lies in its ability to alter the cytokine profile of immune cells. It generally acts to suppress the production of pro-inflammatory cytokines while in some contexts promoting the release of anti-inflammatory cytokines.
Specifically, PGE1 has been shown to inhibit the production of:
-
Tumor Necrosis Factor-alpha (TNF-α) [5]
-
Interferon-gamma (IFN-γ) [5]
-
Interleukin-6 (IL-6)
-
Interleukin-8 (IL-8)
In contrast, PGE1 can increase the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) .[5] This shift in the cytokine balance from a pro-inflammatory to a more anti-inflammatory state is a central tenet of PGE1's therapeutic potential.
Quantitative Data on PGE1's Immunomodulatory Effects
The following tables summarize key quantitative data from various studies, providing a comparative overview of PGE1's potency and efficacy.
| Cell Type | Stimulus | PGE1 Concentration | Effect on Cytokine Production | Reference |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | IC50 ≈ 0.5 x 10⁻⁷ M | Inhibition of TNF-α production | [5] |
| Human PBMCs | LPS | Dose-dependent | Increase in IL-10 production (up to ~200% of control) | [5] |
| Human PBMCs | Concanavalin A (ConA) | 10⁻⁷ M | Inhibition of IFN-γ production | [5] |
| Human PBMCs | Concanavalin A (ConA) | 10⁻⁷ M | Inhibition of IL-10 production | [5] |
| Cell Type | Assay | PGE1 Concentration | Effect on T-Cell Proliferation | Reference |
| Allogeneic Dendritic Cell Stimulated T-cells | CFSE dilution | 2.5 µM | Statistically significant decrease in proliferation | [4] |
| Allogeneic Dendritic Cell Stimulated T-cells | CFSE dilution | 50 µM | Strong inhibition of proliferation (0.5% of control) | [4] |
| Cell Type | Effect | Key Receptors Involved | Reference |
| Macrophages | Reprogramming from M2 to M1 phenotype | EP2, EP4 | [1][2] |
| T-Cells | Inhibition of proliferation | - | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the immunomodulatory effects of PGE1.
Macrophage Polarization Assay
Objective: To assess the effect of PGE1 on the polarization of human monocyte-derived macrophages.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Ficoll-Paque PLUS
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Human M-CSF (Macrophage Colony-Stimulating Factor)
-
Human IL-4
-
Human IL-13
-
Lipopolysaccharide (LPS)
-
Human IFN-γ
-
This compound (PGE1)
-
Flow cytometry antibodies: Anti-human CD14, CD80, CD86, CD163, CD206, and appropriate isotype controls.
-
Flow cytometer
Protocol:
-
Monocyte Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. To enrich for monocytes, plate PBMCs in culture flasks for 2 hours and then wash away non-adherent cells.
-
Macrophage Differentiation: Culture adherent monocytes in complete RPMI-1640 medium supplemented with 50 ng/mL M-CSF for 6-7 days to differentiate them into M0 macrophages. Replace the medium every 2-3 days.
-
Macrophage Polarization and PGE1 Treatment:
-
M1 Polarization (Pro-inflammatory): Culture M0 macrophages with 100 ng/mL LPS and 20 ng/mL IFN-γ.
-
M2 Polarization (Anti-inflammatory): Culture M0 macrophages with 20 ng/mL IL-4 and 20 ng/mL IL-13.
-
PGE1 Treatment: In parallel, treat M2-polarizing cultures with varying concentrations of PGE1 (e.g., 10⁻⁹ to 10⁻⁶ M). Include a vehicle control (e.g., DMSO).
-
-
Incubation: Incubate the cells for 24-48 hours.
-
Flow Cytometry Analysis:
-
Harvest the macrophages by gentle scraping.
-
Stain the cells with fluorescently labeled antibodies against CD14, CD80, CD86 (M1 markers), CD163, and CD206 (M2 markers).
-
Analyze the expression of these markers using a flow cytometer.
-
-
Data Analysis: Quantify the percentage of cells expressing M1 and M2 markers and the mean fluorescence intensity (MFI) for each marker in the different treatment groups.
T-Cell Proliferation Assay (CFSE-based)
Objective: To measure the effect of PGE1 on T-cell proliferation.
Materials:
-
Human PBMCs or purified T-cells
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
RPMI-1640 medium (as described above)
-
Anti-CD3 and Anti-CD28 antibodies (for T-cell stimulation)
-
This compound (PGE1)
-
Flow cytometer
Protocol:
-
Cell Preparation: Isolate PBMCs or purify T-cells from healthy donor blood.
-
CFSE Staining:
-
Resuspend cells at a concentration of 1-10 x 10⁶ cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of cold complete RPMI-1640 medium.
-
Wash the cells 2-3 times with complete medium.
-
-
Cell Culture and Stimulation:
-
Resuspend CFSE-labeled cells in complete RPMI-1640 medium.
-
Plate the cells in a 96-well plate.
-
Stimulate the cells with plate-bound anti-CD3 (1-10 µg/mL) and soluble anti-CD28 (1-5 µg/mL).
-
Add varying concentrations of PGE1 (e.g., 10⁻⁹ to 10⁻⁶ M) to the appropriate wells. Include a vehicle control.
-
-
Incubation: Culture the cells for 3-5 days.
-
Flow Cytometry Analysis:
-
Harvest the cells.
-
Analyze the CFSE fluorescence using a flow cytometer. As cells divide, the CFSE fluorescence intensity will halve with each division, resulting in distinct peaks.
-
-
Data Analysis: Analyze the flow cytometry data to determine the percentage of divided cells and the proliferation index in each treatment group.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in PGE1's immunomodulatory effects is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.
PGE1 Signaling in Immune Cells
Caption: PGE1 signaling through EP2/EP4 receptors leading to cAMP production and downstream effects.
Experimental Workflow for Macrophage Polarization Study
References
- 1. mdpi.com [mdpi.com]
- 2. scilit.com [scilit.com]
- 3. Prostaglandin E1 inhibits effector T cell induction and tissue damage in experimental murine interstitial nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A live imaging cell motility screen identifies PGE2 as a T cell stop signal antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
The Anti-Inflammatory Properties of (-)-Prostaglandin E1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Prostaglandin E1 (PGE1) is an endogenous eicosanoid with well-documented vasodilatory and anti-platelet aggregation properties. Beyond these homeostatic functions, a growing body of evidence highlights its significant anti-inflammatory capabilities. This technical guide provides an in-depth exploration of the molecular mechanisms, key signaling pathways, and experimental validation of the anti-inflammatory effects of this compound. It aims to serve as a comprehensive resource for researchers and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the underlying biological processes to facilitate further investigation and therapeutic innovation.
Core Anti-Inflammatory Mechanisms of this compound
This compound exerts its anti-inflammatory effects through a multi-faceted approach, primarily by engaging with specific E-prostanoid (EP) receptors on the surface of immune cells. This interaction initiates a cascade of intracellular signaling events that culminate in the modulation of key inflammatory processes.
-
Modulation of Cytokine Production: PGE1 has been demonstrated to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6)[1]. Conversely, it can also enhance the production of certain anti-inflammatory cytokines.
-
Inhibition of Inflammatory Cell Infiltration and Activation: By suppressing the expression of adhesion molecules and chemokines, PGE1 can reduce the recruitment of neutrophils and macrophages to sites of inflammation[2]. It also directly inhibits the activation of these immune cells, limiting their inflammatory functions[3].
-
Regulation of Intracellular Signaling Pathways: The binding of PGE1 to its receptors, predominantly EP2 and EP4, leads to the activation of the Gs-adenylyl cyclase-cyclic AMP (cAMP) signaling pathway[4]. This increase in intracellular cAMP activates Protein Kinase A (PKA), a key regulator of inflammatory gene transcription. PGE1 has also been shown to suppress the activation of the pro-inflammatory transcription factor NF-κB[4].
-
Macrophage Polarization: PGE1 has been shown to promote the polarization of macrophages from a pro-inflammatory M1 phenotype towards an anti-inflammatory M2 phenotype, thereby contributing to the resolution of inflammation[5][6][7].
Signaling Pathways of this compound
The anti-inflammatory actions of PGE1 are primarily mediated through the activation of EP2 and EP4 receptors, which are G-protein coupled receptors that signal through the Gs alpha subunit to activate adenylyl cyclase. This leads to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate and modulate the activity of various downstream targets, including the transcription factor cAMP response element-binding protein (CREB), which is involved in the regulation of anti-inflammatory genes[8][9][10]. Furthermore, the elevation of cAMP can interfere with the activation of the pro-inflammatory NF-κB pathway by preventing the degradation of its inhibitor, IκBα[11][12]. There is also evidence to suggest that PGE1 can modulate the MAPK signaling pathway[13][14].
cAMP-PKA Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Prostaglandin E1 suppresses macrophage infiltration and ameliorates injury in an experimental model of macrophage-dependent glomerulonephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effects of prostaglandin E1: in vivo modulation of the formyl peptide chemotactic receptor on the rat neutrophil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. scilit.com [scilit.com]
- 7. mdpi.com [mdpi.com]
- 8. Endogenous prostaglandin E2 potentiates anti-inflammatory phenotype of macrophage through the CREB-C/EBP-β cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prostaglandins are required for CREB activation and cellular proliferation during liver regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prostaglandin‐cytokine crosstalk in chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of nuclear factor κB by prostaglandin A1: An effect associated with heat shock transcription factor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibitory kappa B kinases as targets for pharmacological regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of mPGES-1 composition and cell growth via the MAPK signaling pathway in jurkat cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prostaglandin E1 attenuates AngII-induced cardiac hypertrophy via EP3 receptor activation and Netrin-1upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interaction of (-)-Prostaglandin E1 with G-protein Coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Prostaglandin E1 (PGE1), also known as Alprostadil, is a lipid autacoid with a wide range of physiological and pharmacological effects, including vasodilation and the inhibition of platelet aggregation.[1][2] These actions are mediated through its interaction with a specific class of cell surface receptors known as G-protein coupled receptors (GPCRs). Understanding the molecular details of this interaction is crucial for the development of novel therapeutics targeting various pathological conditions. This technical guide provides a comprehensive overview of the interaction between this compound and its cognate GPCRs, with a focus on quantitative data, experimental protocols, and signaling pathways.
Quantitative Data: Receptor Binding and Functional Potency
The affinity of this compound for its receptors and its functional potency can be quantified using various experimental assays. The following tables summarize key quantitative data for the interaction of PGE1 and the related Prostaglandin (B15479496) E2 (PGE2) with the four E-prostanoid (EP) receptor subtypes.
| Ligand | Receptor Subtype | Binding Affinity (K_d / K_i) | Cell/Tissue Type | Notes |
| This compound | EP1 (mouse) | ~40 nM (K_d) | Not Specified | PGE2 has a higher affinity (~20 nM) for the mouse EP1 receptor.[3] |
| This compound | EP Receptor (general) | 36 nM (K_i) | Not Specified | Comparable affinity to the IP receptor (33 nM).[1] |
| This compound | Hepatic Receptors | 1 x 10⁻⁸ M (K_d) | Rat Liver Plasma Membranes | PGI2 was 1/100 as effective in competing for PGE1 binding sites.[4] |
| Prostaglandin E2 | EP1 (human) | ~25 nM (K_d) | Not Specified | [3] |
| Prostaglandin E2 | EP1 | 9.1 nM | Not Specified | Considered a lower affinity receptor for PGE2 compared to EP3 and EP4.[5] |
| Prostaglandin E2 | EP2 | 4.9 nM | Not Specified | [5] |
| Prostaglandin E2 | EP3 | Subnanomolar range | Not Specified | High affinity receptor for PGE2.[5] |
| Prostaglandin E2 | EP4 | Subnanomolar range | Not Specified | High affinity receptor for PGE2.[5] |
K_d (Dissociation Constant): A measure of the binding affinity of a ligand for its receptor. A lower K_d value indicates a higher binding affinity. K_i (Inhibition Constant): A measure of the binding affinity of a competitive inhibitor.
| Ligand | Receptor Subtype | Functional Potency (EC_50) | Assay Type | Cell/Tissue Type |
| This compound | Hepatic Receptors | ~10⁻⁷ M | Adenylate Cyclase Stimulation | Rat Liver Plasma Membranes |
| Prostaglandin E2 | Hepatic Receptors | ~10⁻⁷ M | Adenylate Cyclase Stimulation | Rat Liver Plasma Membranes |
EC_50 (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response.
Signaling Pathways
This compound elicits its cellular effects by activating distinct intracellular signaling cascades upon binding to different EP receptor subtypes. These receptors are coupled to different heterotrimeric G-proteins, leading to the modulation of second messenger levels.[6][7]
EP1 Receptor Signaling
The EP1 receptor primarily couples to the Gαq subunit of the G-protein.[6][7][8] Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol.[7][9] This increase in intracellular calcium concentration mediates various cellular responses.
Caption: EP1 Receptor Signaling Pathway.
EP2 and EP4 Receptor Signaling
The EP2 and EP4 receptors are coupled to the Gαs subunit of the G-protein.[2][6] Upon activation, Gαs stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[6] cAMP then acts as a second messenger, activating Protein Kinase A (PKA) and other downstream effectors to mediate cellular responses.[10][11]
Caption: EP2/EP4 Receptor Signaling Pathway.
EP3 Receptor Signaling
The EP3 receptor is unique in that it primarily couples to the Gαi subunit of the G-protein.[6][7] Activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[6][7] This inhibitory effect on cAMP production counteracts the signaling from Gs-coupled receptors.
References
- 1. Differential roles of prostaglandin E-type receptors in activation of hypoxia-inducible factor 1 by prostaglandin E1 in vascular-derived cells under non-hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
- 4. Interrelationships between PGE1 and PGI2 binding and stimulation of adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The EP1 subtype of Prostaglandin E2 Receptor: Role in Keratinocyte Differentiation and Expression in Non-Melanoma Skin Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Structural insights into the activation of the human prostaglandin E2 receptor EP1 subtype by prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. online-medical-dictionary.org [online-medical-dictionary.org]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (-)-Prostaglandin E1 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of (-)-Prostaglandin E1 (PGE1), a potent bioactive lipid, in various animal models. The following sections detail recommended protocols for different administration routes, summarize key quantitative data, and illustrate the underlying signaling pathways and experimental workflows.
Data Presentation
The following tables summarize quantitative data related to PGE1 administration and its effects in different animal models, providing a basis for experimental design.
Table 1: Intravenous Administration of PGE1 in Animal Models
| Animal Model | Dosage | Vehicle | Administration Method | Key Findings | Reference |
| Albino Rats | 0.2, 0.6, 2.0 µg/kg/min | Phosphate (B84403) buffer | Continuous intravenous infusion for 3 hours daily for 14 days | No compound-related physical signs observed. Sporadic decrease in blood glucose. | [1][2][3] |
| Beagle Dogs | 0.2, 0.6, 2.0 µg/kg/min | Phosphate buffer | Continuous intravenous infusion for 3-6 hours daily for 14 days | Occasional stupor, excitement, and emesis. Sporadic decrease in blood glucose. | [1][2][3] |
| Dogs | 0.2, 0.4, 0.8, 1.6 µg/kg/min | Not specified | Intravenous infusion for 30 minutes | 0.2 µg/kg/min produced a consistent increase in plasma free fatty acids. | [4] |
| Dogs | 0.3 µg/kg/min (low-dose), 3.0 µg/kg/min (high-dose) | Not specified | Systemic venous infusion | High-dose PGE1 inhibited hypoxic pulmonary vasoconstriction but reduced systemic blood pressure. | [5] |
| Dogs | 0.5 µg/kg (bolus) | Liposomal formulation (TLC C-53) | Intravenous bolus at 10 and 100 minutes of coronary artery occlusion | Significantly reduced infarct size compared to control. | [6] |
| Dogs | 2 µg/kg | Liposomal formulation (TLC C-53) | 10-minute intravenous infusion immediately before reperfusion | Significantly reduced infarct size and leukocyte infiltration. | [7] |
| Rabbits | 50 µ g/day | Not specified | Intravenous administration for 20 days | Increased serum levels of total calcium, magnesium, and calcitriol (B1668218). | [8] |
Table 2: Pharmacodynamic Parameters of PGE1 in Rats via Different Administration Routes
| Administration Route | Time to Peak Effect (Tmax) |
| Intravenous | Not specified |
| Intranasal | ~3-4 min |
| Intramuscular | ~3-8 min |
| Intraperitoneal | ~6-8 min |
| Sublingual | ~12-30 min |
Source:[9]
Table 3: Receptor Binding Affinity (Ki/Kd in nM) of PGE1
| Receptor Subtype | PGE1 (nM) | Animal Model/Cell Line | Reference |
| EP1 | ~40 | Mouse | [10][11] |
| EP3 | 0.6 - 3.7 | Mouse | [10] |
| EP4 | 1.45 | Not specified | [10] |
Experimental Protocols
The following are detailed methodologies for the administration of PGE1 in animal models. These protocols are based on established research and should be adapted to specific experimental needs and institutional guidelines.
Protocol 1: Continuous Intravenous Infusion in Rats and Dogs
This protocol is suitable for subacute toxicity studies and investigations requiring sustained plasma concentrations of PGE1.
Materials:
-
This compound
-
Phosphate buffer (sterile)
-
Infusion pump
-
Catheters appropriate for the animal model (e.g., jugular vein catheter)
-
Animal restraining device (if necessary)
Procedure:
-
Preparation of PGE1 Solution: Dissolve PGE1 in sterile phosphate buffer to achieve the desired final concentration for infusion. For example, to deliver 2.0 µg/kg/min at an infusion rate of 0.007 ml/min for a 300g rat, the concentration would be approximately 85.7 µg/ml.
-
Animal Preparation: Anesthetize the animal and surgically implant a catheter into the jugular vein. Allow the animal to recover from surgery before starting the infusion. For multi-day studies, ensure the catheter remains patent.
-
Acclimatization: Adapt the animals to the infusion procedure by infusing the vehicle (phosphate buffer) for a few days prior to the start of the treatment.[1]
-
Infusion: Connect the catheter to the infusion pump. Administer the PGE1 solution continuously at the desired dose and duration (e.g., 0.2, 0.6, or 2.0 µg/kg/min for 3-6 hours daily).[1][2][3]
-
Monitoring: Observe the animals for any physical or clinical signs throughout the infusion period. Monitor cardiovascular parameters as required by the study design.
Protocol 2: Bolus Intravenous Injection in Dogs
This protocol is designed for studies investigating the acute effects of PGE1, such as in models of myocardial infarction.
Materials:
-
This compound or Liposomal PGE1 (TLC C-53)
-
Saline or appropriate vehicle
-
Syringes and needles
-
Intravenous catheter
Procedure:
-
Preparation of PGE1 Solution: Prepare a stock solution of PGE1 in the appropriate vehicle. The concentration should be calculated to deliver the desired dose in a small volume (e.g., 0.5 µg/kg).
-
Animal Preparation: Anesthetize the animal and place an intravenous catheter, typically in a peripheral vein like the cephalic vein.
-
Administration: Administer the PGE1 solution as a bolus injection through the catheter at the specified time points of the experiment (e.g., 10 and 100 minutes after coronary artery occlusion).[6]
-
Monitoring: Continuously monitor hemodynamic parameters such as blood pressure and heart rate, especially during and immediately after the bolus injection.[6]
Protocol 3: Intranasal Administration in Rats
This route offers rapid absorption and is a non-invasive alternative to injections.
Materials:
-
This compound
-
Vehicle suitable for nasal administration (e.g., saline)
-
Micropipette
Procedure:
-
Animal Restraint: Gently restrain the rat, ensuring its head is tilted back slightly.
-
Administration: Using a micropipette, carefully instill a small volume of the PGE1 solution into the nares. Alternate between nostrils to allow for absorption.
-
Observation: Monitor the animal for any signs of respiratory distress or irritation.
Signaling Pathways and Experimental Workflows
PGE1 Signaling Pathway
This compound exerts its biological effects by binding to specific G-protein coupled receptors known as EP receptors. The activation of these receptors triggers distinct downstream signaling cascades.
Caption: PGE1 signaling through EP receptors.
General Experimental Workflow for PGE1 Administration
The following diagram outlines a typical workflow for an in vivo study investigating the effects of PGE1.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Subacute toxicity studies with prostaglandin E1 (PGE1) in laboratory animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. scilit.com [scilit.com]
- 5. Prostaglandin E1 antagonizes hypoxic pulmonary vasoconstriction but reduces systemic blood pressure in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reduction of canine infarct size by bolus intravenous administration of liposomal prostaglandin E1: comparison with control, placebo liposomes, and continuous intravenous infusion of prostaglandin E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Infarct salvage with liposomal prostaglandin E1 administered by intravenous bolus immediately before reperfusion in a canine infarction-reperfusion model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prostaglandin E1 increases in vivo and in vitro calcitriol biosynthesis in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacodynamic comparison of prostaglandin E1 administered by different routes to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Preparing Stable (-)-Prostaglandin E1 Solutions for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Prostaglandin E1 (PGE1), also known as Alprostadil, is a lipid autacoid with a wide range of potent biological activities, including vasodilation, inhibition of platelet aggregation, and modulation of inflammation.[1] In cell culture applications, PGE1 is a critical tool for studying various physiological and pathological processes. However, its inherent instability in aqueous solutions presents a significant challenge for researchers, potentially leading to inconsistent and unreliable experimental results. PGE1 is susceptible to degradation, primarily through dehydration to Prostaglandin A1 (PGA1) and subsequent isomerization to Prostaglandin B1 (PGB1), a process highly dependent on pH, temperature, and the solvent used.[2]
These application notes provide a comprehensive guide to preparing stable and biologically active PGE1 solutions for use in cell culture experiments. This document outlines the chemical properties of PGE1, provides detailed protocols for the preparation of stock and working solutions, summarizes stability data under various conditions, and describes a method for assessing the biological activity of the prepared solutions.
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₄O₅ | [1] |
| Molecular Weight | 354.5 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [2] |
| Storage of Solid | -20°C under inert gas (e.g., argon) | [1] |
| Solid Stability | ≥ 2 years at -20°C | [2] |
Solubility Data
PGE1 exhibits poor solubility in aqueous solutions but is readily soluble in organic solvents. The choice of solvent is critical for preparing a stable, concentrated stock solution.
| Solvent | Solubility | Reference |
| Ethanol (B145695) | ~50 mg/mL | [2] |
| DMSO | ~50 mg/mL | [2] |
| Dimethylformamide | ~50 mg/mL | [2] |
| PBS (pH 7.2) | ~1.67 mg/mL | [2] |
| Water (25°C) | ~7.5 µg/mL | [1] |
Stability of this compound in Solution
The stability of PGE1 is highly influenced by the pH and temperature of the solution. It is most stable in slightly acidic to neutral pH and degrades rapidly in alkaline conditions (pH > 7.4).[2]
| Solution | Temperature | Stability | Reference |
| Ethanol Stock (10 mg/mL) | -20°C | > 6 months | [1] |
| Isotonic Saline (pH 4.5) | 37°C | 75% remaining after 32 days | |
| 0.01 M Phosphate Buffered Saline (pH 4.7) | 37°C | 75% remaining after 32 days | |
| 0.1 M Phosphate Buffer (pH 7.4) | 37°C | 95% degraded by day 14 | |
| 10% Dextrose Solution | 30°C | Stable (≥90% remaining) for 48 hours | [3] |
| Aqueous solutions | General | Not recommended for storage longer than one day | [2] |
This compound Signaling Pathway
PGE1 exerts its biological effects by binding to a family of four G-protein coupled receptors (GPCRs) known as E-prostanoid (EP) receptors, designated EP1 through EP4. The activation of these receptors triggers distinct downstream signaling cascades.
Experimental Workflow
The following diagram illustrates the overall workflow for preparing and validating PGE1 solutions for cell culture experiments.
Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution of PGE1 in absolute ethanol.
Materials:
-
This compound (crystalline solid)
-
Absolute ethanol (200 proof, anhydrous)
-
Sterile, amber glass vials or polypropylene (B1209903) tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Allow the vial of PGE1 crystalline solid to equilibrate to room temperature before opening to prevent condensation.
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of PGE1.
-
Dissolve the PGE1 in absolute ethanol to a final concentration of 10 mg/mL. For example, add 1 mL of absolute ethanol to 10 mg of PGE1.
-
Vortex gently until the solid is completely dissolved, resulting in a clear, colorless solution.[1]
-
Aliquot the stock solution into smaller volumes in sterile, amber glass or polypropylene vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. The ethanolic stock solution is stable for at least 6 months under these conditions.[1]
Protocol 2: Preparation of this compound Working Solution for Cell Culture
This protocol describes the dilution of the ethanolic stock solution into a physiological buffer or cell culture medium for immediate use.
Materials:
-
PGE1 stock solution (10 mg/mL in ethanol)
-
Sterile physiological buffer (e.g., PBS, pH 7.2) or cell culture medium (e.g., DMEM)
-
Sterile polypropylene tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Thaw an aliquot of the 10 mg/mL PGE1 stock solution at room temperature.
-
Determine the final concentration of PGE1 required for your experiment.
-
Perform serial dilutions of the stock solution in the desired sterile buffer or cell culture medium.
-
Important: Add the ethanolic stock solution to the aqueous diluent slowly while gently vortexing to prevent precipitation of the PGE1.[1]
-
Ensure the final concentration of ethanol in the cell culture medium is non-toxic to the cells (typically <0.1%).
-
-
Use the freshly prepared working solution immediately. Do not store aqueous dilutions of PGE1 for more than one day.[2]
Protocol 3: Assessment of PGE1 Biological Activity using a cAMP Assay
This protocol provides a method to assess the biological activity of the prepared PGE1 solution by measuring the induction of cyclic AMP (cAMP) in cells expressing EP2 or EP4 receptors. This example uses Human Embryonic Kidney (HEK293) cells stably expressing the human EP4 receptor.
Materials:
-
HEK293 cells stably expressing the human EP4 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)
-
Phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation
-
PGE1 working solutions (various concentrations)
-
Positive control (e.g., Forskolin)
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
-
White, opaque 96- or 384-well microplates
Procedure:
-
Cell Seeding:
-
Culture HEK293-EP4 cells to 80-90% confluency.
-
Harvest the cells and seed them into a white, opaque microplate at a density of 5,000-10,000 cells per well.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Preparation and Assay:
-
Prepare serial dilutions of your PGE1 working solution and the positive control (Forskolin) in assay buffer containing a PDE inhibitor.
-
Aspirate the culture medium from the wells.
-
Add the prepared PGE1 dilutions or controls to the respective wells.
-
Incubate for 30 minutes at 37°C.[1]
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of your chosen cAMP detection kit.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP signal against the logarithm of the PGE1 concentration.
-
Calculate the EC₅₀ value to determine the potency of your prepared PGE1 solution.
-
Conclusion
The protocols and data presented in these application notes provide a reliable framework for the preparation and use of stable and biologically active this compound solutions in a cell culture setting. By carefully considering the solubility and stability characteristics of PGE1 and adhering to the detailed protocols for solution preparation and bioactivity assessment, researchers can ensure the consistency and validity of their experimental outcomes.
References
Application Notes and Protocols for the Use of (-)-Prostaglandin E1 in Maintaining Ductus Arteriosus Patency in Neonates
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(-)-Prostaglandin E1 (PGE1), also known as alprostadil, is a critical therapeutic agent used to maintain the patency of the ductus arteriosus in neonates with certain congenital heart defects.[1][2] The ductus arteriosus is a blood vessel that connects the pulmonary artery to the aorta in the fetus, typically closing shortly after birth. In neonates with ductal-dependent congenital heart disease, maintaining this vessel's patency is life-saving as it allows for adequate pulmonary or systemic blood flow until corrective surgery can be performed.[1][2] PGE1 is a potent vasodilator that effectively prevents the closure of the ductus arteriosus.[1][3] These application notes provide a comprehensive overview of the use of this compound, including its mechanism of action, detailed protocols for its preparation and administration, and guidelines for patient monitoring.
Mechanism of Action
This compound exerts its vasodilatory effect on the ductus arteriosus by binding to specific prostaglandin (B15479496) E receptors, primarily the EP4 and EP2 subtypes.[1] This binding activates a G-protein coupled signaling cascade, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][4] Elevated cAMP, in turn, activates protein kinase A (PKA), which is thought to induce smooth muscle relaxation and vasodilation of the ductus arteriosus.[4]
References
- 1. Prostaglandin E1 for maintaining ductal patency in neonates with ductal‐dependent cardiac lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin E1 for keeping the duct open in heart conditions in the newborn | Cochrane [cochrane.org]
- 3. Prostaglandins and the ductus arteriosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular and Mechanical Mechanisms Regulating Ductus Arteriosus Closure in Preterm Infants [frontiersin.org]
Application of (-)-Prostaglandin E1 in Cardiac Hypertrophy Research
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Prostaglandin E1 (PGE1), a naturally occurring prostaglandin, is recognized for its potent vasodilatory and anti-inflammatory properties. Emerging research has highlighted its significant therapeutic potential in the context of cardiovascular diseases, particularly in pathological cardiac hypertrophy. Cardiac hypertrophy, an enlargement of the heart muscle, is initially a compensatory response to pressure overload from conditions like hypertension. However, sustained hypertrophy can transition to heart failure. PGE1 has been shown to ameliorate cardiac hypertrophy induced by hypertrophic stimuli such as Angiotensin II (AngII), a key component of the renin-angiotensin system.[1][2] This document provides a detailed overview of the application of PGE1 in cardiac hypertrophy research, including its mechanism of action, quantitative data from relevant studies, and comprehensive experimental protocols.
Mechanism of Action: The PGE1-EP3-Netrin-1 Signaling Pathway
Research has elucidated a key signaling pathway through which PGE1 exerts its anti-hypertrophic effects. PGE1 acts by binding to the E-prostanoid receptor 3 (EP3), a G-protein coupled receptor. This activation leads to the upregulation of Netrin-1 (Ntn1), a secreted protein. Elevated levels of Netrin-1 then inhibit the downstream Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a well-known cascade involved in the development of cardiac hypertrophy.[1][2] By suppressing the MAPK pathway, PGE1 effectively attenuates the hypertrophic response in cardiomyocytes.[1]
References
Application Notes and Protocols: (-)-Prostaglandin E1 Dosage Calculation for In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the calculation of (-)-Prostaglandin E1 (PGE1) dosage for in vivo mouse studies. This document includes detailed experimental protocols, quantitative data summaries, and visual diagrams of signaling pathways and experimental workflows to facilitate the effective design and execution of preclinical research involving PGE1.
Introduction to this compound
This compound, also known as Alprostadil, is a lipid autacoid with a wide range of physiological effects, including vasodilation, inhibition of platelet aggregation, and modulation of inflammation.[1] These properties make it a compound of interest in various research areas, including cardiovascular diseases, inflammation, pain, and cancer. Accurate dosage calculation and standardized administration protocols are critical for obtaining reproducible and meaningful results in in vivo mouse studies.
Data Presentation: Quantitative Dosage Information
The following tables summarize reported dosages of this compound used in various in vivo mouse studies. It is crucial to note that the optimal dosage can vary significantly depending on the mouse strain, disease model, administration route, and desired biological effect. Therefore, these tables should be used as a starting point for dose-range finding studies.
Table 1: Intravenous Administration of this compound in Mice
| Mouse Model | Dosage | Dosing Regimen | Observed Effects |
| Lewis Lung Carcinoma | 3 µg/kg/minute | Continuous intravenous infusion for 10 days | No significant effect on tumor growth |
| Lewis Lung Carcinoma | 6 µg/kg/minute | Continuous intravenous infusion for 10 days | Significant decrease in tumor volume, tumor weight, and number of metastases[2] |
| Lewis Lung Carcinoma | 12 µg/kg/minute | Continuous intravenous infusion | No significant difference in anti-tumor effect compared to 6 µg/kg/minute[2] |
Table 2: Subcutaneous Administration of this compound in Mice
| Mouse Model | Dosage | Dosing Regimen | Observed Effects |
| Orofacial Pain Model | 10 ng/10 µL | Single subcutaneous injection into the whisker pad | Induction of mechanical allodynia[2] |
| Orofacial Pain Model | 20 ng/10 µL | Single subcutaneous injection into the whisker pad | Dose-dependent increase in mechanical allodynia[2] |
Table 3: Intraperitoneal Administration of this compound in Rodents
| Animal Model | Dosage | Dosing Regimen | Observed Effects |
| Rat (Radiant Heat Nociception) | Not specified | Single intraperitoneal injection | Elicited an antinociceptive effect |
Note: Specific dosage information for intraperitoneal administration of PGE1 in mice is not as readily available in the reviewed literature. Researchers should perform thorough dose-escalation studies when using this route.
Signaling Pathways of this compound
This compound exerts its effects by binding to a family of G-protein coupled receptors known as E-prostanoid (EP) receptors. There are four subtypes of EP receptors: EP1, EP2, EP3, and EP4, each coupled to distinct intracellular signaling pathways.
Caption: Signaling pathways of this compound via EP receptors.
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound (powder form)
-
Absolute ethanol
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile, low-protein binding microcentrifuge tubes
-
Vortex mixer
-
Sterile filters (0.22 µm)
Protocol:
-
Stock Solution Preparation:
-
Due to its lipophilic nature, PGE1 should first be dissolved in a small amount of absolute ethanol.
-
For example, to prepare a 1 mg/mL stock solution, dissolve 1 mg of PGE1 in 1 mL of absolute ethanol.
-
Gently vortex until the powder is completely dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution on ice.
-
Dilute the stock solution to the desired final concentration with sterile saline or PBS.
-
For example, to prepare a 10 µg/mL working solution from a 1 mg/mL stock, dilute 10 µL of the stock solution into 990 µL of sterile saline.
-
Gently vortex the working solution to ensure homogeneity.
-
It is recommended to sterile filter the final working solution using a 0.22 µm filter before administration.
-
Keep the working solution on ice until use.
-
Administration of this compound to Mice
The choice of administration route depends on the experimental design and the desired pharmacokinetic profile.
4.2.1. Subcutaneous (SC) Injection
-
Materials: Insulin (B600854) syringes with 27-30G needles.
-
Procedure:
-
Restrain the mouse by scruffing the neck and back to lift a fold of skin.
-
Insert the needle into the base of the skin tent, parallel to the spine.
-
Aspirate gently to ensure the needle is not in a blood vessel.
-
Slowly inject the desired volume (typically 50-200 µL for mice).
-
Withdraw the needle and gently apply pressure to the injection site.
-
4.2.2. Intravenous (IV) Injection (Tail Vein)
-
Materials: Mouse restrainer, heat lamp, 29-31G needles and insulin syringes.
-
Procedure:
-
Warm the mouse's tail using a heat lamp to dilate the lateral tail veins.
-
Place the mouse in a restrainer.
-
Disinfect the tail with an alcohol wipe.
-
Insert the needle, bevel up, into one of the lateral tail veins.
-
A successful insertion is often indicated by a flash of blood in the needle hub.
-
Slowly inject the desired volume.
-
Withdraw the needle and apply gentle pressure to the injection site.
-
4.2.3. Intraperitoneal (IP) Injection
-
Materials: 25-27G needles and syringes.
-
Procedure:
-
Restrain the mouse by scruffing and turn it to expose the abdomen.
-
Tilt the mouse's head downwards at a slight angle.
-
Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to internal organs.
-
Aspirate to ensure the needle has not entered the bladder or intestines.
-
Inject the desired volume.
-
Withdraw the needle.
-
Experimental Workflow
The following diagram illustrates a general workflow for an in vivo mouse study involving the administration of this compound.
Caption: General experimental workflow for in vivo mouse studies with PGE1.
Endpoint Measurements
The selection of appropriate endpoints is critical for evaluating the efficacy and mechanism of action of this compound. Common endpoints include:
-
Tumor Growth: Measurement of tumor volume using calipers or in vivo imaging.
-
Pain and Nociception: Assessment of mechanical or thermal sensitivity using von Frey filaments or hot/cold plate tests.
-
Inflammation: Measurement of paw edema, cytokine levels in tissue or blood, and histological analysis of immune cell infiltration.[3]
-
Cardiovascular Parameters: Monitoring of blood pressure and heart rate.
-
General Health: Daily monitoring of body weight, food and water intake, and clinical signs of toxicity.
Conclusion
This document provides essential information and standardized protocols for conducting in vivo mouse studies with this compound. Adherence to these guidelines will help ensure the generation of high-quality, reproducible data. It is imperative that all animal experiments are conducted in accordance with institutional and national guidelines for animal welfare. Researchers are strongly encouraged to perform pilot studies to determine the optimal dosage and administration regimen for their specific experimental model.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effects of prostaglandin E1: in vivo modulation of the formyl peptide chemotactic receptor on the rat neutrophil - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantification of (-)-Prostaglandin E1 using a Competitive ELISA Kit
These application notes provide a detailed protocol for the quantitative measurement of (-)-Prostaglandin E1 (PGE1) in biological samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit. This document is intended for researchers, scientists, and drug development professionals.
Principle of the Assay
The Prostaglandin E1 ELISA kit is a competitive immunoassay designed for the quantitative determination of PGE1 in various biological fluids such as serum, plasma, urine, and cell culture media.[1] The assay employs a polyclonal antibody with high specificity for PGE1.[2] In this competitive format, PGE1 present in the sample competes with a fixed amount of enzyme-conjugated PGE1 (such as alkaline phosphatase or horseradish peroxidase) for a limited number of binding sites on the pre-coated antibody.[2][3][4] Following an incubation period, the unbound components are washed away. A substrate solution is then added, which reacts with the enzyme to produce a colored product.[2][3] The intensity of the color developed is inversely proportional to the concentration of PGE1 in the sample.[2][5] A standard curve is generated using known concentrations of PGE1, and this curve is used to determine the concentration of PGE1 in the unknown samples.[3][4]
Materials and Reagents
-
PGE1 ELISA Microplate (96-well)
-
PGE1 Standard
-
Assay Buffer
-
Wash Buffer Concentrate
-
Enzyme-conjugated PGE1
-
Substrate Solution (e.g., TMB or pNpp)
-
Stop Solution
-
Plate Sealer
-
Deionized or distilled water
-
Precision pipettes and tips
-
Microplate reader capable of reading absorbance at the appropriate wavelength (e.g., 405 nm or 450 nm).[2][3]
Experimental Protocols
3.1. Reagent Preparation
-
Wash Buffer: Dilute the Wash Buffer Concentrate to the working concentration with deionized or distilled water as specified in the kit manual.[2][6]
-
PGE1 Standard Curve Preparation: Prepare a serial dilution of the PGE1 standard to create a standard curve. For example, a stock solution of 50,000 pg/mL can be serially diluted to generate standards with concentrations of 5,000, 1,250, 313, 78.1, 19.5, and 4.88 pg/mL.[2] Use the Assay Buffer as the diluent. Diluted standards should be used within a short timeframe, typically around 60 minutes.[2]
3.2. Sample Preparation
-
Serum: Allow blood to clot at room temperature or overnight at 4°C, then centrifuge at approximately 1000 x g for 20 minutes.[7] The resulting serum should be assayed immediately or stored in aliquots at -20°C or -80°C.[6][7]
-
Plasma: Collect plasma using an anticoagulant like EDTA or heparin. Centrifuge for 15 minutes at 1000 x g at 2-8°C within 30 minutes of collection.[6][7] Assay immediately or store aliquots at -20°C or -80°C.[6][7]
-
Cell Culture Supernatants: Centrifuge samples for 20 minutes at 1000 x g to remove particulates.[6][7] Assay immediately or store at -20°C or -80°C.[6][7]
-
Sample Dilution: If the expected PGE1 concentration in a sample is high, it should be diluted with Assay Buffer to fall within the detection range of the standard curve.[6]
3.3. Assay Procedure
-
Determine the number of wells required for standards, samples, and controls.
-
Add 100 µL of the prepared standards and samples into the appropriate wells in duplicate.[2]
-
Add 50 µL of the enzyme-conjugated PGE1 to each well (except for blank wells).
-
Add 50 µL of the PGE1 antibody solution to each well (except for blank wells).
-
Cover the plate with a plate sealer and incubate for the time and temperature specified in the kit manual (e.g., 1 hour at 37°C or 2 hours at room temperature).[6]
-
Wash the plate multiple times (e.g., 3-5 times) with 1X Wash Buffer.[8]
-
Add the substrate solution to each well and incubate in the dark for a specified time (e.g., 15-30 minutes) at room temperature or 37°C to allow for color development.[4][8]
-
Stop the reaction by adding the Stop Solution to each well. The color will typically change from blue to yellow.[3]
-
Read the absorbance of each well on a microplate reader at the recommended wavelength (e.g., 450 nm) within a short time after adding the stop solution.[3][6]
Data Presentation
4.1. Calculation of Results
Average the duplicate readings for each standard, control, and sample. Subtract the average zero standard optical density (OD). Create a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the known concentration on the x-axis. The concentration of PGE1 in the samples can be determined by interpolating their mean absorbance values from the standard curve.[5]
4.2. Typical Standard Curve Data
The following table represents a typical standard curve for a PGE1 ELISA kit. Note that this is example data and a new standard curve must be generated for each assay.
| Standard Concentration (pg/mL) | Optical Density (OD) |
| 2000 | 0.217 |
| 1000 | 0.386 |
| 500 | 0.655 |
| 250 | 0.823 |
| 125 | 1.253 |
| 62.5 | 1.596 |
| 31.25 | 1.863 |
| 0 | 2.115 |
Data adapted from a representative PGE1 ELISA kit insert.[3]
Visualization of Protocols and Pathways
5.1. Experimental Workflow
Caption: ELISA Experimental Workflow for PGE1 Measurement.
5.2. Prostaglandin E1 Signaling Pathway
Prostaglandin E1 exerts its biological effects by binding to specific G-protein coupled receptors known as EP receptors.[9][10] The activation of these receptors triggers intracellular signaling cascades. The primary anti-inflammatory and vasodilatory effects of PGE1 are mediated through the EP2 and EP4 receptors, which are coupled to the Gs alpha subunit.[9] This coupling activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[9][10] PKA then modulates the activity of various downstream targets, including transcription factors that regulate the expression of inflammatory genes.[9] PGE1 can also interact with other EP receptors, such as EP1, which is coupled to Gq and activates the phospholipase C (PLC) pathway, and EP3, which can be coupled to Gi, leading to an inhibition of adenylyl cyclase.[10][11]
Caption: Simplified Prostaglandin E1 Signaling Pathway via EP2/EP4 Receptors.
References
- 1. Prostaglandin E1 (PG-E1) ELISA Kit: A Cornerstone in Biochemical and Clinical Research - Chronicles of Young Scientists [cysonline.org]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. PGE1(Prostaglandin E1) ELISA Kit [elkbiotech.com]
- 4. Rat PGE1(Prostaglandin E1) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 5. mybiosource.com [mybiosource.com]
- 6. assaygenie.com [assaygenie.com]
- 7. labrecon.in [labrecon.in]
- 8. assaygenie.com [assaygenie.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Dissolving (-)-Prostaglandin E1 for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Prostaglandin E1 (PGE1), also known as Alprostadil, is a potent lipid autacoid with significant vasodilatory and anti-platelet aggregation properties.[1][2][3] It is a member of the prostanoid family of signaling molecules and is derived from dihomo-γ-linolenic acid.[3][4] PGE1 exerts its biological effects by binding to E-type prostanoid (EP) receptors, which are G-protein coupled receptors.[3][5] Due to its diverse physiological roles, accurate and consistent preparation of PGE1 solutions is critical for reliable experimental outcomes in both basic research and drug development. This document provides detailed protocols for dissolving and handling this compound powder for various experimental applications.
Data Presentation: Solubility of this compound
Proper dissolution of PGE1 is paramount for its biological activity. The solubility of PGE1 varies significantly depending on the solvent. The following table summarizes the solubility of this compound in commonly used laboratory solvents.
| Solvent | Solubility | Source |
| Dimethylformamide (DMF) | ~100 mg/mL | [6] |
| Dimethyl sulfoxide (B87167) (DMSO) | ~50 mg/mL | [6][7] |
| Ethanol (B145695) | ~50 mg/mL | [6][7] |
| Acetone | 10 mg/mL | [1] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~0.5 - 1.67 mg/mL | [6][7] |
| Water (at 25°C) | ~7.5 µg/mL | [1] |
Experimental Protocols
Preparation of a Concentrated Stock Solution in Organic Solvent
This protocol is suitable for preparing a high-concentration stock solution of PGE1 that can be stored for extended periods and diluted into aqueous buffers for final experimental use.
Materials:
-
This compound powder
-
Anhydrous ethanol, DMSO, or DMF
-
Inert gas (e.g., argon or nitrogen)
-
Sterile, amber glass vials or polypropylene (B1209903) tubes
-
Precision balance
-
Pipettes and sterile tips
Procedure:
-
Equilibrate the vial containing PGE1 powder to room temperature before opening to prevent condensation.
-
Weigh the desired amount of PGE1 powder in a sterile microfuge tube or vial.
-
Add the appropriate volume of the chosen organic solvent (ethanol, DMSO, or DMF) to achieve the desired concentration (e.g., 10 mg/mL).
-
Purge the vial with an inert gas to minimize oxidation.[6]
-
Cap the vial tightly and vortex gently until the powder is completely dissolved. The solution should be clear and colorless.[1]
-
Aliquot the stock solution into smaller volumes in sterile, amber vials to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C. Under these conditions, the solution in ethanol is reported to be stable for at least six months.[1]
Preparation of Aqueous Working Solutions
For most biological experiments, the organic solvent stock solution must be further diluted into an aqueous buffer. It is crucial to minimize the final concentration of the organic solvent as it can have physiological effects.[7]
Materials:
-
PGE1 stock solution in organic solvent
-
Sterile aqueous buffer (e.g., PBS, pH 7.2, or cell culture medium)
-
Sterile polypropylene tubes
Procedure:
-
Thaw an aliquot of the PGE1 stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the final desired concentration in the aqueous buffer.
-
Slowly add the required volume of the PGE1 stock solution to the aqueous buffer while gently vortexing to ensure proper mixing and to avoid precipitation.[1]
-
Ensure the final concentration of the organic solvent is insignificant (typically <0.1%) to avoid off-target effects.
-
Use the freshly prepared aqueous working solution immediately. It is not recommended to store aqueous solutions for more than one day.[6][7]
Important Considerations:
-
PGE1 is unstable in basic solutions (pH > 7.4), as it can degrade to Prostaglandin A and B compounds.[6][7]
-
Maximum stability in aqueous solutions is between pH 6-7.[1]
-
PGE1 is sensitive to light and should be stored in light-protected containers.[1]
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
PGE1 mediates its effects by binding to four subtypes of EP receptors (EP1, EP2, EP3, and EP4), which are coupled to different G-proteins, leading to distinct downstream signaling cascades.[3][5]
Caption: this compound signaling through EP receptors.
Experimental Workflow for PGE1 Dissolution and Use
The following diagram illustrates the general workflow from receiving the powdered compound to its application in an experiment.
Caption: Workflow for preparing PGE1 solutions for experiments.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. benchchem.com [benchchem.com]
- 4. The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols: (-)-Prostaglandin E1 in Angiogenesis and HIF-1 Activation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing (-)-Prostaglandin E1 (PGE1) in the investigation of angiogenesis and Hypoxia-Inducible Factor-1 (HIF-1) activation. PGE1, a potent lipid mediator, has been shown to stimulate new blood vessel formation, a process critically regulated by HIF-1.
Introduction
This compound is a naturally occurring prostanoid with well-established vasodilatory properties. Beyond its hemodynamic effects, PGE1 is a significant modulator of cellular processes, including angiogenesis.[1] Its ability to induce angiogenesis is closely linked to the activation of HIF-1, a master transcriptional regulator of the cellular response to hypoxia.[2] Notably, PGE1 can activate HIF-1 even under normoxic conditions, making it a valuable tool for studying the molecular mechanisms of angiogenesis independent of oxygen deprivation.[1][2] The activation of HIF-1 by PGE1 leads to the upregulation of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF), a key driver of endothelial cell proliferation, migration, and tube formation.[3][4]
Mechanism of Action
PGE1 exerts its effects by binding to specific E-type prostanoid (EP) receptors on the cell surface. The signaling cascade leading to HIF-1 activation and subsequent angiogenesis is primarily mediated through the EP1 and EP3 receptor subtypes.[5] Upon binding, PGE1 initiates a signaling pathway that leads to the accumulation and stabilization of the HIF-1α subunit. Under normoxic conditions, HIF-1α is rapidly degraded. However, PGE1 signaling inhibits this degradation, allowing HIF-1α to translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of target genes, including VEGF.[1][2] There is also evidence for the involvement of the cyclic AMP (cAMP) pathway in PGE1-induced VEGF expression.[4][6]
Signaling Pathway of this compound in Angiogenesis and HIF-1 Activation
Caption: PGE1 signaling pathway leading to HIF-1 activation and angiogenesis.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of this compound on angiogenesis and related signaling molecules.
Table 1: Effect of this compound on VEGF Production
| Cell Type | PGE1 Concentration | VEGF Production (pg/10⁵ cells/24h) | Fold Increase vs. Control | Reference |
| Human Coronary Artery Smooth Muscle Cells (HCASMC) | 1 µM | 164.0 ± 19.7 | ~2.5-fold | [3][7] |
| Human Adult Cardiac Myocytes (HACM) | 1 µM | Not specified in pg/ml | Up to 3-fold | [4] |
| Mesenchymal Stem Cells (MSCs) | 10 ng/mL | Proportional to concentration | Not specified | [2] |
Table 2: Effect of this compound on Endothelial Cell Migration
| Cell Type | PGE1 Concentration | Migration (% of Control) | Reference |
| Polymorphonuclear Leukocytes (PMNL) through HUVEC monolayer | 50-5000 ng/mL | 205 ± 7.8 | [8] |
Table 3: Binding Affinity of this compound for EP Receptors
| Receptor Subtype | Ki (nM) | Reference |
| Mouse EP1 | 36 | [1] |
| Mouse EP2 | 10 | [1] |
| Mouse EP3 | 1.1 | [1] |
| Mouse EP4 | 2.1 | [1] |
Experimental Protocols
Protocol 1: In Vitro Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) in response to angiogenic stimuli.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Basement Membrane Extract (BME), such as Matrigel®
-
This compound
-
96-well cell culture plates
-
Calcein AM (for fluorescent visualization)
-
Inverted microscope with a camera
Procedure:
-
Plate Coating: Thaw BME on ice. Pipette 50 µL of BME into each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Cell Seeding: Harvest HUVECs and resuspend them in endothelial cell growth medium at a concentration of 2 x 10⁵ cells/mL.
-
Treatment: Prepare a working solution of this compound in the cell suspension at the desired final concentration (e.g., 1 µM).
-
Incubation: Gently add 100 µL of the HUVEC suspension containing PGE1 to each BME-coated well. Incubate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.
-
Visualization and Analysis:
-
Phase Contrast: Observe tube formation using an inverted microscope.
-
Fluorescence: For quantitative analysis, stain the cells with Calcein AM according to the manufacturer's protocol. Capture images using a fluorescence microscope.
-
-
Quantification: Analyze the images using angiogenesis software to measure parameters such as total tube length, number of junctions, and number of loops.
Experimental Workflow for In Vitro Tube Formation Assay
Caption: Workflow for the in vitro tube formation assay.
Protocol 2: Western Blot for HIF-1α Detection
This protocol is for the detection of HIF-1α protein levels in cell lysates. Due to the rapid degradation of HIF-1α under normoxic conditions, special care must be taken during sample preparation.
Materials:
-
Human Aortic Smooth Muscle Cells (HASMCs) or HUVECs
-
Cell culture medium
-
This compound
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (7.5%)
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-HIF-1α
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Culture HASMCs or HUVECs to 70-80% confluency. Treat the cells with this compound (e.g., 1-10 µM) for the desired time (e.g., 4 hours) under normoxic (20% O₂) conditions.[1]
-
Cell Lysis:
-
Work quickly on ice.
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add ice-cold RIPA buffer with inhibitors directly to the plate.
-
Scrape the cells and collect the lysate in a pre-chilled microcentrifuge tube.
-
For optimal results, consider preparing nuclear extracts as stabilized HIF-1α translocates to the nucleus.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) per lane on a 7.5% SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL detection reagent and capture the chemiluminescent signal using an imaging system.
-
Analysis: Perform densitometric analysis of the bands to quantify relative HIF-1α protein levels. Normalize to a loading control like β-actin.
Logical Relationship between PGE1, HIF-1, and Angiogenesis Assays
Caption: Relationship between PGE1 treatment, molecular events, and functional assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. resources.novusbio.com [resources.novusbio.com]
- 4. Prostaglandin E1 induces vascular endothelial growth factor-1 in human adult cardiac myocytes but not in human adult cardiac fibroblasts via a cAMP-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. PGE1 analog alprostadil induces VEGF and eNOS expression in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical and experimental evidence of prostaglandin E1-induced angiogenesis in the myocardium of patients with ischemic heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prostaglandin E(1) is able to increase migration of leukocytes through endothelial cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing (-)-Prostaglandin E1 Effects on Vasodilation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Prostaglandin E1 (PGE1), also known as Alprostadil, is a potent vasodilator with significant therapeutic applications in various vascular diseases. Its primary mechanism of action involves the relaxation of vascular smooth muscle, leading to increased blood flow. Understanding the precise effects and mechanisms of PGE1-induced vasodilation is crucial for the development of novel therapeutics and the optimization of existing treatments. These application notes provide a comprehensive overview of the experimental setups and detailed protocols for assessing the vasodilatory effects of this compound.
Signaling Pathway of this compound-Induced Vasodilation
This compound exerts its vasodilatory effects primarily through the activation of E-type prostanoid (EP) receptors, specifically the EP2 and EP4 subtypes, on vascular smooth muscle cells.[1] These receptors are coupled to the Gs alpha subunit of a heterotrimeric G protein. Upon ligand binding, the activated Gs protein stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium concentrations and the relaxation of the smooth muscle, leading to vasodilation.[1][2][3][4][5]
Data Presentation: Quantitative Effects of this compound
The vasodilatory potency of this compound can be quantified by determining its half-maximal effective concentration (EC50) and maximal response (Emax). These parameters can vary depending on the vascular bed and experimental conditions.
| Vascular Bed | Species | Experimental Model | Pre-constrictor | EC50 | Emax (% Relaxation) | Reference |
| Porcine Coronary Arteries | Pig | Wire Myography | Prostaglandin (B15479496) F2α | > 10⁻⁸ M | Dose-dependent relaxation | [6] |
| Penile Resistance Arteries | Horse | Wire Myography | Not specified | Dose-dependent | Not specified | [7] |
| Canine Hindlimb | Dog | In Vivo | Ischemia | 5 ng/kg/min (infusion) | Significant increase in skin blood flow |
Experimental Protocols
Ex Vivo Assessment of Vasodilation
1. Aortic Ring Assay
This protocol describes the preparation and analysis of aortic rings to assess the vasodilatory effects of this compound.
Materials:
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose)
-
This compound stock solution
-
Vasoconstrictor agent (e.g., Phenylephrine (B352888), U46619)
-
Organ bath system with force transducers
-
Dissection tools (forceps, scissors)
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
Procedure:
-
Aorta Dissection: Euthanize a laboratory animal (e.g., rat, mouse) according to approved ethical protocols. Make a midline incision to expose the thoracic cavity and carefully dissect the thoracic aorta.
-
Ring Preparation: Place the isolated aorta in cold Krebs-Henseleit solution. Gently remove adherent connective and adipose tissue. Cut the aorta into 2-3 mm wide rings.
-
Mounting: Mount each aortic ring in an organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas. Attach one end of the ring to a fixed hook and the other to a force transducer.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the Krebs-Henseleit solution every 15-20 minutes.
-
Viability Check: Test the viability of the rings by inducing contraction with a high potassium solution (e.g., 60 mM KCl). After washing, assess endothelium integrity by inducing contraction with a vasoconstrictor (e.g., phenylephrine at 1 µM) followed by relaxation with an endothelium-dependent vasodilator (e.g., acetylcholine (B1216132) at 10 µM).
-
Pre-constriction: After a washout period, pre-constrict the aortic rings with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine) to achieve a stable contraction plateau.
-
Cumulative Concentration-Response Curve: Add increasing concentrations of this compound to the organ bath in a cumulative manner. Record the relaxation response at each concentration until a maximal response is achieved.
-
Data Analysis: Express the relaxation at each concentration as a percentage of the pre-constriction tension. Plot the concentration-response curve and calculate the EC50 and Emax values.
2. Wire Myography
Wire myography is a sensitive technique for studying the vasoactive properties of small resistance arteries.
Materials:
-
Physiological Salt Solution (PSS) (composition similar to Krebs-Henseleit)
-
This compound stock solution
-
Vasoconstrictor agent (e.g., Phenylephrine, U46619)
-
Wire myograph system
-
Dissection microscope and tools
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Vessel Dissection: Isolate small resistance arteries (e.g., mesenteric, coronary) from a euthanized animal under a dissection microscope in cold PSS.
-
Mounting: Carefully thread two fine tungsten wires through the lumen of a 2 mm vessel segment. Mount the wires on the jaws of the wire myograph chamber, which is filled with PSS at 37°C and aerated with carbogen.
-
Normalization: Perform a normalization procedure to determine the optimal resting tension for the vessel. This involves stepwise stretching of the vessel and measuring the corresponding force.
-
Equilibration and Viability Check: Allow the vessel to equilibrate at the determined optimal tension. Check viability and endothelium integrity as described in the aortic ring assay protocol.
-
Pre-constriction and Concentration-Response: Pre-constrict the vessel with a suitable agonist and generate a cumulative concentration-response curve for this compound.
-
Data Analysis: Analyze the data to determine EC50 and Emax values for the vasodilatory response.
In Vivo Assessment of Vasodilation
1. Blood Pressure and Blood Flow Measurement in a Rat Model
This protocol outlines the in vivo assessment of this compound-induced vasodilation by measuring changes in systemic blood pressure and regional blood flow.
Materials:
-
Anesthetized rats (e.g., Sprague-Dawley)
-
This compound for injection
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Catheters for arterial and venous access
-
Pressure transducer and data acquisition system
-
Flow probe (e.g., Doppler, laser Doppler) and flowmeter
-
Surgical instruments
Procedure:
-
Animal Preparation: Anesthetize the rat and maintain a stable plane of anesthesia throughout the experiment.
-
Catheterization: Surgically expose and cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.
-
Flow Probe Placement: Place a flow probe around the femoral or mesenteric artery to measure regional blood flow.
-
Baseline Recordings: Allow the animal to stabilize and record baseline mean arterial pressure (MAP) and blood flow for at least 30 minutes.
-
Drug Administration: Administer this compound via the venous catheter. This can be done as a bolus injection or a continuous infusion at varying doses (e.g., 5-20 ng/kg/min).[8][9][10][11]
-
Data Recording: Continuously record MAP and blood flow during and after drug administration.
-
Data Analysis: Calculate the percentage change in MAP and blood flow from baseline for each dose of this compound.
Conclusion
The experimental setups and protocols detailed in these application notes provide a robust framework for researchers to investigate the vasodilatory effects of this compound. The combination of ex vivo and in vivo models allows for a comprehensive understanding of its pharmacological properties, from molecular mechanisms to systemic effects. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data essential for advancing research and development in the field of vascular pharmacology.
References
- 1. PGE2 promotes angiogenesis through EP4 and PKA Cγ pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Prostaglandin E2 Receptor EP4 Promotes Vascular Neointimal Hyperplasia through Translational Control of Tenascin C via the cAMP/PKA/mTORC1/rpS6 Pathway | MDPI [mdpi.com]
- 3. The Prostaglandin E2 Receptor EP4 Promotes Vascular Neointimal Hyperplasia through Translational Control of Tenascin C via the cAPM/PKA/mTORC1/rpS6 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prostaglandin E1-induced vasorelaxation in porcine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of prostaglandin E1-induced relaxation in penile resistance arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of prostaglandin E1 on blood flow in normal and ischemic canine hindlimbs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prostaglandin E1 infusion for small vessel arterial ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hemodynamic effects of prostaglandin E1 infusion in patients with acute myocardial infarction and left ventricular failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Beneficial effects of prostaglandin E1 on ischemic colitis following surgery on the abdominal aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Continuous Intravenous Infusion of (-)-Prostaglandin E1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidance on the techniques for administering (-)-Prostaglandin E1 (PGE1), also known as Alprostadil, via continuous intravenous infusion. The information is intended for research and drug development applications and summarizes critical data on dosage, stability, and physiological effects. Detailed experimental protocols and signaling pathway diagrams are included to facilitate experimental design and execution.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the preparation and administration of PGE1.
Table 1: Dosage and Administration Parameters for Continuous Intravenous Infusion [1][2][3][4][5][6]
| Parameter | Value | Notes |
| Initial Infusion Rate (Neonates) | 5 to 100 nanograms/kg/minute | Start with a low infusion rate and titrate based on response.[1][2] A common starting dose is 0.05 to 0.1 micrograms/kg/minute.[3][4][6] |
| Maintenance Infusion Rate (Neonates) | 5 to 50 nanograms/kg/minute | Aim for the lowest dose that maintains the desired physiological effect.[1][7] |
| Maximum Infusion Rate | Up to 0.4 micrograms/kg/minute | Higher rates generally do not produce greater effects and increase adverse events.[3][6] |
| Typical Dilution Concentration | 3 to 6 micrograms/mL | Maximum recommended concentration is 20 micrograms/mL due to hyperosmolality.[1] |
| Onset of Action | Within 30 minutes (cyanotic lesions) | May take several hours in acyanotic lesions.[1] |
| Route of Administration | Continuous intravenous infusion into a large vein or via an umbilical artery catheter.[1][3] | A dedicated IV line is recommended.[1][5] |
Table 2: Solution Stability and Compatibility [1][8][9][10][11]
| Parameter | Details | Source (Example) |
| Compatible Diluents | 0.9% NaCl, 5% Dextrose (Glucose), 10% Dextrose (Glucose) | [1][10][11] |
| Y-Site Compatibility | Caffeine citrate, dopamine, dobutamine, epinephrine, heparin, morphine | [1][4] |
| Incompatibilities | Do not mix with blood or blood products.[1] | |
| Storage and Stability (Diluted Solution) | Stable for up to 48 hours at 30°C in polypropylene (B1209903) syringes.[8][9] Solutions should be prepared fresh every 24 hours.[1][3] | Solutions are considered stable if ≥90.0% of the initial concentration is retained.[8][9] |
| Filtration | Filter through a 5-micron filter needle prior to administration.[1] Do not use a 0.2-micron PALL filter.[1] |
Signaling Pathways of Prostaglandin (B15479496) E1
PGE1 exerts its effects by binding to E-type prostanoid (EP) receptors, which are G-protein coupled receptors. There are four subtypes: EP1, EP2, EP3, and EP4.[12][13] The activation of these receptors triggers distinct downstream signaling cascades.
-
EP1 Receptor: Coupled to Gq, its activation stimulates the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium ([Ca²⁺]i).[12]
-
EP2 and EP4 Receptors: These receptors are coupled to Gs, and their activation stimulates adenylyl cyclase (AC), resulting in increased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[12][13][14]
-
EP3 Receptor: This receptor can couple to different G proteins, leading to varied cellular responses, including inhibition of adenylyl cyclase (via Gi) or activation of Gq pathways.[12][15]
The vasodilatory effects of PGE1 are primarily mediated through the EP2 and EP4 receptors, leading to cAMP-dependent smooth muscle relaxation.[13][14][16]
Caption: PGE1 signaling through EP receptors.
Experimental Protocols
Protocol 1: Preparation of this compound for Continuous Intravenous Infusion
This protocol describes the preparation of a PGE1 solution at a standard concentration of 5 µg/mL.
Materials:
-
Alprostadil (PGE1) sterile solution (e.g., 500 µg/mL ampoule)
-
Compatible diluent: 5% Dextrose (D5W), 10% Dextrose (D10W), or 0.9% Sodium Chloride (Normal Saline)[10]
-
Sterile 50 mL polypropylene syringe
-
Sterile needles
-
5-micron filter needle[1]
-
70% ethanol (B145695) or other suitable disinfectant
Procedure:
-
Aseptic Technique: Perform all steps in a laminar flow hood or using strict aseptic technique to ensure sterility.
-
Diluent Preparation: Using a sterile needle and syringe, draw up 49.5 mL of the chosen compatible diluent into a 50 mL syringe.[10]
-
Adding PGE1 Concentrate: Carefully open the 500 µg/mL Alprostadil ampoule. Draw up 0.5 mL (equivalent to 250 µg) of the Alprostadil concentrate.[10]
-
Final Dilution: Add the 0.5 mL of Alprostadil concentrate to the 49.5 mL of diluent in the 50 mL syringe. This yields a final volume of 50 mL with a PGE1 concentration of 5 µg/mL.[10]
-
Mixing: Mix the solution thoroughly by inverting the syringe gently several times.[10] Avoid vigorous shaking.
-
Labeling: Clearly label the syringe with the drug name (this compound), concentration (5 µg/mL), date, and time of preparation.
-
Storage: If not for immediate use, store the prepared syringe according to stability data. Fresh infusion solutions should be prepared every 24 hours.[3]
-
Filtration: Immediately before administration, attach a 5-micron filter needle to the syringe for the transfer of the solution into the infusion line.[1]
Protocol 2: Administration via Continuous Intravenous Infusion
This protocol outlines the setup for continuous IV infusion using a syringe pump.
Equipment:
-
Syringe pump
-
Infusion line tubing
-
Prepared syringe of PGE1 solution (from Protocol 1)
-
Secure vascular access in the subject (e.g., catheter in a large vein)
Procedure:
-
Calculate Infusion Rate: Determine the required infusion rate in mL/hr based on the subject's weight and the desired dose. The formula is:
-
Rate (mL/hr) = [Dose (ng/kg/min) x Body Weight (kg) x 60 (min/hr)] / [Concentration (ng/mL)] [2]
-
Example Calculation: For a 3 kg subject and a target dose of 10 ng/kg/min with a 5 µg/mL (5000 ng/mL) solution:
-
Rate = (10 ng/kg/min * 3 kg * 60 min/hr) / 5000 ng/mL = 0.36 mL/hr
-
-
-
Prepare Infusion Pump:
-
Program the Pump: Program the syringe pump with the calculated infusion rate (e.g., 0.36 mL/hr).
-
Initiate Infusion: Start the infusion.
-
Monitoring: Continuously monitor the subject's vital signs, including arterial pressure, heart rate, and respiratory effort.[1] Pulse oximetry is mandatory for applications involving the ductus arteriosus.[1]
-
Titration: Adjust the infusion rate as needed based on the observed physiological response to achieve the desired therapeutic effect while minimizing adverse effects.[1][3]
-
Solution Change: Replace the syringe and infusion tubing every 24 hours with a freshly prepared solution.[1]
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a research study involving the continuous intravenous infusion of PGE1.
Caption: Experimental workflow for PGE1 infusion.
References
- 1. starship.org.nz [starship.org.nz]
- 2. sahealth.sa.gov.au [sahealth.sa.gov.au]
- 3. pfizermedical.com [pfizermedical.com]
- 4. Alprostadil E1 | CHEO ED Outreach [outreach.cheo.on.ca]
- 5. mombaby.org [mombaby.org]
- 6. Alprostadil (Systemic, Local) Monograph for Professionals - Drugs.com [drugs.com]
- 7. anmfonline.org [anmfonline.org]
- 8. Stability of prostaglandin E1 solutions stored in polypropylene syringes for continuous intravenous administration to newborns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ejhp.bmj.com [ejhp.bmj.com]
- 10. healthshare.health.nz [healthshare.health.nz]
- 11. kemh.health.wa.gov.au [kemh.health.wa.gov.au]
- 12. mdpi.com [mdpi.com]
- 13. What is Alprostadil used for? [synapse.patsnap.com]
- 14. What is the mechanism of Alprostadil? [synapse.patsnap.com]
- 15. Prostaglandin E1 attenuates AngII-induced cardiac hypertrophy via EP3 receptor activation and Netrin-1upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
Application Notes and Protocols: In Vitro Assay for (-)-Prostaglandin E1 Inhibition of Platelet Aggregation
Audience: Researchers, scientists, and drug development professionals.
Introduction
(-)-Prostaglandin E1 (PGE1) is a potent endogenous inhibitor of platelet aggregation, playing a crucial role in maintaining vascular homeostasis.[1] Its inhibitory effects are primarily mediated through the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2] Elevated cAMP levels, in turn, inhibit calcium mobilization and ultimately prevent platelet activation and aggregation.[1][3] This document provides detailed application notes and protocols for an in vitro assay to quantify the inhibitory effect of PGE1 on platelet aggregation using light transmission aggregometry (LTA), the gold-standard method for platelet function testing.[4][5]
Signaling Pathway of this compound in Platelets
PGE1 exerts its anti-platelet effect by binding to the prostacyclin (IP) receptor on the platelet surface.[1][6] This Gs-protein coupled receptor activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.[2] The subsequent increase in intracellular cAMP concentration inhibits phospholipase C activation and reduces the release of Ca2+ from intracellular stores, thereby preventing platelet aggregation.[1]
Caption: Signaling pathway of this compound in platelets.
Experimental Protocol: Light Transmission Aggregometry (LTA)
This protocol details the procedure for measuring PGE1-mediated inhibition of platelet aggregation induced by an agonist, such as adenosine diphosphate (B83284) (ADP) or collagen, using LTA.
Materials and Reagents
-
Whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least 7-10 days.[7]
-
3.2% or 3.8% Sodium Citrate (B86180) (light blue top) collection tubes.[7]
-
This compound (PGE1)
-
Platelet agonist (e.g., ADP, collagen)
-
Saline
-
Plastic pipettes and tubes
-
Platelet aggregometer
-
Centrifuge
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Blood Collection: Draw whole blood into a sodium citrate tube using an atraumatic venipuncture technique to avoid platelet activation. The first 10 mL of blood should be discarded.[7][8]
-
PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 10-20 minutes at room temperature with no brake.[7][9] Carefully transfer the upper, turbid layer of PRP to a labeled plastic tube using a plastic pipette.[10]
-
PPP Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to pellet the remaining cellular components.[2] Collect the clear supernatant, which is the platelet-poor plasma (PPP).
-
Platelet Count Adjustment (Optional but Recommended): Adjust the platelet count of the PRP to a standardized concentration (e.g., 200-350 x 10³/µL) by adding PPP.[11]
-
Storage: Keep PRP and PPP at room temperature and use within 3 hours of blood collection.[10] Do not refrigerate, as this can activate platelets.[10]
LTA Assay Procedure
-
Instrument Setup: Turn on the platelet aggregometer and allow it to warm up to 37°C.
-
Calibration: Calibrate the aggregometer by setting 0% aggregation with a cuvette containing PRP and 100% aggregation with a cuvette containing PPP.[2]
-
Sample Preparation: Pipette a specific volume of PRP into a cuvette with a magnetic stir bar.[7]
-
Equilibration: Place the cuvette in the aggregometer and allow the sample to equilibrate at 37°C for 2-5 minutes with constant stirring (800-1200 rpm).[7][11]
-
PGE1 Incubation: Add the desired concentration of this compound or vehicle control (saline) to the PRP and incubate for a specified time (e.g., 5 minutes) at 37°C.[12]
-
Agonist Addition: Add the platelet agonist (e.g., ADP, collagen) to the cuvette to induce aggregation. The final volume of the agonist should be no more than 1/10th of the PRP volume.[13]
-
Data Acquisition: Record the change in light transmission over time until a maximal aggregation response is achieved.[7]
Caption: Experimental workflow for the LTA assay.
Data Presentation
The inhibitory effect of PGE1 is typically quantified by its IC50 value, which is the concentration of PGE1 that inhibits platelet aggregation by 50%. The following table summarizes quantitative data for PGE1 inhibition of platelet aggregation from various studies.
| Parameter | Value | Agonist | Comments | Reference |
| IC50 | 8.25 ng/mL | ADP | In vitro study with human platelet-rich plasma. | [14] |
| Effective Concentration | >3 ng/mL | Collagen (2 µg/mL) | Concentration-dependent inhibition observed. | [15] |
| Synergistic Concentration | 0.1 ng/mL | Bradykinin-stimulated endothelial cells | PGE1 enhances the anti-aggregating activity of endothelial cells. | [15] |
| Synergistic Concentration | 1 ng/mL | Bradykinin-stimulated endothelial cells | Potentiation of the inhibitory effect. | [15] |
| Experimental Concentration | 11 nM | ADP | Used to study potentiation of P2Y12 blockade. | [16] |
| Experimental Concentration | 22 nM | ADP (20 µM) | Resulted in a significant reduction of maximal platelet aggregation. | [17][18] |
| Experimental Concentration | 88 nM | ADP (20 µM) | Resulted in a significant reduction of maximal platelet aggregation. | [17][18] |
Conclusion
The in vitro assay for this compound inhibition of platelet aggregation using light transmission aggregometry is a robust and reliable method for characterizing the antiplatelet activity of PGE1 and other compounds. The detailed protocol and understanding of the underlying signaling pathway provided in these application notes will aid researchers in obtaining accurate and reproducible results. Careful adherence to pre-analytical and analytical procedures is crucial for the successful implementation of this assay.
References
- 1. Inhibition of platelet aggregation by prostaglandin E1 (PGE1) in diabetic patients during therapy with clopidogrel and aspirin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. endotell.ch [endotell.ch]
- 3. researchgate.net [researchgate.net]
- 4. plateletservices.com [plateletservices.com]
- 5. Platelet Function Analyzed by Light Transmission Aggregometry | Springer Nature Experiments [experiments.springernature.com]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. Platelet Aggregation | HE [hematology.mlsascp.com]
- 8. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. captodayonline.com [captodayonline.com]
- 10. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. karger.com [karger.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Synergism between PGE1-metabolites(13,14-dihydro-prostaglandin E1, 15-keto prostaglandin E1, 15-keto-13,14-dihydro-prostaglandin E1) and nitric oxide (NO) on platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Prostaglandin E1 at clinically relevant concentrations inhibits aggregation of platelets under synergic interaction with endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Prostaglandin E1 potentiates the effects of P2Y12 blockade on ADP-mediated platelet aggregation in vitro: Insights using short thromboelastography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibition of platelet aggregation by prostaglandin E1 (PGE1) in diabetic patients during therapy with clopidogrel and aspirin [scholarworks.indianapolis.iu.edu]
- 18. Inhibition of platelet aggregation by prostaglandin E1 (PGE1) in diabetic patients during therapy with clopidogrel and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (-)-Prostaglandin E1 in Models of Interstitial Nephritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Prostaglandin E1 (PGE1), also known as Alprostadil, is a potent lipid mediator with a wide range of physiological effects, including vasodilation, inhibition of platelet aggregation, and modulation of inflammation. In the context of renal pathophysiology, PGE1 has demonstrated significant therapeutic potential in various preclinical models of kidney disease, particularly those characterized by interstitial inflammation and fibrosis, the hallmarks of interstitial nephritis. These application notes provide a comprehensive overview of the use of this compound in established animal models of interstitial nephritis, detailing its effects on key disease parameters and providing standardized protocols for its application. The information is intended to guide researchers in designing and executing studies to further elucidate the therapeutic mechanisms of PGE1 and evaluate its potential as a novel treatment for interstitial nephritis.
Data Presentation
The following tables summarize the key quantitative data from studies investigating the effects of this compound in various models of interstitial and glomerular nephritis.
Table 1: Effect of this compound on Renal Function and Inflammation in a Model of Macrophage-Dependent Glomerulonephritis [1]
| Parameter | Vehicle Treated | 15(s)-15-methyl PGE1 Treated | P-value |
| Proteinuria (mg/24h) | 164 +/- 17 | 61 +/- 13 | < 0.002 |
| Infiltrating Macrophages (cells/glomerulus) | 119 +/- 15 | 44 +/- 9 | < 0.02 |
| Ia Antigen Expression on Macrophages (%) | 25 +/- 4 | 8 +/- 5 | < 0.05 |
Table 2: Effect of this compound on Renal Function in a Rat Model of Nephropathy Induced by Renal Microembolism [2][3][4]
| Parameter | Control Group | Renal Microembolism (RM) Group | RM + PGE1 Group |
| Serum Creatinine (B1669602) (mg/dL) | 0.58 ± 0.03 | 1.23 ± 0.08 | 1.01 ± 0.05 |
| Serum Urea (B33335) (mg/dL) | 45.6 ± 2.1 | 98.7 ± 5.4 | 77.2 ± 4.3 |
| 24-h Urine Protein (mg) | 15.2 ± 1.1 | 45.8 ± 3.2 | 28.2 ± 2.5 |
Experimental Protocols
Induction of Immune-Mediated Interstitial Nephritis in SJL Mice
This protocol is adapted from studies investigating the immunosuppressive effects of PGE1.[5]
Materials:
-
SJL mice
-
Renal tubular antigen (prepared from rabbit renal tissue)
-
Complete Freund's Adjuvant (CFA)
-
This compound
-
Vehicle (e.g., ethanol (B145695) in saline)
Procedure:
-
Immunization: Emulsify the renal tubular antigen in Complete Freund's Adjuvant.
-
Inject the emulsion subcutaneously into the flanks of SJL mice to induce immune-mediated interstitial nephritis.
-
Treatment: Administer this compound or vehicle control to the mice. The administration route and dosage should be optimized for the specific study, but daily intraperitoneal injections are common. A typical dose might range from 10 to 50 µg/kg/day.
-
Monitoring: Monitor the mice for signs of disease, including weight loss and changes in urine output.
-
Endpoint Analysis: At a predetermined endpoint (e.g., 14-21 days post-immunization), collect blood for serum creatinine analysis and urine for proteinuria measurement.
-
Harvest kidneys for histopathological analysis to assess the severity of interstitial nephritis, including inflammatory cell infiltration and tubular damage.
Induction of Nephropathy by Renal Microembolism in Rats
This protocol is based on a model used to study the protective effects of PGE1 on renal structure and function.[2][3][4][6]
Materials:
-
Wistar or Sprague-Dawley rats
-
Polymethylmethacrylate microbeads
-
This compound
-
Saline
Procedure:
-
Surgical Preparation: Anesthetize the rat and perform a unilateral nephrectomy to create a remnant kidney model.
-
Induction of Microembolism: Cannulate the femoral artery and advance a catheter to the renal artery of the remaining kidney.
-
Inject a suspension of polymethylmethacrylate microbeads in saline into the renal artery to induce microembolism.
-
Treatment: Begin treatment with this compound or vehicle control on the day of the microembolism induction. Intramuscular injection is a common route of administration. A typical dose might be 5.0 μg/kg administered once weekly.[3]
-
Monitoring: House the rats in metabolic cages for periodic 24-hour urine collection to measure proteinuria.
-
Endpoint Analysis: After a defined period (e.g., 60 days), collect blood for serum creatinine and urea analysis.
-
Euthanize the rats and harvest the kidneys for histopathological and immunohistochemical analysis (e.g., staining for VEGFR-2 to assess angiogenesis).
Induction of Accelerated Nephrotoxic Nephritis in Rats
This model is used to investigate the anti-inflammatory effects of PGE1, particularly on macrophage infiltration.[1]
Materials:
-
Wistar or Lewis rats
-
Nephrotoxic serum (anti-rat glomerular basement membrane antibody)
-
15(s)-15-methyl PGE1 (a stable analog of PGE1)
-
Vehicle control
Procedure:
-
Pre-immunization (for accelerated model): Immunize rats with rabbit immunoglobulin G in adjuvant to enhance the subsequent nephrotoxic serum-induced injury.
-
Induction of Nephritis: Inject a single intravenous dose of nephrotoxic serum to induce glomerulonephritis.
-
Treatment: Administer 15(s)-15-methyl PGE1 or vehicle control to the rats. The timing and dosage should be determined based on the study design, but treatment can be initiated concurrently with the nephrotoxic serum injection.
-
Monitoring: Collect 24-hour urine samples to measure proteinuria.
-
Endpoint Analysis: At an early endpoint (e.g., day 4), euthanize the rats and isolate glomeruli to quantify infiltrating macrophages by flow cytometry or immunohistochemistry.
-
Assess the expression of activation markers, such as Ia antigen, on the infiltrating macrophages.
Signaling Pathways and Mechanisms of Action
This compound exerts its effects by binding to specific G-protein coupled receptors, primarily the EP receptor subtypes (EP1, EP2, EP3, and EP4). The differential expression of these receptors in various kidney cell types and their coupling to distinct intracellular signaling pathways mediate the diverse actions of PGE1 in the kidney.
Caption: Simplified signaling pathways of this compound via EP receptors.
Mechanism of Action in Interstitial Nephritis:
-
Anti-inflammatory Effects: PGE1, primarily through EP2 and EP4 receptors, increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP can inhibit the activation and infiltration of inflammatory cells, such as macrophages and T-lymphocytes, into the renal interstitium.[1] This leads to a reduction in the production of pro-inflammatory cytokines and chemokines.
-
Immunosuppression: PGE1 can suppress the induction of effector T cells, a critical step in the pathogenesis of immune-mediated interstitial nephritis.[5] This effect is thought to be mediated by the production of suppressor lymphokines.[5]
-
Anti-fibrotic Effects: By modulating inflammatory responses, PGE1 can indirectly inhibit the progression of renal fibrosis. Chronic inflammation is a key driver of fibroblast activation and extracellular matrix deposition. Some studies suggest that EP4 receptor agonism has direct anti-fibrotic effects.
-
Promotion of Angiogenesis: In models of renal microembolism, PGE1 treatment has been shown to increase the expression of vascular endothelial growth factor receptor-2 (VEGFR-2), suggesting a role in promoting angiogenesis and preserving renal microvasculature.[3][4] This may contribute to improved renal function and tissue repair.
Caption: General experimental workflow for evaluating this compound.
Conclusion
This compound demonstrates significant therapeutic potential in preclinical models of interstitial nephritis through its potent anti-inflammatory, immunosuppressive, and potentially pro-angiogenic activities. The provided data and protocols serve as a valuable resource for researchers aiming to further investigate the mechanisms of action and translational potential of PGE1 and its analogs for the treatment of this debilitating kidney disease. Future studies should focus on elucidating the precise roles of individual EP receptor subtypes in mediating the beneficial effects of PGE1 and on optimizing dosing and delivery strategies to maximize therapeutic efficacy while minimizing potential side effects.
References
- 1. Prostaglandin E1 suppresses macrophage infiltration and ameliorates injury in an experimental model of macrophage-dependent glomerulonephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. e-century.us [e-century.us]
- 3. Prostaglandin E1 prevents histopathological changes improving renal function in experimental nephropathy induced by renal microembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin E1 prevents histopathological changes improving renal function in experimental nephropathy induced by renal microembolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandin E1 inhibits effector T cell induction and tissue damage in experimental murine interstitial nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nephropathy induced by renal microembolism: a characterization of biochemical and histopathological changes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (-)-Prostaglandin E1 as a Tool for Studying CML Stem Cell Self-Renewal
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm driven by the BCR-ABL1 oncoprotein. While tyrosine kinase inhibitors (TKIs) are effective in managing CML, they often fail to eradicate the quiescent leukemic stem cells (LSCs), which are responsible for disease relapse.[1] Recent research has identified (-)-Prostaglandin E1 (PGE1) as a promising agent that specifically targets and inhibits the self-renewal of CML LSCs.[1][2][3] Unlike Prostaglandin (B15479496) E2 (PGE2), which can promote LSC stemness, PGE1 acts through a distinct signaling pathway to suppress the persistence and activity of CML LSCs.[1] These application notes provide a comprehensive overview of the use of PGE1 as a research tool to study and target CML stem cell self-renewal, including detailed protocols for key experiments.
Mechanism of Action
This compound inhibits CML LSC self-renewal through a specific signaling pathway. PGE1 binds to the E-prostanoid receptor 4 (EP4) on the surface of CML LSCs.[1][2][3] This interaction triggers a downstream signaling cascade that leads to the repression of the activator protein-1 (AP-1) transcription factors, primarily Fosb and Fos.[1][2] This repression of AP-1 activity is crucial for the subsequent inhibition of LSC self-renewal and persistence. Notably, this signaling pathway is independent of β-catenin, a key player in other stem cell self-renewal pathways.[1][2] The FDA-approved PGE1 analog, misoprostol (B33685), has been shown to elicit similar effects, acting as an EP4 agonist.[1][2]
Diagram of the this compound Signaling Pathway in CML Stem Cells
Caption: PGE1 signaling pathway in CML stem cells.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies investigating the effects of this compound on CML stem cells.
Table 1: In Vivo Murine CML Model - Treatment Efficacy
| Treatment Group | Dosage | Administration | Outcome | Reference |
| Vehicle (DMSO) | - | Daily | All mice succumbed to CML by day 26 post-BMT. | [2] |
| Imatinib | 100 mg/kg | Twice daily (b.i.d.) | All mice succumbed to CML by day 62 post-BMT. | [2] |
| This compound | 2.5 mg/kg | Daily | Prolonged survival compared to vehicle. | [2] |
| Imatinib + this compound | 100 mg/kg (Imatinib) + 2.5 mg/kg (PGE1) | Daily (PGE1), Twice daily (Imatinib) | 60% of mice survived beyond day 80 post-BMT. | [2] |
Table 2: Gene Expression Changes in Human CML LSCs
| Gene | Treatment | Fold Change | Experimental Model | Reference |
| FOSB | This compound | ~10-fold reduction | Xenograft model with human CML LSCs | [1] |
| FOS | This compound | ~10-fold reduction | Xenograft model with human CML LSCs | [1] |
| EGR1 | This compound | Modest reduction | Xenograft model with human CML LSCs | [1] |
Experimental Protocols
In Vitro Colony-Forming Unit (CFU) Assay for CML LSCs
This protocol is designed to assess the effect of this compound on the colony-forming ability of CML leukemic stem and progenitor cells in vitro.
Materials:
-
Murine CML LSCs (Lin-c-Kit+Sca-1+ cells from a murine CML model)
-
Methylcellulose-based medium for hematopoietic progenitor cells (e.g., MethoCult™)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Sterile culture plates (35 mm)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Isolate murine CML LSCs from the bone marrow of CML-bearing mice using standard cell sorting techniques.
-
Prepare a single-cell suspension of the isolated LSCs in an appropriate culture medium.
-
Prepare serial dilutions of this compound in the methylcellulose-based medium to achieve the desired final concentrations (a range of concentrations should be tested for dose-response analysis). Prepare a vehicle control plate with the equivalent concentration of DMSO.
-
Plate the CML LSCs in the prepared methylcellulose (B11928114) medium containing either PGE1 or vehicle control.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2.
-
After 7-10 days, score the number of colonies under an inverted microscope.
-
Compare the number of colonies in the PGE1-treated plates to the vehicle control to determine the effect on LSC colony-forming ability.
Diagram of the In Vitro Colony-Forming Unit (CFU) Assay Workflow
Caption: Workflow for the in vitro CFU assay.
In Vivo Murine CML Model
This protocol describes the establishment of a murine model of CML and subsequent treatment with this compound to evaluate its in vivo efficacy.
Materials:
-
Donor mice (e.g., C57BL/6)
-
Recipient mice (e.g., congenic CD45.1+)
-
Retrovirus encoding BCR-ABL1 (p210)
-
Lineage depletion kit
-
This compound
-
Imatinib (optional, for combination studies)
-
Sterile syringes and needles
-
Irradiation source
Procedure:
-
CML Induction:
-
Isolate bone marrow cells from donor mice.
-
Enrich for hematopoietic stem and progenitor cells by depleting lineage-positive cells.
-
Transduce the enriched cells with a retrovirus carrying the BCR-ABL1 oncogene.[1]
-
Irradiate recipient mice to ablate their hematopoietic system.
-
Transplant the BCR-ABL1-transduced cells into the irradiated recipient mice via tail vein injection.[1]
-
-
Treatment:
-
Begin treatment on day 8 post-transplantation.[2]
-
Administer this compound daily via intraperitoneal (IP) injection at a dose of 2.5 mg/kg body weight.[2]
-
For combination studies, administer Imatinib twice daily via oral gavage at a dose of 100 mg/kg body weight.[2]
-
A control group should receive a vehicle (e.g., DMSO) injection.
-
-
Monitoring and Analysis:
-
Monitor the mice for signs of leukemia development and survival.
-
At defined time points, collect peripheral blood to analyze for the presence of leukemic cells (e.g., by flow cytometry).
-
At the end of the experiment, harvest bone marrow to determine the frequency of LSCs.
-
Diagram of the In Vivo Murine CML Model Workflow
Caption: Workflow for the in vivo murine CML model.
Human CML LSC Xenograft Model
This protocol details the engraftment of human CML patient-derived CD34+ cells into immunodeficient mice to study the effects of this compound on human LSCs.
Materials:
-
Human CML patient-derived CD34+ cells
-
Immunodeficient mice (e.g., NOD/SCID/IL2Rγnull or NSG mice)
-
This compound
-
Imatinib (optional)
-
Irradiation source
-
Antibodies for flow cytometry (human CD45, CD34)
Procedure:
-
Xenotransplantation:
-
Treatment Protocols:
-
Protocol A (Early Intervention): Initiate treatment at an early stage of engraftment to assess the lasting effects after withdrawal.
-
Protocol B (Late Intervention): Allow for a longer period of engraftment before starting treatment to evaluate efficacy on established disease.[1]
-
Administer this compound and/or Imatinib as described in the murine CML model protocol.
-
-
Analysis:
-
At the end of the treatment period (e.g., day 45), harvest bone marrow from the recipient mice.[1]
-
Use flow cytometry to quantify the engraftment of human cells (hCD45+) and the frequency of human CML LSCs (hCD45+CD34+).[1]
-
Isolate the human CML LSCs for further analysis, such as gene expression studies (e.g., qRT-PCR for FOSB and FOS).[1]
-
Diagram of the Human CML LSC Xenograft Model Workflow
References
- 1. Prostaglandin E1 and its analog misoprostol inhibit human CML stem cell self-renewal via EP4 receptor activation and repression of AP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20150342961A1 - Use of prostaglandin e1 (pge1) and misoprostol for treating chronic myelogenous/myeloid leukemia (cml) - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of (-)-Prostaglandin E1 and its Degradation Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Prostaglandin E1 (PGE1), also known as Alprostadil, is a potent vasodilator used in the treatment of erectile dysfunction and certain cardiovascular conditions. Due to its inherent chemical instability, PGE1 is susceptible to degradation, primarily through dehydration to Prostaglandin (B15479496) A1 (PGA1), which can further isomerize to Prostaglandin B1 (PGB1). Other degradation pathways include epimerization and oxidation. The presence of these degradation products can impact the safety and efficacy of pharmaceutical formulations. Therefore, robust and validated analytical methods are crucial for monitoring the stability of PGE1 and ensuring product quality.
This document provides detailed application notes and protocols for the detection and quantification of PGE1 and its principal degradation products using modern analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Key Degradation Products
Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) have identified several key degradation products of PGE1.[1][2] The primary degradation pathway involves the dehydration of PGE1 to PGA1, which is the most common degradant found in stability studies.[1][2][3]
Major Degradation Products of this compound:
-
Prostaglandin A1 (PGA1): Formed by the dehydration of the cyclopentanone (B42830) ring.[1]
-
Prostaglandin B1 (PGB1): An isomer of PGA1, formed under basic or high thermal conditions.[1][4]
-
Epimers of PGE1: Including 8-epi-PGE1, 11-epi-PGE1, and 15-epi-PGE1.[1]
-
15-keto-PGE1: An oxidation product.[1]
Quantitative Data from Stability and Forced Degradation Studies
The stability of PGE1 is highly dependent on pH, temperature, and the presence of oxidizing agents. The following tables summarize quantitative data from forced degradation and stability studies.
Table 1: Summary of this compound Forced Degradation Studies
| Stress Condition | Reagent and Conditions | Major Degradation Products Observed | Reference |
| Acidic | 0.1 M HCl, 25°C, 3 hours | Extensive degradation | [1][2] |
| Basic (soft) | 5% NH₄OH, 25°C, 3 hours | PGA1, PGB1, Epimers | [1][2] |
| Basic (strong) | 0.1 M NaOH, 25°C, 3 hours | Extensive degradation, PGA1, PGB1 | [1][2] |
| Oxidative | 15% H₂O₂, 25°C, 3 hours | 15-keto-PGE1 (minor), Extensive degradation | [1][2] |
| Thermal | Water, 80°C, 3 hours | PGA1, PGB1, Epimers | [1][2] |
| Photolytic | Water, UV light, 30°C | No significant degradation | [1][2] |
Table 2: Stability of this compound in Pharmaceutical Preparations
| Formulation | Storage Conditions | Duration | PGE1 Remaining (%) | Reference |
| 1.5 µg/mL and 15 µg/mL in 10% dextrose in unprotected polypropylene (B1209903) syringes | 30°C | 48 hours | ≥90.0% | [1][5] |
| 1.5 µg/mL in 10% dextrose in unprotected polypropylene syringes | 30°C | 168 hours | ~80% (estimated from graph) | [1] |
| 15 µg/mL in 10% dextrose in unprotected polypropylene syringes | 30°C | 168 hours | ~85% (estimated from graph) | [1] |
| 20 µg/mL in 4% alcohol and 0.9% saline | 4°C | 51.8 days (t₉₅) | 95% | [6] |
| 20 µg/mL in 4% alcohol and 0.9% saline | 25°C | 4.8 days (t₉₅) | 95% | [6] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method
This protocol describes a reversed-phase HPLC method for the simultaneous determination of PGE1 and its primary degradation product, PGA1.[3]
1. Instrumentation and Materials
-
HPLC system with a UV detector
-
Kromasil C18 column (250 x 4.6 mm, 5 µm particle size)[3]
-
Acetonitrile (B52724) (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (KH₂PO₄)
-
Orthophosphoric acid
-
This compound and Prostaglandin A1 reference standards
2. Preparation of Solutions
-
Mobile Phase: Prepare a mixture of acetonitrile and 0.02 M phosphate buffer (pH 3.0) in a 37:63 (v/v) ratio.[3] To prepare the buffer, dissolve the appropriate amount of KH₂PO₄ in water and adjust the pH to 3.0 with orthophosphoric acid.
-
Standard Stock Solutions: Accurately weigh and dissolve PGE1 and PGA1 in absolute ethanol (B145695) to obtain stock solutions of 500 µg/mL. Store at -20°C.[3]
-
Working Standard Solutions: Prepare working solutions by diluting the stock solutions with 0.9% NaCl to the desired concentrations (e.g., 15 µg/mL for PGE1 and 1.425 µg/mL for PGA1).[3]
3. Chromatographic Conditions
-
Column: Kromasil C18 (250 x 4.6 mm, 5 µm)[3]
-
Column Temperature: 25°C[3]
-
Mobile Phase: Acetonitrile: 0.02 M Phosphate Buffer pH 3.0 (37:63, v/v)[3]
-
Flow Rate: Variable flow program: 1.0 mL/min from 0-15 min, 1.5 mL/min from 15-25 min, and 1.0 mL/min from 25-40 min.[3]
-
Injection Volume: 100 µL[3]
-
Detection Wavelengths: 205 nm for PGE1 and 230 nm for PGA1.[3]
4. System Suitability
-
Inject the working standard solution six times.
-
The relative standard deviation (RSD) for the peak areas should be less than 2.0%.
5. Analysis of Samples
-
Prepare sample solutions in 0.9% NaCl.
-
Inject the samples into the HPLC system.
-
Identify and quantify PGE1 and PGA1 by comparing their retention times and peak areas with those of the standards.
6. Validation Parameters
-
Linearity: The method should be linear over a suitable concentration range (e.g., for PGE1 and PGA1).
-
Precision: Intra-day and inter-day precision should be evaluated.
-
Accuracy: Determined by recovery studies.
-
Specificity: The method should be able to resolve PGE1 and PGA1 from other potential degradation products and formulation excipients.
-
Limits of Quantification (LOQ): Determined to be approximately 3 µg/mL for PGE1 and 0.5 µg/mL for PGA1 in one study.[3]
Protocol 2: LC-MS/MS Method for High-Sensitivity Analysis
This protocol is suitable for the quantification of PGE1 and its degradation products at low concentrations, particularly in biological matrices.[1][2][7]
1. Instrumentation and Materials
-
LC-MS/MS system (e.g., Thermo Fisher Orbitrap Exploris or Agilent 6460)[7][8]
-
C18 analytical column (e.g., Agilent XDB C18, 2.1 x 50 mm, 1.8 µm)[7]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid or acetic acid
-
Deionized water
-
PGE1 and its degradation product reference standards
-
Deuterated PGE1 as an internal standard (optional but recommended for biological samples)[9]
2. Preparation of Solutions
-
Mobile Phase A: 0.05% acetic acid in water.[7]
-
Mobile Phase B: 0.05% acetic acid in methanol.[7]
-
Standard and Sample Preparation: Dissolve standards and samples in an appropriate solvent, such as a mixture of mobile phases. For biological samples, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is typically required.[9]
3. LC-MS/MS Conditions
-
Column: Agilent XDB C18 (2.1 x 50 mm, 1.8 µm)[7]
-
Gradient Elution:
-
0-4 min: 65% A to 100% B
-
4.01-6 min: Hold at 100% B
-
Re-equilibrate with 65% A[7]
-
-
Flow Rate: 0.3 mL/min[7]
-
Injection Volume: 20 µL[7]
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Scan Type: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM).
-
Precursor and Product Ions: These need to be optimized for each analyte. For PGE1, a common precursor ion is [M-H]⁻ at m/z 353.2.
-
4. Data Analysis
-
Quantification is performed by comparing the peak area ratios of the analyte to the internal standard against a calibration curve.
Protocol 3: GC-MS Method for Volatile Degradation Products
GC-MS is a powerful technique for the analysis of prostaglandins, but it requires derivatization to increase their volatility and thermal stability.[10][11][12]
1. Instrumentation and Materials
-
GC-MS system
-
Capillary column suitable for prostaglandin analysis
-
Derivatization reagents:
-
Pentafluorobenzyl (PFB) bromide
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
-
Solvents (e.g., acetonitrile, ethyl acetate)
-
PGE1 and degradation product standards
2. Sample Preparation and Derivatization
-
Extraction: For biological samples, perform solid-phase extraction.[10][12]
-
Derivatization (Two-step process):
-
Esterification: React the sample with PFB bromide to form the PFB ester.[10][12]
-
Silylation: Convert the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers using BSTFA.[10][12]
-
3. GC-MS Conditions
-
Injector Temperature: ~250°C
-
Oven Temperature Program: A temperature gradient is used to separate the derivatized analytes.
-
Carrier Gas: Helium
-
Ionization Mode: Negative Ion Chemical Ionization (NICI) for high sensitivity.[9]
-
Mass Spectrometry:
-
Scan Type: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
-
Ions to Monitor: Monitor characteristic ions for the derivatized PGE1 and its degradation products. For example, for the PFB-TMS derivative of PGE1, the precursor ion [M-PFB]⁻ can be monitored.[12]
-
4. Quantification
-
Quantify using the peak area ratio of the analyte to the deuterated internal standard against a calibration curve.
Visualizations
Prostaglandin E1 Degradation Pathway
Caption: Major degradation pathways of this compound.
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis of PGE1.
General Workflow for LC-MS/MS and GC-MS Analysis
Caption: General workflow for mass spectrometry-based analysis.
References
- 1. Stability of prostaglandin E1 solutions stored in polypropylene syringes for continuous intravenous administration to newborns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ejhp.bmj.com [ejhp.bmj.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. researchgate.net [researchgate.net]
- 5. Stability of prostaglandin E1 solutions stored in polypropylene syringes for continuous intravenous administration to newborns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Shelf-life determination of prostaglandin E1 injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Determination of prostaglandin E1 and its main plasma metabolites 15-keto-prostaglandin E0 and prostaglandin E0 by gas chromatography/negative ion chemical ionization triple-stage quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Simultaneous determination of prostaglandin E1, prostaglandin E0 and 15-keto-prostaglandin E0 in human plasma by gas chromatography/negative-ion chemical-ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting (-)-Prostaglandin E1 Instability in Aqueous Solutions: A Technical Support Guide
For researchers, scientists, and drug development professionals working with (-)-Prostaglandin E1 (PGE1), maintaining its stability in aqueous solutions is critical for experimental success and data reproducibility. This guide provides troubleshooting advice and frequently asked questions to address common challenges encountered during the preparation and handling of PGE1 solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound instability in aqueous solutions?
A1: The stability of PGE1 in aqueous solutions is primarily influenced by pH, temperature, and the composition of the buffer or solvent.[1][2][3] PGE1 is a weak acid and is most stable in a slightly acidic to neutral pH range.[4][5] Elevated temperatures and exposure to strongly acidic or basic conditions can significantly accelerate its degradation.[3][6]
Q2: What is the main degradation product of PGE1 in aqueous solutions?
A2: The primary degradation product of PGE1 in aqueous solutions is Prostaglandin (B15479496) A1 (PGA1).[1][2][7] This occurs through a dehydration reaction.[8][9] Under certain conditions, other degradation products may also form.[6]
Q3: How should I prepare a stock solution of PGE1?
A3: Direct preparation of PGE1 in aqueous solutions is often difficult and not recommended due to its limited solubility.[4][10] The recommended method is to first prepare a concentrated stock solution in an organic solvent like ethanol (B145695) or DMSO, in which PGE1 is readily soluble.[4][10] This organic stock solution can then be diluted with an appropriate aqueous buffer to the desired final concentration. It is crucial to add the aqueous buffer to the organic stock solution slowly while mixing to prevent precipitation.[10]
Q4: What are the recommended storage conditions for PGE1?
A4: Solid PGE1 should be stored at -20°C under an inert atmosphere (like argon) and protected from light.[4] Stock solutions in organic solvents are generally stable for several months at -20°C.[4] Aqueous working solutions should be prepared fresh for each experiment. If short-term storage of aqueous solutions is necessary, they should be kept at 4°C.[1][11]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Problem 1: My PGE1 solution appears cloudy or has precipitated.
-
Possible Cause 1: Low Solubility in Aqueous Buffer. PGE1 has limited solubility in water.[4]
-
Solution: Ensure you are preparing the aqueous solution by diluting a concentrated stock made in an organic solvent like ethanol or DMSO. Add the aqueous buffer to the organic stock slowly while vortexing to prevent the compound from precipitating.[10]
-
-
Possible Cause 2: Low Temperature. If the solution has been refrigerated or kept on ice, the compound may have precipitated out of the solution.[10]
-
Solution: Gently warm the solution to room temperature to see if the precipitate redissolves.[10]
-
Problem 2: I am observing lower-than-expected or inconsistent biological activity in my experiments.
-
Possible Cause 1: Degradation due to Improper pH. PGE1 is most stable in a pH range of 6-7.[2][4] Outside this range, its degradation accelerates significantly.[3]
-
Possible Cause 2: High-Temperature Exposure. Elevated temperatures accelerate the degradation of PGE1.[3][12]
-
Possible Cause 3: Incorrect Preparation of Aqueous Solution. Improper dilution of the organic stock can lead to precipitation and a lower effective concentration.
-
Solution: Follow the recommended protocol for preparing the aqueous working solution from the organic stock by adding the buffer to the stock solution slowly with continuous mixing.[10]
-
Quantitative Data on PGE1 Stability
The stability of PGE1 is highly dependent on the experimental conditions. The following tables summarize quantitative data from various studies.
Table 1: Stability of PGE1 in Different Aqueous Solutions
| Concentration | Solution | Temperature | Stability (Time to reach ≥90% of initial concentration) | Reference |
| 1.5 µg/mL | 10% Dextrose | 30°C | 48 hours | [1][7] |
| 15 µg/mL | 10% Dextrose | 30°C | 48 hours | [1][7] |
| 100 mcg/mL | Isotonic Saline (pH 4.5) | 37°C | >14 days (25% remaining at 32 days) | [3] |
| 100 mcg/mL | 0.01 M Phosphate Buffered Isotonic Saline (pH 4.7) | 37°C | >14 days (25% remaining at 32 days) | [3] |
| 100 mcg/mL | 0.1 M Phosphate Buffered Water (pH 7.4) | 37°C | <14 days (95% degraded by day 14) | [3] |
| 500 mg/mL | 0.9% Sodium Chloride | 4°C | 30 days (no significant change) | [11] |
Table 2: Influence of pH on PGE1 Stability
| pH | Temperature | Observation | Reference |
| 6-7 | Room Temperature | Maximum stability | [2][4] |
| ≤ 3 | Not specified | Degradation to PGA1 and then PGB1 | [6] |
| ≥ 10 | Not specified | Degradation to PGA1 and then PGB1 | [6] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in Ethanol
-
Allow the solid PGE1 to equilibrate to room temperature before opening the vial to prevent moisture condensation.
-
Weigh the desired amount of PGE1 in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous ethanol to achieve the desired stock concentration (e.g., 10 mg/mL).[4]
-
Vortex the solution until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C.[4]
Protocol 2: Preparation of an Aqueous Working Solution from an Organic Stock
-
Thaw a single aliquot of the PGE1 organic stock solution.
-
Determine the volume of the stock solution needed to achieve the final desired concentration in your aqueous buffer.
-
In a sterile tube, add the required volume of the organic stock solution.
-
While vortexing or gently mixing, slowly add the aqueous buffer to the organic stock solution to prevent precipitation.[4][10]
-
Use the freshly prepared aqueous working solution in your experiment immediately.
Visualizing PGE1 Instability and Troubleshooting
PGE1 Degradation Pathway
Caption: Chemical degradation pathway of this compound.
Troubleshooting Flowchart for PGE1 Instability
Caption: Troubleshooting flowchart for PGE1 instability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of prostaglandin E1 solutions stored in polypropylene syringes for continuous intravenous administration to newborns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The stability of prostaglandin E1 in dilute physiological solutions at 37 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. ejhp.bmj.com [ejhp.bmj.com]
- 6. Stability of prostaglandin E1 and dinoprostone (prostaglandin E2) under strongly acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of prostaglandin E1 solutions stored in polypropylene syringes for continuous intravenous administration to newborns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dehydration kinetics of prostaglandin E1 in a lipid emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. [Stability of prostaglandin E1 when fractioned into polypropylene syringes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prostaglandin E(1)-based vasoactive cocktails in erectile dysfunction: how environmental conditions affect PGE(1) efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (-)-Prostaglandin E1 Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (-)-Prostaglandin E1 (PGE1) in cell-based assays. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols and data to ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in cell-based assays?
A1: this compound (PGE1) is a lipid signaling molecule that exerts its effects by binding to specific G protein-coupled receptors (GPCRs) on the cell surface, known as E-type prostanoid (EP) receptors.[1][2][3] There are four subtypes of EP receptors: EP1, EP2, EP3, and EP4, and the cellular response to PGE1 depends on the specific receptor subtypes expressed by the cell line.[4][5]
-
EP1 Receptor: Activation of the EP1 receptor is coupled to Gq proteins, leading to the activation of phospholipase C (PLC). This results in an increase in intracellular calcium (Ca2+) concentrations and the activation of protein kinase C (PKC).[1][2]
-
EP2 and EP4 Receptors: These receptors are coupled to Gs proteins. Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4][5][6]
-
EP3 Receptor: This receptor is primarily coupled to Gi proteins, which inhibit adenylyl cyclase and lead to a decrease in intracellular cAMP levels.[5]
Q2: What is a typical starting concentration range for this compound in cell-based assays?
A2: The optimal concentration of PGE1 is highly dependent on the cell type, the specific EP receptor subtypes expressed, and the biological endpoint being measured. However, a general starting range for in vitro experiments is between the nanomolar (nM) and micromolar (µM) concentrations.[7] It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.[8] For instance, the half-maximal effective concentration (ED50) for PGE1 to increase inward current in trigeminal ganglion neurons was 29.3 nM.[9] In other studies, PGE1 has been used at concentrations up to 10 µM.[10]
Q3: How should I prepare and store this compound for cell culture experiments?
A3: Proper handling and storage of PGE1 are critical to maintain its stability and activity.[8][11]
-
Storage of Powder: PGE1 powder should be stored at -20°C, desiccated, and protected from light.[11]
-
Stock Solutions: It is recommended to prepare a concentrated stock solution in an organic solvent such as ethanol (B145695) or DMSO.[7] For example, a stock solution of 10 mg/mL in ethanol can be prepared.[11] These stock solutions should be stored in small, single-use aliquots at -80°C to avoid repeated freeze-thaw cycles.[8]
-
Working Solutions: Due to its limited stability in aqueous solutions, working dilutions should be prepared fresh immediately before use by diluting the stock solution in sterile phosphate-buffered saline (PBS) or cell culture medium.[7] The final concentration of the organic solvent in the cell culture should be kept low (typically <0.5% for DMSO) to avoid solvent-induced cytotoxicity.[8]
Q4: What factors can affect the stability and activity of this compound in my experiments?
A4: Several factors can influence the stability and biological activity of PGE1 in cell culture:
-
pH: PGE1 is unstable in acidic or alkaline aqueous solutions.[11][12] It exhibits maximum stability at a pH between 6 and 7.[11] At 37°C, PGE1 is more stable in solutions with a pH of 4.5-4.7 compared to a pH of 7.4.[13]
-
Temperature: Storage temperature significantly affects PGE1 stability.[14] For long-term storage, -20°C for powder and -80°C for stock solutions are recommended.[8][11] Even at room temperature (20°C), PGE1 can maintain 50-80% of its efficacy for about a month.[14]
-
Serum: Components in serum can bind to prostaglandins (B1171923) or may contain endogenous prostaglandins, potentially interfering with the experiment.[8] Using serum-free media during the experiment can be a consideration.[8]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to degradation and should be avoided by preparing single-use aliquots.[8]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low biological response | Compound Degradation: Improper storage or handling. | Ensure PGE1 has been stored correctly at -20°C (powder) or -80°C (stock solution in solvent). Prepare fresh working solutions for each experiment.[8][11] |
| Low Receptor Expression: The cell line may not express the target EP receptor at sufficient levels. | Confirm EP receptor expression in your cell line using methods like RT-qPCR or Western blot.[8] | |
| Incorrect Concentration: The concentration of PGE1 may be too low to elicit a response. | Perform a dose-response curve starting from a broad range (e.g., 1 nM to 10 µM) to determine the optimal concentration.[7][8] | |
| Cell Health: Cells may be unhealthy or at an inappropriate confluency. | Ensure cells are healthy, within a consistent passage number range, and seeded at an optimal density.[15][16] | |
| Inconsistent or variable results between experiments | Inconsistent Aliquoting: Repeated freeze-thaw cycles of the stock solution. | Prepare and use single-use aliquots of the PGE1 stock solution.[8] |
| Variable Cell Conditions: Differences in cell passage number, confluency, or health. | Use cells within a defined passage number range and ensure consistent cell seeding density and confluency for all experiments.[8][15] | |
| Pipetting Errors: Inaccurate dilution or addition of PGE1. | Calibrate pipettes regularly and ensure proper mixing of solutions. | |
| High background signal in the assay | Serum Interference: Endogenous prostaglandins or binding proteins in the serum. | Consider reducing the serum concentration or using serum-free medium for the duration of the PGE1 treatment.[8] |
| Contamination: Microbial contamination of cell culture or reagents. | Practice good aseptic technique and regularly test for mycoplasma contamination.[15] | |
| Unexpected cell toxicity | Solvent Toxicity: The concentration of the organic solvent (e.g., DMSO, ethanol) is too high. | Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell line (typically <0.5%).[8] |
| PGE1-induced Apoptosis: At high concentrations, PGE1 may induce apoptosis in some cell types. | Perform a cell viability assay (e.g., MTT or Annexin V) to assess cytotoxicity at different PGE1 concentrations.[7] |
Quantitative Data Summary
The following tables summarize effective concentrations of this compound from various studies. These values should serve as a starting point for optimizing your specific cell-based assays.
Table 1: Effective Concentrations of this compound in Various Cell-Based Assays
| Cell Type | Assay | Effective Concentration | Observed Effect |
| Trigeminal Ganglion Neurons | Patch-clamp | ED50: 29.3 nM | Increased inward current (Ih)[9] |
| Human Aortic Smooth Muscle Cells (HASMCs) | Western Blot | 1 µM - 10 µM | Increased HIF-1α protein expression[10] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Western Blot | 1 µM - 10 µM | Increased HIF-1α protein expression[10] |
| Human Embryonic Kidney (HEK) 293 cells expressing EP1 | Calcium Signaling | 1-40 µM | Stimulation of calcium signaling[17] |
| Murine Macrophages (J774A.1) | Cytokine Release Assay | Not specified | Inhibition of effector T cell induction[18] |
| THP-1-derived Macrophages | Flow Cytometry | 2 µM | Decreased M2 marker expression[6] |
Table 2: Binding Affinities of Prostaglandins for EP Receptors
| Receptor Subtype (Mouse) | Ligand | Binding Affinity (Kd or Ki in nM) |
| EP1 | PGE1 | ~40 |
| EP1 | PGE2 | ~20 |
| EP2 | PGE1 | 10 |
| EP3 | PGE1 | 1.1 |
| EP4 | PGE1 | 2.1 |
| Data derived from studies on mouse prostanoid receptors expressed in Chinese hamster ovary (CHO) cells.[19] The binding affinity for the human receptor for PGE2 is ~25 nM.[1] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)
This protocol provides a method to determine the optimal, non-toxic concentration range of PGE1 for your cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound (powder or stock solution)
-
DMSO or Ethanol (for stock solution)
-
Sterile PBS
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.[7]
-
PGE1 Preparation: Prepare a 2x concentrated serial dilution of PGE1 in complete medium. A suggested starting range is from 20 µM down to 2 nM (this will give final concentrations of 10 µM to 1 nM). Include a vehicle control containing the same final concentration of solvent as the highest PGE1 concentration.
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the 2x PGE1 dilutions and vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired time period relevant to your main experiment (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the PGE1 concentration to determine the optimal concentration range that does not cause significant cytotoxicity.
Protocol 2: Measurement of Intracellular cAMP Levels
This protocol describes a general method for measuring changes in intracellular cAMP levels in response to PGE1 treatment using a competitive enzyme immunoassay (EIA) kit.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP EIA Kit (commercially available)
-
Cell lysis buffer (provided with the kit or a compatible buffer)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 24- or 48-well) at an appropriate density and allow them to attach overnight.
-
Pre-treatment: Aspirate the medium and pre-incubate the cells with a PDE inhibitor in serum-free medium for a short period (e.g., 15-30 minutes) to prevent cAMP degradation.
-
PGE1 Stimulation: Add varying concentrations of PGE1 (determined from your dose-response experiment) to the wells and incubate for the desired time (e.g., 10-30 minutes). Include a vehicle control.
-
Cell Lysis: Aspirate the medium and lyse the cells according to the EIA kit manufacturer's instructions.
-
cAMP Measurement: Perform the cAMP EIA according to the manufacturer's protocol.[20][21][22] This typically involves:
-
Adding cell lysates and standards to the antibody-coated plate.
-
Adding the enzyme-conjugated cAMP.
-
Incubating to allow for competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding the substrate and incubating to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance on a plate reader.
-
-
Data Analysis: Calculate the cAMP concentration in each sample by comparing its absorbance to the standard curve generated from the cAMP standards.
Visualizations
Caption: this compound signaling pathways via EP receptors.
Caption: Experimental workflow for optimizing PGE1 concentration.
References
- 1. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
- 2. uh-ir.tdl.org [uh-ir.tdl.org]
- 3. Prostaglandin - Wikipedia [en.wikipedia.org]
- 4. The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Differential roles of prostaglandin E-type receptors in activation of hypoxia-inducible factor 1 by prostaglandin E1 in vascular-derived cells under non-hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Stability of prostaglandin E1 and dinoprostone (prostaglandin E2) under strongly acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The stability of prostaglandin E1 in dilute physiological solutions at 37 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Prostaglandin E(1)-based vasoactive cocktails in erectile dysfunction: how environmental conditions affect PGE(1) efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biocompare.com [biocompare.com]
- 16. marinbio.com [marinbio.com]
- 17. An agonist sensitive, quick and simple cell-based signaling assay for determination of ligands mimicking prostaglandin E2 or E1 activity through subtype EP1 receptor: Suitable for high throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Prostaglandin E1 inhibits effector T cell induction and tissue damage in experimental murine interstitial nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
preventing (-)-Prostaglandin E1 degradation at physiological pH
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the degradation of (-)-Prostaglandin E1 (PGE1) at physiological pH. Find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of PGE1 in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound (PGE1) degradation at physiological pH?
A1: The primary cause of PGE1 degradation at physiological pH (around 7.4) is a chemical process called dehydration. The β-hydroxyketone structure of PGE1 is unstable in neutral to basic aqueous solutions, leading to the elimination of a water molecule to form Prostaglandin (B15479496) A1 (PGA1), which is biologically less active. This degradation process is accelerated by increased temperature and pH.
Q2: What are the main degradation products of PGE1?
A2: The main degradation product of PGE1 in aqueous solutions is Prostaglandin A1 (PGA1). Under more strenuous conditions, such as high heat or strongly basic solutions, PGA1 can further isomerize to Prostaglandin B1 (PGB1).[1] In biological systems, PGE1 is also subject to enzymatic degradation.
Q3: How can I prevent the chemical degradation of PGE1 in my experiments?
A3: To prevent chemical degradation, it is crucial to control the pH and temperature of your PGE1 solutions. PGE1 is significantly more stable in slightly acidic conditions (pH 4.0-5.0).[2][3] It is also recommended to store PGE1 solutions at low temperatures (4°C for short-term and -20°C or -80°C for long-term storage).[4] For experiments at physiological pH, consider using stabilizing formulations such as lipid emulsions, liposomes, or cyclodextrin (B1172386) complexes.
Q4: What are the options for formulating PGE1 to improve its stability at physiological pH?
A4: Several formulation strategies can enhance PGE1 stability:
-
Lipid Emulsions/Nanoemulsions: Encapsulating PGE1 in lipid-based carriers protects it from the aqueous environment, thereby slowing down degradation.[2][3][5]
-
Liposomes: Similar to lipid emulsions, liposomes can encapsulate PGE1, providing a protective barrier and improving its stability.[6][7]
-
Cyclodextrin Complexes: PGE1 can form inclusion complexes with cyclodextrins (e.g., α-cyclodextrin, hydroxypropyl-β-cyclodextrin), which shield the unstable parts of the molecule from water, thus enhancing its stability.[8][9]
Q5: How does enzymatic degradation of PGE1 occur and can it be prevented?
A5: In biological systems, PGE1 is rapidly metabolized by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which oxidizes the 15-hydroxyl group.[10][11] This is a major pathway for its inactivation in vivo. To prevent this during in vitro experiments with biological samples (e.g., tissue homogenates), you can use specific inhibitors of 15-PGDH. Several small molecule inhibitors, such as SW033291, have been identified.[2][3][12]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no biological activity of PGE1 in my assay. | PGE1 has degraded due to improper storage or handling. | - Ensure stock solutions are stored at -20°C or -80°C in a suitable solvent (e.g., ethanol (B145695), DMSO).- Prepare fresh working solutions in an appropriate acidic buffer (pH 4.0-5.0) if possible.- Minimize the time PGE1 is kept in aqueous solutions at physiological pH and room temperature. |
| Inconsistent results between experiments. | Variability in PGE1 concentration due to ongoing degradation. | - Prepare fresh PGE1 dilutions for each experiment.- If using a formulation, ensure its preparation is consistent and that PGE1 is fully incorporated.- Use a validated analytical method (e.g., HPLC, LC-MS/MS) to confirm the concentration of your PGE1 solutions before use. |
| Precipitation of PGE1 in aqueous buffer. | The concentration of PGE1 exceeds its solubility in the aqueous buffer. | - Prepare a more dilute solution.- Use a co-solvent such as ethanol or DMSO, but be mindful of its potential effects on your experimental system.- Consider using a cyclodextrin-complexed form of PGE1 to enhance its aqueous solubility.[9] |
| Rapid loss of PGE1 activity in cell culture media. | Degradation is occurring at the physiological pH and temperature of the cell culture conditions. | - Replenish the media with fresh PGE1 at regular intervals.- Consider using a stabilized formulation of PGE1 (e.g., liposomal PGE1) that can provide a sustained release and protect it from degradation. |
Data Presentation: PGE1 Stability in Various Formulations
Table 1: Stability of PGE1 in Aqueous Solutions
| Concentration | Solution | pH | Temperature (°C) | Remaining PGE1 | Time | Reference |
| 100 mcg/ml | Isotonic Saline | 4.5 | 37 | 25% | 32 days | [10] |
| 100 mcg/ml | 0.01 M Phosphate (B84403) Buffered Isotonic Saline | 4.7 | 37 | 25% | 32 days | [10] |
| 100 mcg/ml | 0.1 M Phosphate Buffered Water | 7.4 | 37 | 5% | 14 days | [10] |
| 1.5 and 15 µg/mL | 10% Dextrose | Not specified | 30 | ≥90.0% | 48 hours | [1] |
Table 2: Stability of PEGylated PGE1 Nanoemulsion at 25°C
| Formulation | Time (days) | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| PGE1-PEG2000(1%)-NE | 0 | 83 ± 4 | -13.7 ± 1.6 | 97.9 ± 0.2 | [10] |
| 30 | 86 ± 5 | -14.5 ± 1.8 | 97.5 ± 0.5 | [10] |
Experimental Protocols
Protocol 1: Preparation and Stability Testing of a PGE1 Lipid Emulsion
This protocol describes the preparation of a PGE1-loaded lipid emulsion and a general procedure for assessing its stability.
Materials:
-
This compound
-
Soybean oil
-
Egg lecithin
-
Poloxamer 188
-
Oleic acid
-
Hydrochloric acid (for pH adjustment)
-
High-pressure homogenizer
-
HPLC system with UV detector
-
pH meter
-
Particle size analyzer
Methodology:
-
Preparation of the Oil Phase: Dissolve a known amount of PGE1 in the soybean oil and oleic acid mixture.
-
Preparation of the Aqueous Phase: Dissolve egg lecithin, Poloxamer 188, and glycerol in water. Adjust the pH to 4.0 with hydrochloric acid.
-
Emulsification: Add the oil phase to the aqueous phase and mix thoroughly.
-
Homogenization: Subject the coarse emulsion to high-pressure homogenization to obtain a nanoemulsion with a uniform particle size.
-
Stability Testing:
-
Store the prepared Lipo-PGE1 formulation at various temperatures (e.g., 4°C, 25°C).
-
At predetermined time points (e.g., 0, 1, 7, 14, 30 days), withdraw an aliquot of the sample.
-
Measure the particle size and zeta potential using a particle size analyzer.
-
Determine the concentration of PGE1 and its degradation product, PGA1, using a validated HPLC method (see Protocol 2).
-
Calculate the percentage of PGE1 remaining at each time point.
-
Protocol 2: HPLC Method for Quantification of PGE1 and PGA1
This protocol outlines a stability-indicating HPLC method for the simultaneous determination of PGE1 and its primary degradation product, PGA1.[13]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and 0.02 M potassium dihydrogen phosphate buffer (pH 3.0) in a ratio of approximately 37:63 (v/v). The exact ratio may need optimization depending on the column and system.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 205 nm for PGE1 and 230 nm for PGA1.[13]
-
Injection Volume: 100 µL.
-
Column Temperature: 25°C.
Procedure:
-
Standard Preparation: Prepare stock solutions of PGE1 and PGA1 in ethanol. From these, prepare a series of working standards by diluting with the mobile phase to create a calibration curve.
-
Sample Preparation:
-
For lipid emulsion samples, an extraction step is necessary. Mix the emulsion with a suitable organic solvent (e.g., a mixture of hexane (B92381) and isopropanol) to extract PGE1 and PGA1.
-
Centrifuge the mixture to separate the layers.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
For aqueous samples, dilute directly with the mobile phase if necessary.
-
-
Analysis: Inject the prepared standards and samples onto the HPLC system and record the chromatograms.
-
Quantification: Identify the peaks for PGE1 and PGA1 based on their retention times compared to the standards. Calculate the concentration of each analyte in the samples using the calibration curve.
Mandatory Visualizations
Caption: Chemical degradation pathway of this compound.
Caption: General workflow for a PGE1 stability study.
References
- 1. A chromatographic method for the quantification of prostaglandin E(1) and prostaglandin A(1) encapsulated in an intravenous lipid formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. jcps.bjmu.edu.cn [jcps.bjmu.edu.cn]
- 6. DOT Language | Graphviz [graphviz.org]
- 7. Studies on Stability of Alprostadil (Lipo-PGE1 and DN-PGE1) Targeting Preparation | [Pakistan Journal of Zoology • 2022] | PSA • ID 140236 [psa.pastic.gov.pk]
- 8. Interaction of prostaglandin E1 with alpha-cyclodextrin in aqueous systems: stability of the inclusion complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [The complexation of prostaglandin E1 with hydroxylpropyl-beta-cyclodextrin in aqueous solution] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development, Optimization, and Characterization of PEGylated Nanoemulsion of Prostaglandin E1 for Long Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. benchchem.com [benchchem.com]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
Technical Support Center: (-)-Prostaglandin E1 (PGE1) Handling and Storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the handling and storage of (-)-Prostaglandin E1 (PGE1).
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid PGE1?
For long-term stability, solid this compound should be stored as supplied at -20°C.[1][2] Under these conditions, it is expected to be stable for at least two years.[1] It is recommended to store it under desiccating conditions.[2]
Q2: How should I prepare a stock solution of PGE1?
PGE1 is soluble in organic solvents such as ethanol (B145695), DMSO, and dimethyl formamide (B127407) (DMF) at concentrations of approximately 50 mg/mL.[1] To prepare a stock solution, dissolve the crystalline solid PGE1 in one of these organic solvents.[1] For example, solubility in ethanol is at least 5 mg/mL.
Q3: Can I dissolve PGE1 directly in aqueous buffers?
Yes, organic solvent-free aqueous solutions can be prepared by directly dissolving the crystalline compound in aqueous buffers. The solubility of PGE1 in PBS (pH 7.2) is approximately 1.67 mg/ml.[1]
Q4: What is the stability of PGE1 in aqueous solutions?
The stability of PGE1 in aqueous solutions is highly dependent on pH and temperature. It is more stable in slightly acidic conditions (pH 4.5-4.7) compared to neutral or basic solutions.[3] At 37°C, 95% of PGE1 in a solution at pH 7.4 was degraded by day 14, whereas in acidic solutions (pH 4.5-4.7), 25% of the PGE1 remained after 32 days.[3]
Q5: What are the main degradation products of PGE1?
The primary degradation products of PGE1 are Prostaglandin (B15479496) A1 (PGA1) and Prostaglandin B1 (PGB1).[1][4] Degradation is accelerated under basic conditions (pH > 7.4).[1] Under strongly acidic conditions, 15-epiprostaglandin E can also be formed.[5]
Troubleshooting Guides
Problem: I am observing unexpectedly low or no biological activity in my experiment.
This is a common issue that can arise from several factors related to PGE1 degradation or improper handling. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low PGE1 biological activity.
Problem: I am observing precipitation in my aqueous PGE1 solution.
Precipitation can occur if the solubility limit of PGE1 in the aqueous buffer is exceeded.
-
Verify Concentration: Ensure the final concentration of PGE1 in your aqueous solution does not exceed its solubility limit (approx. 1.67 mg/mL in PBS, pH 7.2).[1]
-
Check pH: Although PGE1 is more stable at acidic pH, ensure the pH of your buffer is compatible with your experimental system.
-
Residual Solvent: When diluting a stock solution made in an organic solvent, ensure the final percentage of the organic solvent is low enough to not cause precipitation or have unintended physiological effects.[1]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Approximate Solubility | Reference |
| Ethanol | 50 mg/mL | [1] |
| DMSO | 50 mg/mL | [1] |
| Dimethyl Formamide (DMF) | 50 mg/mL | [1] |
| PBS (pH 7.2) | 1.67 mg/mL | [1] |
Table 2: Stability of this compound in Aqueous Solutions at 37°C
| Solution | pH | Time to 95% Degradation | Reference |
| Isotonic Saline | 4.5 | > 32 days (75% degraded) | [3] |
| 0.01 M Phosphate Buffered Isotonic Saline | 4.7 | > 32 days (75% degraded) | [3] |
| 0.1 M Phosphate Buffered Water | 7.4 | 14 days | [3] |
Table 3: Stability of this compound in a 10% Dextrose Solution at 30°C
| Concentration | Time to 90% Potency (t₉₀) | Reference |
| 1.5 µg/mL | 48 hours | [4][6] |
| 15 µg/mL | 48 hours | [4][6] |
Experimental Protocols
Protocol: Preparation of an Aqueous Working Solution of PGE1
-
Prepare Stock Solution: Dissolve solid PGE1 in an appropriate organic solvent (e.g., ethanol, DMSO) to create a concentrated stock solution (e.g., 10 mg/mL).
-
Dilution: Further dilute the stock solution into your aqueous buffer of choice (e.g., PBS, saline) to the final desired concentration.
-
pH Consideration: For optimal stability, if your experiment allows, use a slightly acidic buffer (pH < 7.0). Avoid basic solutions (pH > 7.4) as they accelerate degradation.[1]
-
Fresh Preparation: Prepare aqueous working solutions fresh for each experiment to minimize degradation.
-
Solvent Control: Ensure the final concentration of the organic solvent is minimal and include a vehicle control in your experiments to account for any potential effects of the solvent.[1]
Visualizations
Caption: Simplified degradation pathway of this compound.
Caption: Decision tree for proper storage of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. 13,14-Dihydroprostaglandin E1, Prostaglandin E1 (PGE1) metabolite (CAS 19313-28-1) | Abcam [abcam.com]
- 3. The stability of prostaglandin E1 in dilute physiological solutions at 37 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of prostaglandin E1 solutions stored in polypropylene syringes for continuous intravenous administration to newborns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of prostaglandin E1 and dinoprostone (prostaglandin E2) under strongly acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of prostaglandin E1 solutions stored in polypropylene syringes for continuous intravenous administration to newborns - PubMed [pubmed.ncbi.nlm.nih.gov]
improving solubility of (-)-Prostaglandin E1 in phosphate buffered saline
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides comprehensive information and troubleshooting advice for dissolving and handling (-)-Prostaglandin E1 (PGE1) in phosphate-buffered saline (PBS) for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in PBS?
A1: this compound (also known as Alprostadil) is sparingly soluble in aqueous buffers. The solubility of PGE1 in PBS (pH 7.2) is approximately 1.67 mg/mL.[1] However, this can be influenced by the exact pH and temperature of the buffer.
Q2: Why is my this compound not dissolving in PBS?
A2: The low aqueous solubility of PGE1 is the most common reason for dissolution problems. Other factors can include the pH of the PBS solution and the temperature. PGE1 is more stable in slightly acidic to neutral pH (pH 6.0-7.4) and is susceptible to degradation in basic solutions (pH > 7.4).[1][2]
Q3: Can I prepare a stock solution of this compound in an organic solvent?
A3: Yes, this is the recommended method for preparing PGE1 solutions for use in aqueous buffers like PBS. PGE1 is readily soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF) at concentrations of approximately 50 mg/mL.[1] A concentrated stock solution can be prepared in one of these solvents and then diluted into PBS to the desired final concentration.
Q4: How can I improve the solubility of this compound in PBS without using organic solvents?
A4: The use of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly increase the aqueous solubility of PGE1.[3][4][5] Cyclodextrins form inclusion complexes with the PGE1 molecule, enhancing its solubility and stability in aqueous solutions.[3][5]
Q5: How should I store my this compound solutions?
A5: Stock solutions of PGE1 in organic solvents should be stored at -20°C for up to one month.[6] Aqueous solutions of PGE1 are not recommended for storage for more than one day due to potential degradation.[1] It is best to prepare fresh dilutions in PBS for each experiment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| This compound powder does not dissolve in PBS. | Low intrinsic aqueous solubility of PGE1. | Prepare a concentrated stock solution in an organic solvent (e.g., DMSO or ethanol) and then dilute it into PBS. Alternatively, use a cyclodextrin (B1172386) to enhance solubility. |
| Precipitation occurs after diluting the organic stock solution into PBS. | The final concentration of PGE1 exceeds its solubility limit in the PBS/organic solvent mixture. The final concentration of the organic solvent is too low to maintain solubility. | Ensure the final concentration of the organic solvent in your PBS solution is sufficient to maintain solubility, but low enough to not affect your experimental system (typically <1%). Add the stock solution to the PBS slowly while vortexing to ensure rapid mixing. Prepare a more dilute final solution. |
| The prepared PGE1 solution in PBS appears cloudy. | This may indicate the formation of insoluble aggregates or degradation of PGE1. The PBS buffer itself may have precipitated. | Ensure the pH of your PBS is within the optimal range for PGE1 stability (pH 6.0-7.4).[2] Prepare fresh PBS and ensure all salts are completely dissolved. Use a freshly prepared PGE1 solution for each experiment. |
| Inconsistent experimental results using PGE1 solutions. | Degradation of PGE1 in the aqueous buffer. Inaccurate concentration due to incomplete dissolution. | Prepare fresh PGE1 solutions for each experiment. Ensure complete dissolution of the stock solution before further dilution. Store stock solutions properly at -20°C. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Approximate Solubility | Reference |
| Phosphate-Buffered Saline (PBS), pH 7.2 | 1.67 mg/mL | [1] |
| Ethanol | ~50 mg/mL | [1] |
| Dimethyl Sulfoxide (DMSO) | ~50 mg/mL | [1] |
| Dimethylformamide (DMF) | ~50 mg/mL | [1] |
Table 2: Effect of Cyclodextrins on this compound Solubility
| Method | Observation | Reference |
| Phase Solubility Studies with HP-β-CD | Formation of a 1:1 molar ratio inclusion complex with PGE1, leading to a linear increase in PGE1's aqueous solubility with increasing HP-β-CD concentration. | [3][7] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution in PBS from a DMSO Stock
This protocol describes the preparation of a 10 µM working solution of PGE1 in PBS from a 10 mM stock solution in DMSO.
Materials:
-
This compound (crystalline solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.2, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Weigh out a precise amount of PGE1 powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the PGE1 is completely dissolved. This is your stock solution.
-
-
Store the Stock Solution:
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
-
Prepare the 10 µM Working Solution in PBS:
-
On the day of the experiment, thaw a fresh aliquot of the 10 mM PGE1 stock solution at room temperature.
-
In a sterile tube, add 999 µL of sterile PBS (pH 7.2).
-
Add 1 µL of the 10 mM PGE1 stock solution to the PBS.
-
Immediately vortex the solution gently to ensure it is well mixed.
-
This will result in a 10 µM working solution of PGE1 in PBS with a final DMSO concentration of 0.1%.
-
-
Use Immediately:
-
It is recommended to use the freshly prepared working solution for your experiments as PGE1 is not stable in aqueous solutions for extended periods.
-
Protocol 2: Improving this compound Solubility using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol provides a general method for preparing a PGE1 solution with enhanced aqueous solubility using HP-β-CD.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare an HP-β-CD Solution:
-
Add this compound:
-
While stirring the HP-β-CD solution, add the PGE1 powder.
-
-
Allow for Complexation:
-
Continue stirring the mixture at room temperature for several hours, or until the PGE1 is completely dissolved. Gentle heating may be applied to facilitate dissolution, but care should be taken to avoid degradation of PGE1.
-
-
Sterilization (Optional):
-
If a sterile solution is required, filter the final solution through a 0.22 µm sterile filter.
-
Visualizations
Caption: this compound signaling through its four receptor subtypes (EP1-4).
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. The stability of prostaglandin E1 in dilute physiological solutions at 37 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [The complexation of prostaglandin E1 with hydroxylpropyl-beta-cyclodextrin in aqueous solution] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kinampark.com [kinampark.com]
- 5. Preparation of prostaglandin E1-hydroxypropyl-beta-cyclodextrin complex and its nasal delivery in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. researchgate.net [researchgate.net]
identifying sources of variability in (-)-Prostaglandin E1 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate sources of variability in experiments involving (-)-Prostaglandin E1 (PGE1).
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to variability in this compound experiments?
A1: The primary sources of variability in this compound (PGE1) experiments stem from its chemical instability. Key factors include:
-
pH of the solution: PGE1 is highly sensitive to pH. It is more stable in slightly acidic conditions (pH 4.5-4.7) and degrades rapidly in neutral to basic solutions (pH > 7.4).[1][2]
-
Temperature: Higher temperatures accelerate the degradation of PGE1.[2][3]
-
Solvent and Formulation: The choice of solvent and the presence of other substances in a formulation can impact stability.[3][4]
-
Storage Conditions: Both the duration and temperature of storage significantly affect PGE1 stability.[3]
-
Pipetting and Handling: Inconsistent sample handling and preparation can introduce variability, especially when working with low concentrations.[5]
Q2: How should I prepare and store this compound stock solutions?
A2: For long-term storage, PGE1 should be stored as a crystalline solid at -20°C, where it is stable for at least two years.[4] To prepare a stock solution, dissolve the crystalline PGE1 in an organic solvent such as ethanol (B145695), DMSO, or dimethylformamide to a concentration of approximately 50 mg/mL.[4] For aqueous experiments, further dilutions should be made into a slightly acidic buffer or isotonic saline.[1][4] It is not recommended to store aqueous solutions for more than one day.[4]
Q3: What are the main degradation products of this compound?
A3: Under unfavorable conditions, PGE1 can degrade into several products, with Prostaglandin (B15479496) A1 (PGA1) being the most common.[6][7] In strongly acidic or basic conditions, PGE1 can convert to PGA1, which can then isomerize to Prostaglandin B1 (PGB1).[2] Other potential degradation products include epimers such as 8-epi-PGE1, 11-epi-PGE1, and 15-epi-PGE1.[8]
Troubleshooting Guide
This guide addresses common issues encountered during this compound experiments in a question-and-answer format.
Issue 1: Inconsistent or lower-than-expected biological activity.
-
Question: My PGE1 solution is not producing the expected biological effect, or the effect size varies between experiments. What could be the cause?
-
Answer: This issue is often linked to the degradation of PGE1. Consider the following:
-
pH of your media/buffer: PGE1 degrades rapidly at neutral or alkaline pH.[1] Ensure your experimental solutions are slightly acidic if possible, or use freshly prepared solutions for each experiment.
-
Temperature during the experiment: If your experiment requires incubation at 37°C, be aware that PGE1 will degrade over time.[1] Minimize incubation times or account for the degradation rate.
-
Age of the aqueous solution: Aqueous solutions of PGE1 are not stable for long periods.[4] Prepare fresh dilutions from a frozen organic stock solution immediately before use.
-
Issue 2: High variability between replicate samples.
-
Question: I am observing significant differences in measurements between my technical or biological replicates. How can I reduce this variability?
-
Answer: High variability can be due to both compound instability and experimental technique.
-
Homogeneity of the sample: Ensure that your thawed samples are mixed thoroughly before taking an aliquot.
-
Pipetting accuracy: Use calibrated pipettes and pre-rinse the tips to ensure accurate and consistent delivery of PGE1 solutions, especially at low concentrations.[5]
-
Consistent timing: Standardize the time between preparing the PGE1 dilution and its addition to the experimental system, as well as the duration of the experiment itself.
-
Data on this compound Stability
The following tables summarize quantitative data on the stability of this compound under various conditions.
Table 1: Stability of this compound in Aqueous Solutions at 37°C
| pH | Solution | Time to 95% Degradation |
| 4.5 | Isotonic Saline | > 32 days (75% degraded) |
| 4.7 | 0.01 M Phosphate Buffered Isotonic Saline | > 32 days (75% degraded) |
| 7.4 | 0.1 M Phosphate Buffered Water | 14 days |
Data adapted from Younger, E. W., & Szabo, R. M. (1986). Prostaglandins (B1171923), 31(5), 923-932.[1]
Table 2: Predicted Shelf-Life (t₉₀) of this compound in 4% Alcohol and 0.9% Saline
| Temperature | Time to 90% Potency |
| 4°C | 106.5 days |
| 25°C | 9.8 days |
Data adapted from a 1995 study on the stability of PGE1 injections.[5][9]
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Assays
-
Stock Solution Preparation:
-
Allow the crystalline this compound to equilibrate to room temperature before opening.
-
Prepare a stock solution of 10 mg/mL in a suitable organic solvent like ethanol or DMSO.[10]
-
Aliquot the stock solution into single-use vials and store at -20°C.
-
-
Working Solution Preparation:
-
Thaw a single-use aliquot of the stock solution.
-
Perform serial dilutions into your final assay buffer (e.g., PBS, cell culture media). Make dilutions slowly to avoid precipitation.[10]
-
If possible, adjust the pH of the final aqueous solution to be slightly acidic to improve stability.
-
Use the freshly prepared aqueous solution immediately.
-
Protocol 2: Quantification of this compound by LC-MS
This is a generalized protocol and may require optimization for your specific instrument and matrix.
-
Sample Preparation:
-
To 500 µL of plasma, add a known amount of a deuterated PGE1 internal standard.
-
Acidify the sample to approximately pH 3.5 with a suitable acid (e.g., formic acid).[5]
-
Perform solid-phase extraction (SPE) using a C18 reverse-phase column to isolate the prostaglandins.[5][11]
-
Wash the column to remove impurities.
-
Elute the prostaglandins with a solvent like ethyl acetate.[5]
-
Evaporate the solvent under a stream of nitrogen and reconstitute the sample in the mobile phase.[11]
-
-
Chromatographic Separation:
-
Inject the reconstituted sample onto a C18 analytical column.
-
Use a gradient elution with a mobile phase typically consisting of water with a small percentage of formic acid and an organic solvent like acetonitrile (B52724) or methanol.[11]
-
-
Mass Spectrometric Detection:
-
Utilize a tandem mass spectrometer, often with negative ion chemical ionization (NICI) for high sensitivity.
-
Monitor the specific parent-to-daughter ion transitions for PGE1 and its deuterated internal standard.[11]
-
-
Quantification:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of PGE1 in the sample by comparing this ratio to a standard curve prepared with known concentrations of PGE1.[11]
-
Visualizations
References
- 1. The stability of prostaglandin E1 in dilute physiological solutions at 37 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of prostaglandin E1 and dinoprostone (prostaglandin E2) under strongly acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin E(1)-based vasoactive cocktails in erectile dysfunction: how environmental conditions affect PGE(1) efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Stability of prostaglandin E1 solutions stored in polypropylene syringes for continuous intravenous administration to newborns. [folia.unifr.ch]
- 7. ejhp.bmj.com [ejhp.bmj.com]
- 8. Stability of prostaglandin E1 solutions stored in polypropylene syringes for continuous intravenous administration to newborns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Shelf-life determination of prostaglandin E1 injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Managing Side Effects of (-)-Prostaglandin E1 in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the side effects of (-)-Prostaglandin E1 (PGE1) in animal studies.
FAQs: Understanding this compound and Its Side Effects
Q1: What is this compound (PGE1) and what are its primary effects?
A1: this compound, also known as Alprostadil, is a lipid autacoid with powerful vasodilatory and anti-inflammatory effects.[1] It is synthesized from dihomo-γ-linolenic acid (DGLA).[1] In research and clinical settings, it is often used to maintain patent ductus arteriosus in newborns with congenital heart defects and for treating erectile dysfunction.[1] Its primary mechanism of action involves binding to E-prostanoid (EP) receptors, which are G-protein coupled receptors.[2]
Q2: What are the common side effects of PGE1 observed in animal studies?
A2: The most frequently reported side effects in animal studies include hypotension (a drop in blood pressure), pyrexia (fever), and gastrointestinal issues such as diarrhea and emesis (vomiting).[2][3][4][5][6] The severity of these side effects is often dose-dependent.
Q3: Which animal species are commonly used in PGE1 studies, and do side effects vary between them?
A3: Common animal models for PGE1 studies include rats, mice, dogs, and rabbits.[2][6][7][8] The manifestation and severity of side effects can vary. For instance, dogs have been observed to exhibit emesis and episodes of stupor or excitement, which were not seen in rats in the same study.[2]
Troubleshooting Guide: Managing Common Side Effects
This section provides a systematic approach to identifying and managing the common side effects associated with PGE1 administration in animal studies.
Issue 1: Hypotension
Hypotension is a common hemodynamic side effect of PGE1 due to its vasodilatory properties.[4][5]
-
Symptom: A significant drop in mean arterial pressure (MAP) after PGE1 administration.
-
Monitoring: Continuously monitor blood pressure using telemetry or a catheter-transducer system. Record baseline blood pressure before PGE1 administration for comparison.
Caption: Workflow for managing PGE1-induced hypotension.
-
Animal Preparation: Anesthetize the animal and surgically implant arterial and venous catheters for blood pressure monitoring and substance administration. Allow for a stabilization period post-surgery.
-
Baseline Measurement: Record a stable baseline Mean Arterial Pressure (MAP) for 15-20 minutes prior to PGE1 administration.
-
PGE1 Administration: Administer PGE1 according to the experimental protocol.
-
Continuous Monitoring: Continuously monitor MAP. A drop below 20-30% of baseline may be considered significant, but this threshold should be defined in the study protocol.
-
Intervention:
-
Dose Titration: If hypotension occurs, the first step is to reduce the infusion rate or the next bolus dose of PGE1.
-
Fluid Resuscitation: If hypotension persists, administer a bolus of warmed isotonic saline (e.g., 5-10 ml/kg, intravenously) to expand vascular volume.
-
Pharmacological Support: In severe cases, consider the administration of a vasopressor like phenylephrine. This should be a last resort as it may confound experimental results.
-
Issue 2: Pyrexia (Fever)
PGE1 can induce a febrile response by acting on the hypothalamus.[6][9]
-
Symptom: A significant increase in core body temperature.
-
Monitoring: Use a rectal probe or telemetry transponder to monitor core body temperature. Establish a baseline temperature before PGE1 administration.
Caption: Workflow for managing PGE1-induced pyrexia.
-
Baseline Temperature: Record the animal's baseline core body temperature for at least 30 minutes before PGE1 administration.
-
PGE1 Administration: Administer PGE1 as per the protocol.
-
Temperature Monitoring: Monitor core body temperature at regular intervals (e.g., every 15-30 minutes).
-
Intervention:
-
Environmental Control: Ensure the ambient temperature is within the thermoneutral zone for the species to prevent exacerbating the fever.
-
External Cooling: If the temperature rises significantly (e.g., >1.5°C above baseline), use a cooling pad or apply cool compresses to the animal's body. Avoid rapid cooling to prevent shock.
-
Antipyretics: The use of antipyretics like NSAIDs or acetaminophen (B1664979) should be carefully considered as they may interfere with the study's objectives by inhibiting prostaglandin (B15479496) synthesis. If used, the potential for confounding effects must be acknowledged.
-
Dose Adjustment: Consider reducing the dose of PGE1 in subsequent experiments if fever is a consistent and problematic side effect.
-
Issue 3: Diarrhea
PGE1 can increase intestinal motility and fluid secretion, leading to diarrhea.
-
Symptom: Production of loose, watery, or unformed stools.
-
Monitoring: Observe the animal's fecal output and consistency. A scoring system can be used to quantify the severity of diarrhea.
Caption: Workflow for managing PGE1-induced diarrhea.
-
Baseline Observation: Observe the animal's normal fecal output and consistency before the study begins.
-
PGE1 Administration: Administer PGE1.
-
Fecal Monitoring: After administration, monitor for the onset and severity of diarrhea. A scoring system can be implemented (e.g., 0 = normal pellets, 1 = soft-formed stool, 2 = loose stool, 3 = watery diarrhea).
-
Intervention:
-
Hydration: Ensure the animal has free access to water. In cases of severe diarrhea, provide subcutaneous or intravenous fluids to prevent dehydration and maintain electrolyte balance.
-
Anti-diarrheal Agents: The use of anti-diarrheal medications like loperamide (B1203769) should be approached with caution as they can alter gastrointestinal motility and may interfere with the experimental outcomes.
-
Dose Reduction: If diarrhea is a consistent issue, a dose-response study is recommended to find a therapeutic dose with minimal gastrointestinal side effects.
-
Quantitative Data on PGE1 Side Effects
The following tables summarize quantitative data on the side effects of PGE1 from various animal studies. Note that data is not always available for all species and administration routes.
Table 1: Hypotensive Effects of PGE1
| Animal Model | Dose | Route of Administration | Key Effects on Blood Pressure | Reference |
| Dog | 1.58 µg/kg/min | Intravenous (IV) | ~50% decrease in mean arterial pressure | [10] |
| Dog | 0.1 µg/kg/min | Intravenous (IV) | No significant change in femoral arterial pressure | [11] |
| Dog | 3.0 µg/kg/min | Intravenous (IV) | 25% reduction in systemic vascular resistance | [4] |
| Human (for comparison) | 100-150 ng/kg/min | Intravenous (IV) | ~34% decrease in systolic arterial pressure | [5] |
Table 2: Pyrexia (Fever) Induced by PGE1
| Animal Model | Dose | Route of Administration | Key Effects on Body Temperature | Reference |
| Cat | A few nanograms | Intra-hypothalamic injection | Rise in rectal temperature | [9] |
| Cat, Rabbit, Rat | As low as 10-20 ng | Intra-cerebroventricular | Rise in rectal temperature | [6] |
Table 3: Gastrointestinal Side Effects of PGE1
| Animal Model | Dose | Route of Administration | Key Effects | Reference |
| Dog | Up to 2.0 µg/kg/min | Intravenous (IV) | Occasional emesis | [2] |
| Human (for comparison) | Not specified | Oral | Increased gastrointestinal motility, abdominal colic, diarrhea | |
| Neonates (Human) | Not specified | Intravenous (IV) | Diarrhea, gastroesophageal reflux disease | [12] |
Experimental Protocols
The following are general protocols for the administration of PGE1. Researchers should adapt these based on their specific experimental design and institutional guidelines.
Protocol 1: Intravenous (IV) Infusion in Dogs
-
Preparation: Dissolve PGE1 in a suitable vehicle, such as a phosphate (B84403) buffer or saline.
-
Animal Preparation: Anesthetize the dog and place a catheter in a suitable vein (e.g., cephalic or saphenous vein).
-
Administration: Administer PGE1 as a continuous intravenous infusion. A study in Beagle dogs used doses up to 2.0 µg/kg/min for 3-6 hours daily for 14 days.[2] Another study in dogs used an infusion rate of 0.1 µg/kg/min.[11]
-
Monitoring: Continuously monitor cardiovascular parameters (blood pressure, heart rate) and observe for any adverse reactions.
Protocol 2: Subcutaneous (SC) Injection in Mice
-
Preparation: Prepare the PGE1 solution in a sterile vehicle.
-
Animal Restraint: Restrain the mouse by scruffing the neck to lift a fold of skin.
-
Injection: Insert a 25-27 gauge needle into the base of the skin tent over the shoulders or flank.
-
Volume: The injection volume should typically not exceed 10 ml/kg.
-
Post-injection Monitoring: Observe the animal for any signs of distress, local reactions at the injection site, and systemic side effects.
Protocol 3: Oral Gavage in Rats
-
Preparation: Prepare the PGE1 solution in a suitable, non-irritating vehicle.
-
Animal Restraint: Gently restrain the rat, ensuring the head and neck are extended to straighten the esophagus.
-
Gavage Needle Insertion: Use a proper-sized, ball-tipped gavage needle. Measure the needle from the tip of the rat's nose to the last rib to ensure it reaches the stomach. Gently insert the needle into the esophagus.
-
Administration: Slowly administer the solution. The typical maximum volume is 10 ml/kg.
-
Post-gavage Care: Monitor the animal for any signs of respiratory distress (indicating accidental tracheal administration) or other adverse effects.
PGE1 Signaling Pathways
PGE1 exerts its effects by binding to four subtypes of E-prostanoid (EP) receptors: EP1, EP2, EP3, and EP4. These receptors are coupled to different G-proteins and activate distinct downstream signaling cascades.
Caption: Signaling pathways of this compound via EP receptors.
-
EP1 Receptor: Coupled to Gq, its activation leads to an increase in intracellular calcium concentration via the phospholipase C pathway.[2]
-
EP2 and EP4 Receptors: These receptors are coupled to Gs, and their activation stimulates adenylyl cyclase, resulting in increased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2]
-
EP3 Receptor: This receptor can couple to Gi, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[2] It can also couple to other G-proteins.
References
- 1. maddiesfund.org [maddiesfund.org]
- 2. Subacute toxicity studies with prostaglandin E1 (PGE1) in laboratory animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aalas [aalas.kglmeridian.com]
- 4. Prostaglandin E1 antagonizes hypoxic pulmonary vasoconstriction but reduces systemic blood pressure in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandin E1 as a hypotensive drug during general anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostaglandin E2-induced diarrhea in mice: importance of colonic secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reduction of canine infarct size by bolus intravenous administration of liposomal prostaglandin E1: comparison with control, placebo liposomes, and continuous intravenous infusion of prostaglandin E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characteristics of thermoregulatory and febrile responses in mice deficient in prostaglandin EP1 and EP3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research-support.uq.edu.au [research-support.uq.edu.au]
- 10. Systematic Review: Anaesthetic Protocols and Management as Confounders in Rodent Blood Oxygen Level Dependent Functional Magnetic Resonance Imaging (BOLD fMRI)–Part A: Effects of Changes in Physiological Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of intravenous and intra-arterial infusions of prostaglandin E1 on canine hindlimb blood flow distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cumulative Dose of Prostaglandin E1 Determines Gastrointestinal Adverse Effects in Term and Near-Term Neonates Awaiting Cardiac Surgery: A Retrospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
how to minimize loss of (-)-Prostaglandin E1 due to surface adhesion
Technical Support Center: (-)-Prostaglandin E1 (PGE1)
Welcome to the technical support center for this compound (PGE1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the loss of PGE1 due to surface adhesion during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound (PGE1) loss in experimental settings?
A1: The primary causes of PGE1 loss are chemical instability and physical adsorption to surfaces.[1][2] PGE1 is sensitive to pH, temperature, and light.[1][2] It is particularly unstable in basic solutions (pH > 7.4), which can cause degradation to Prostaglandin (B15479496) A and B compounds.[3] Furthermore, due to its hydrophobic nature, PGE1 is prone to adsorbing to the surfaces of common laboratory plastics and untreated glass, especially when in dilute aqueous solutions.[2][4]
Q2: What are the recommended long-term storage conditions for PGE1?
A2: For long-term storage, PGE1 should be stored as a crystalline solid at -20°C.[2][3] Under these conditions, it is expected to be stable for at least two years.[3]
Q3: How should I prepare stock solutions of PGE1?
A3: It is recommended to prepare stock solutions by dissolving the crystalline PGE1 in an organic solvent such as ethanol, DMSO, or dimethyl formamide (B127407) (DMF).[3] The solubility in these solvents is approximately 50 mg/mL.[3] These stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[5][6]
Q4: Can I store PGE1 in aqueous solutions?
A4: Storing PGE1 in aqueous solutions for extended periods is not recommended.[3] Aqueous solutions should be prepared fresh for each experiment by diluting the organic stock solution into the desired aqueous buffer immediately before use.[3] If you must store an aqueous solution, it should not be for more than one day.[3] The maximum stability in aqueous solutions is observed between pH 6 and 7.[2][7]
Q5: Which type of labware is best for handling dilute PGE1 solutions?
A5: The use of standard plastic tubes should be avoided when working with dilute aqueous concentrations of prostaglandins.[2] Hydrophobic interactions with the rough microscale surface of some plastics can lead to significant loss of material.[2] Teflon containers are a suitable alternative due to their smooth surface.[2] For glassware, silanization is highly recommended to create a hydrophobic surface that minimizes adsorption.[8][9] Polypropylene (B1209903) syringes have also been shown to be effective for storing PGE1 solutions for short periods.[7]
Troubleshooting Guide
Problem: My measured PGE1 concentration is consistently lower than expected.
| Possible Cause | Troubleshooting Step |
| Surface Adsorption | Prostaglandins, especially in dilute aqueous solutions, can adsorb to glass and plastic surfaces.[2] Solution: Use silanized glassware or Teflon containers.[2][8] For syringes, polypropylene is a suitable material.[7] |
| Chemical Degradation (pH) | PGE1 is unstable in basic solutions (pH > 7.4), degrading into PGA1 and PGB1.[3] Solution: Ensure your aqueous buffer is at a neutral or slightly acidic pH, ideally between 6.0 and 7.2.[2][7] |
| Chemical Degradation (Solvent) | Improper storage of stock solutions or repeated freeze-thaw cycles can lead to degradation. Solution: Aliquot your organic stock solution into single-use volumes and store at -20°C or -80°C.[6] Avoid repeated freeze-thaw cycles. |
| Improper Dilution | Direct preparation of aqueous solutions from crystalline PGE1 is difficult and not recommended.[2] PGE1 may crystallize out of solution if dilutions are not performed correctly. Solution: Prepare a stock solution in an organic solvent (e.g., ethanol) first.[2][3] Dilute this stock solution slowly into the aqueous buffer to the desired final concentration.[2] |
Quantitative Data Summary
The stability of PGE1 is highly dependent on the solvent, temperature, and storage container. The following tables summarize quantitative data from stability studies.
Table 1: Stability of PGE1 in Different Storage Conditions
| Solvent/Matrix | Concentration | Storage Temperature | Container | Duration | Remaining PGE1 (%) | Reference |
| 10% Dextrose | 1.5 & 15 µg/mL | 30°C | Polypropylene Syringes | 48 hours | ≥90.0% | [7][10] |
| Physiological Solution | Not Specified | 2-8°C | Not Specified | 90 days | ~85% | [10] |
| Physiological Solution | Not Specified | 20°C (Room Temp) | Not Specified | 30 days | 50-80% | [1][10] |
| Saline | 40 µg/mL | Cold Temperature | Insulin Syringes | 24 weeks | Stable | [10] |
| Saline | 11 µg/mL | Not Specified | Polyvinyl Chloride (PVC) | 10 days | Stable | [10] |
| Ethanol | 10 mg/mL | -20°C | Not Specified | >6 months | Stable | [2] |
Experimental Protocols
Protocol 1: Silanization of Glassware to Minimize PGE1 Adsorption
This protocol describes how to treat glassware with a silanizing agent to create a hydrophobic surface, which prevents the adsorption of sticky molecules like PGE1.[8][9][11]
Materials:
-
Glassware to be treated
-
Dimethyldichlorosilane (or another suitable silanizing agent)
-
Dry toluene (B28343) (or chloroform)
-
Dry methanol
-
Fume hood
-
Appropriate personal protective equipment (gloves, lab coat, eye protection)
-
Oven
Procedure:
-
Cleaning: Thoroughly clean the glassware. If necessary, use an acid wash, followed by exhaustive rinsing with deionized water. Ensure the glassware is completely dry before proceeding.
-
Preparation of Silanizing Solution: In a chemical fume hood, prepare a 2-5% solution of dimethyldichlorosilane in dry toluene.[8][11] Caution: Silanizing agents are hazardous and release HCl gas upon contact with water. Handle with extreme care in a well-ventilated fume hood.[8]
-
Treatment:
-
For small items: Submerge the glassware in the silanizing solution for 15-30 minutes, ensuring all surfaces are coated.[11]
-
For larger items: Pour the solution into the container and gently rotate to coat all interior surfaces.
-
-
Rinsing: Remove the glassware from the solution, allowing excess to drain back. Rinse the glassware thoroughly with dry toluene, followed by a rinse with dry methanol.[11]
-
Drying and Curing: Allow the glassware to air dry completely in the fume hood. To cure the silane (B1218182) layer, bake the glassware in an oven at >100°C overnight.[11]
-
Quality Check: To confirm successful silanization, place a drop of water on the treated surface. The water should form a distinct bead, indicating a hydrophobic surface.[8]
Protocol 2: Quantification of PGE1 Loss Due to Surface Adhesion
This protocol provides a workflow to quantify the amount of PGE1 lost to the surface of different types of labware. It utilizes High-Performance Liquid Chromatography (HPLC) for quantification.
Materials:
-
PGE1 standard
-
Organic solvent (e.g., ethanol)
-
Aqueous buffer (e.g., PBS, pH 7.2)
-
Labware to be tested (e.g., standard polypropylene tube, Teflon tube, untreated glass tube, silanized glass tube)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or Mass Spectrometry)[1][7]
-
Mobile phase for HPLC
Procedure:
-
Prepare PGE1 Solution: Prepare a dilute aqueous solution of PGE1 (e.g., 1 µg/mL) from a known concentration organic stock solution.
-
Initial Concentration (T=0): Immediately after preparation, take an aliquot of the PGE1 solution and analyze it by HPLC to determine the initial concentration (C_initial).
-
Incubation: Aliquot the remaining PGE1 solution into the different types of labware to be tested.
-
Time Points: At defined time points (e.g., 1, 4, 8, and 24 hours), remove the solution from each tube.
-
Final Concentration Measurement: Analyze the concentration of PGE1 in the solution removed from each tube (C_final) using the same HPLC method.
-
Elution of Adsorbed PGE1 (Optional): To confirm adhesion, add a small volume of a strong organic solvent (e.g., ethanol) to the now-empty tubes. Vortex thoroughly to dissolve any adsorbed PGE1. Analyze this solvent wash by HPLC to quantify the amount of PGE1 that was stuck to the surface (C_adsorbed).
-
Calculation of Loss:
-
Calculate the percentage loss for each tube type at each time point: % Loss = [(C_initial - C_final) / C_initial] * 100
-
Visualizations
PGE1 Signaling Pathway
PGE1 exerts its biological effects by binding to a family of G-protein coupled receptors known as EP receptors, primarily EP2, EP3, and EP4.[12][13] This binding initiates downstream signaling cascades, most notably modulating the levels of cyclic adenosine (B11128) monophosphate (cAMP).[5]
Caption: Simplified signaling pathway of this compound via EP receptors.
Experimental Workflow for Quantifying Surface Adhesion
The following diagram illustrates the logical flow of an experiment designed to measure the loss of PGE1 to different labware surfaces.
Caption: Experimental workflow to quantify PGE1 loss due to surface adhesion.
References
- 1. Prostaglandin E(1)-based vasoactive cocktails in erectile dysfunction: how environmental conditions affect PGE(1) efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Prostaglandin E1 | 745-65-3 [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Stability of prostaglandin E1 solutions stored in polypropylene syringes for continuous intravenous administration to newborns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mgel.msstate.edu [mgel.msstate.edu]
- 9. Silanizing glassware - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 12. Prostaglandin E1 CAS#: 745-65-3 [m.chemicalbook.com]
- 13. benchchem.com [benchchem.com]
stability of (-)-Prostaglandin E1 in polypropylene syringes vs glass
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of (-)-Prostaglandin E1 (PGE1), also known as alprostadil, with a focus on its storage in polypropylene (B1209903) syringes versus glass containers.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
A1: this compound (PGE1) is an inherently unstable compound in aqueous solutions.[1] Its stability is significantly influenced by factors such as pH, temperature, and exposure to light.[2] The primary degradation pathway is dehydration, which leads to the formation of Prostaglandin (B15479496) A1 (PGA1).[2] PGE1 exhibits maximum stability in a slightly acidic environment, ideally within a pH range of 4.5 to 6.0.[2]
Q2: How does storage in polypropylene syringes affect the stability of PGE1?
A2: Studies have shown that PGE1 can be stable in polypropylene syringes for a significant period, particularly under refrigerated conditions. For instance, PGE1 diluted in 0.9% sodium chloride and stored in polypropylene syringes at 4°C showed no statistically significant changes in concentration for up to 30 days. Another study demonstrated that PGE1 solutions (1.5 and 15 µg/mL in 10% dextrose) stored in polypropylene syringes at 30°C retained at least 90% of their initial concentration for 48 hours.[3]
Q3: What are the potential stability concerns when storing PGE1 in glass containers?
A3: While glass is often considered an inert material, several factors can affect the stability of pharmaceutical products, including PGE1. Issues such as glass delamination, where thin layers of glass can peel away from the inner surface, can introduce particulate matter into the solution.[4] Additionally, the leaching of alkali metals like sodium from the glass can cause an increase in the pH of the solution, which can accelerate the degradation of pH-sensitive compounds like PGE1.[5] The composition of the glass and the manufacturing process can influence these risks.[4]
Q4: Is there a direct comparison of PGE1 stability in polypropylene syringes versus glass vials?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of PGE1 potency in polypropylene syringes. | Degradation due to improper storage temperature or prolonged storage. | Store PGE1 solutions at recommended refrigerated temperatures (2-8°C) and use within the validated stability period.[2] |
| Cloudy or hazy appearance of PGE1 solution in plastic containers. | Potential interaction between undiluted PGE1 and the plastic. | When using volumetric infusion chambers, add the intravenous infusion solution to the chamber first before adding the undiluted PGE1 injection to avoid direct contact with the plastic walls. |
| Observed particulates in PGE1 solution stored in glass vials. | Possible glass delamination. | Visually inspect vials for any signs of flakes or particles. Consider filtering the solution if appropriate and report the issue. Evaluate the quality of the glass vials used.[4] |
| Unexpectedly rapid degradation of PGE1. | The pH of the solution may be outside the optimal range (4.5-6.0) for PGE1 stability.[2] | Measure the pH of the formulation. If necessary, adjust the buffer system to maintain a slightly acidic pH. |
Data Presentation: Stability of this compound
Table 1: Stability of this compound in Polypropylene Syringes
| Concentration | Diluent | Storage Temperature | Stability (≥90% Initial Concentration) | Citation |
| 1.5 µg/mL | 10% Dextrose | 30°C | 48 hours | [3] |
| 15 µg/mL | 10% Dextrose | 30°C | 48 hours | [3] |
| 500 µg/mL (and 1:2, 1:4 dilutions) | 0.9% Sodium Chloride | 4°C | 30 days |
Table 2: Stability of this compound in Other Container Types and Formulations
| Container Type | Concentration | Diluent/Formulation | Storage Temperature | Stability Data | Citation |
| Polyvinyl Chloride (PVC) Containers | 11 µg/mL | 0.9% Sodium Chloride | 2-8°C (refrigerated, protected from light) | Stable for 10 days (retention of 90% to 110% of initial concentration).[6][7] | [6][7] |
| Glass Vials (as reconstituted lyophilized powder) | 20 µg/mL and 40 µg/mL | Bacteriostatic Water for Injection | At or below 25°C | Use within 24 hours.[1] | [1] |
| Not specified | 20 µg/mL | 4% Alcohol and 0.9% Saline | 4°C | t₉₅ = 51.8 days, t₉₀ = 106.5 days | [8] |
| Not specified | 20 µg/mL | 4% Alcohol and 0.9% Saline | 25°C | t₉₅ = 4.8 days, t₉₀ = 9.8 days | [8] |
Note: t₉₅ and t₉₀ represent the time for the concentration to decrease to 95% and 90% of its initial value, respectively.
Experimental Protocols
Protocol 1: Stability Study of PGE1 in Polypropylene Syringes
This protocol is a summary of the methodology used in the study by Palmero et al. (2018).[3]
-
Preparation of PGE1 Solutions: PGE1 injection solutions were prepared at concentrations of 1.5 µg/mL and 15 µg/mL in 10% dextrose.
-
Storage Conditions: The solutions were stored in polypropylene syringes at 30°C.
-
Sampling: Samples were collected immediately after preparation (T₀) and at 24, 48, 72, and 168 hours.[3]
-
Sample Analysis: The concentration of PGE1 was determined using a validated stability-indicating liquid chromatography-high resolution mass spectrometry (LC-HRMS) method.[3]
-
Stability Criteria: The solution was considered stable if it retained ≥90.0% of the initial PGE1 concentration.[3]
Protocol 2: Stability-Indicating HPLC Method for PGE1
This protocol is based on the method described by Vieillard et al. (2013) for the analysis of PGE1 and its primary degradation product, PGA1.[9]
-
Chromatographic System: A Dionex Ultimate 3000 system with a UV-Vis detector.[9]
-
Column: Kromasil 5 C18 column (250×4.6 mm, 5 µm particle size).[9]
-
Mobile Phase: A mixture of acetonitrile (B52724) and pH 3 phosphate (B84403) buffer (37:63, v/v).[9]
-
Detection: UV detection at 205 nm for PGE1 and 230 nm for PGA1.[9]
-
Method Validation: The method was validated for specificity, linearity, precision, accuracy, and robustness.[9]
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathways of this compound.
Experimental Workflow for a Stability Study
Caption: General workflow for a drug stability study.
References
- 1. pfizermedical.com [pfizermedical.com]
- 2. benchchem.com [benchchem.com]
- 3. Stability of prostaglandin E1 solutions stored in polypropylene syringes for continuous intravenous administration to newborns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Mechanism of Glass Delamination in Type 1A Borosilicate Vials Containing Frozen Protein Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Stability of Alprostadil in 0.9% Sodium Chloride Stored in Polyvinyl Chloride Containers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Shelf-life determination of prostaglandin E1 injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
effect of light exposure on (-)-Prostaglandin E1 solution stability
Technical Support Center: (-)-Prostaglandin E1 Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound (PGE1) solutions, with a specific focus on the effects of light exposure.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of a this compound solution?
A1: The stability of this compound (PGE1) in solution is primarily influenced by pH, temperature, and exposure to light. PGE1 is known to be unstable in aqueous solutions that are acidic or alkaline, with its maximum stability observed between pH 6 and 7.[1] Temperature and the duration of storage also significantly impact its degradation.[2][3]
Q2: How does light exposure impact the stability of a this compound solution?
A2: While PGE1 is generally considered light-sensitive, some studies suggest that pH and temperature may be more critical factors in its degradation. One study found that PGE1 solutions in 10% dextrose, stored in polypropylene (B1209903) syringes unprotected from light, remained over 90% stable for 48 hours at 30°C.[1][4] In this particular study, there was no statistically significant difference in PGE1 concentration between light-shielded and unprotected syringes after 48 hours.[1] However, as a precautionary measure, it is still recommended to protect PGE1 solutions from light, especially during long-term storage.
Q3: What is the main degradation product of this compound?
A3: The principal degradation product of this compound (PGE1) is Prostaglandin (B15479496) A1 (PGA1).[1][5] This is a common dehydration product that can be monitored during stability studies to assess the degradation of PGE1.
Q4: What are the recommended storage conditions for a this compound solution?
A4: For long-term storage, it is recommended to store PGE1 as a solid at -20°C. Stock solutions in organic solvents like ethanol (B145695) are generally stable for several months at -20°C. Aqueous solutions are considerably less stable and it is often recommended not to store them for more than a day. If aqueous solutions must be stored, they should be kept at 2-8°C and protected from light.
Q5: How can I assess the stability of my this compound solution?
A5: The stability of a PGE1 solution can be evaluated using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).[1][2] These methods can separate PGE1 from its degradation products, allowing for the quantification of the remaining active compound over time. A forced degradation study can also be performed to understand the degradation pathways and validate the analytical method.[6][7][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid loss of PGE1 potency in an aqueous solution. | Improper pH: The pH of the solution may be outside the optimal range of 6-7. | Ensure the pH of your aqueous buffer is within the 6-7 range for maximal stability. |
| High Storage Temperature: The solution is being stored at room temperature or higher. | Store aqueous PGE1 solutions at 2-8°C. For longer-term storage, consider preparing fresh solutions or using a stock solution in an appropriate organic solvent stored at -20°C. | |
| Unexpected peaks in chromatography. | Degradation: The solution has degraded, leading to the formation of products like PGA1. | Confirm the identity of the degradation products using a reference standard (e.g., PGA1). Review storage conditions (pH, temperature, light exposure) to minimize future degradation. |
| Contamination: The solution may be contaminated. | Ensure proper handling and use of sterile, high-purity solvents and containers. | |
| Inconsistent results in stability studies. | Variable Light Exposure: Inconsistent exposure to light between samples can lead to variability. | Conduct stability studies under controlled lighting conditions. Use light-protected containers for control samples. |
| Adsorption to Container: PGE1 may adsorb to the surface of certain plastics. | Consider using polypropylene or glass containers. Evaluate potential adsorption during method validation. |
Quantitative Data on Light Exposure Effects
The following table summarizes the stability of this compound solutions in 10% dextrose, comparing light-protected and unprotected storage conditions at 30°C.[1]
| Concentration | Time (hours) | Storage Condition | Mean PGE1 Concentration (% of initial) |
| 1.5 µg/mL | 24 | Unprotected from Light | 98.5% |
| Light-Shielded | 97.3% | ||
| 48 | Unprotected from Light | 96.1% | |
| Light-Shielded | 91.4% | ||
| 72 | Unprotected from Light | 90.9% | |
| Light-Shielded | 90.0% | ||
| 168 | Unprotected from Light | < 90% | |
| Light-Shielded | < 90% | ||
| 15 µg/mL | 24 | Unprotected from Light | 98.8% |
| Light-Shielded | 98.5% | ||
| 48 | Unprotected from Light | 94.9% | |
| Light-Shielded | 96.7% | ||
| 72 | Unprotected from Light | 92.8% | |
| Light-Shielded | 91.9% | ||
| 168 | Unprotected from Light | < 90% | |
| Light-Shielded | < 90% |
Data adapted from a study on the physicochemical stability of PGE1 in 10% dextrose stored in polypropylene syringes.[1]
Experimental Protocols
Protocol 1: Stability Testing of this compound Solution using LC-HRMS
This protocol outlines a method for assessing the stability of a PGE1 solution.[1]
1. Sample Preparation:
-
Prepare PGE1 solutions at the desired concentrations (e.g., 1.5 µg/mL and 15 µg/mL) in a suitable vehicle (e.g., 10% dextrose).
-
Aliquot the solutions into transparent (unprotected from light) and light-shielded (e.g., amber or foil-wrapped) polypropylene syringes.
-
Store the syringes under controlled conditions (e.g., 30°C in a climatic chamber with fluorescent light).
-
At specified time points (e.g., 0, 24, 48, 72, 168 hours), collect samples from three syringes for each condition.
-
Store collected samples at -20°C until analysis.
2. Chromatographic Conditions:
-
Analytical Column: A suitable C18 column.
-
Mobile Phase: A gradient of a mixture of phosphate (B84403) buffer and acetonitrile (B52724) is often used.
-
Flow Rate: Typically around 1 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 25°C.
-
Injection Volume: 100 µL.
3. Mass Spectrometry Detection:
-
Utilize a high-resolution mass spectrometer for detection.
-
Monitor for the parent ion of PGE1 and its primary degradation product, PGA1.
4. Data Analysis:
-
Calculate the mean concentration of PGE1 at each time point as a percentage of the initial concentration (T0).
-
A solution is generally considered stable if it retains ≥90.0% of the initial concentration.[1][4][5]
Protocol 2: Forced Degradation Study
This protocol is designed to intentionally degrade the PGE1 solution to identify potential degradation products and validate the stability-indicating nature of the analytical method.[6][7][8]
1. Stress Conditions:
-
Acid Hydrolysis: Incubate the PGE1 solution with an acid (e.g., 0.1 M HCl) at room temperature or slightly elevated temperature.
-
Base Hydrolysis: Incubate the PGE1 solution with a base (e.g., 0.1 M NaOH) at room temperature.
-
Oxidation: Treat the PGE1 solution with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Stress: Expose the PGE1 solution to elevated temperatures (e.g., 60-80°C).
-
Photolytic Stress: Expose the PGE1 solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[9][10]
2. Sample Analysis:
-
Analyze the stressed samples using a validated stability-indicating method (e.g., HPLC or LC-HRMS).
-
Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.
Visualizations
Caption: Degradation pathway of this compound to Prostaglandin A1.
Caption: Experimental workflow for a photostability study of this compound.
References
- 1. Stability of prostaglandin E1 solutions stored in polypropylene syringes for continuous intravenous administration to newborns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-performance liquid chromatographic assay for prostaglandin E1 in various ointment vehicles. Separation and stability testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin E(1)-based vasoactive cocktails in erectile dysfunction: how environmental conditions affect PGE(1) efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. resolvemass.ca [resolvemass.ca]
- 7. rjptonline.org [rjptonline.org]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. ema.europa.eu [ema.europa.eu]
Technical Support Center: Optimizing Continuous (-)-Prostaglandin E1 Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with continuous infusion of (-)-Prostaglandin E1 (PGE1).
Frequently Asked Questions (FAQs)
1. What is the recommended solvent and concentration for preparing PGE1 stock solutions?
PGE1 is soluble in ethanol (B145695) at concentrations greater than 100 mg/mL. A common practice is to prepare a 10 mg/mL stock solution in ethanol. For further dilutions, it is recommended to slowly add 0.1 M phosphate (B84403) buffer to the ethanol stock to avoid crystallization. Aqueous solubility of PGE1 is low, approximately 7.5 µg/mL in water at 25°C, making direct preparation in aqueous solutions challenging.
2. How stable are PGE1 solutions for infusion?
The stability of PGE1 solutions depends on the diluent and storage conditions.
-
In 10% Dextrose: PGE1 solutions at concentrations of 1.5 µg/mL and 15 µg/mL in 10% dextrose are stable for at least 48 hours when stored at 30°C in polypropylene (B1209903) syringes, retaining ≥90.0% of the initial concentration.[1][2] The primary degradation product is Prostaglandin (B15479496) A1.[1][2]
-
In Saline: A sterile PGE1 solution in saline, packaged in insulin (B600854) syringes for single-dose injections, has been shown to be stable for 24 weeks when stored at 5°C.[3]
-
In Ethanol: A 10 mg/mL stock solution of PGE1 in ethanol is stable for over 6 months at -20°C.
PGE1 is generally unstable in acidic or alkaline aqueous solutions, with maximum stability observed between pH 6-7.
3. What are typical starting infusion rates for preclinical animal models?
While optimal infusion rates are application-specific and require empirical determination, studies in animal models provide a starting point. In subacute toxicity studies, PGE1 was administered to rats and dogs via continuous intravenous infusion for 3-6 hours daily at dose levels up to 2.0 µg/kg/min for 14 consecutive days.[4] In a study on experimental acute pancreatitis in rats, a maintenance dosage of 10 µg/kg/h was used.[5] Clinical starting doses in neonates are typically in the range of 5 to 10 nanograms/kg/minute (0.005 to 0.01 µg/kg/minute).[6][7]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation in the infusion line | - Improper dilution of the ethanol stock solution.- Exceeding aqueous solubility.- Interaction with incompatible materials. | - Ensure slow dilution of the ethanol stock with buffer.- Do not exceed the recommended aqueous solubility of PGE1.- Use compatible tubing and syringe materials (polypropylene is recommended).[1][2] Note that undiluted alprostadil (B1665725) may cause haziness in some plastics.[8] |
| Variable or unexpected experimental results | - Degradation of PGE1 in the infusion solution.- Adsorption of PGE1 to infusion apparatus.- Inaccurate pump calibration. | - Prepare fresh infusion solutions daily or validate stability for longer-term use.[1][2]- Use a validated analytical method (e.g., LC-MS) to confirm PGE1 concentration.[1][2]- Ensure the infusion pump is accurately calibrated for low flow rates.- Consider the use of a carrier protein like albumin to minimize non-specific binding, although this should be validated for the specific experimental model. |
| Adverse physiological responses in animal models (e.g., hypotension, apnea, fever) | - Infusion rate is too high.- Vehicle effects. | - Start with a low infusion rate and titrate upwards to the desired effect, closely monitoring physiological parameters.[6][9]- Run a vehicle-only control group to distinguish between PGE1-specific effects and vehicle effects.- Monitor blood pressure, respiratory rate, and body temperature.[10] |
| Infusion line blockage | - Crystallization of PGE1.- Incompatibility with co-infused substances. | - Ensure complete dissolution of PGE1 during preparation.- If co-infusing other agents, verify their compatibility with the PGE1 solution. PGE1 is reportedly compatible with heparin at a Y-site but stability in the same syringe is not established.[8] |
Quantitative Data Summary
Table 1: Stability of PGE1 in 10% Dextrose Solution in Polypropylene Syringes
| Time (hours) | Concentration | Storage Condition | Mean % of Initial Concentration Retained |
| 48 | 1.5 µg/mL | Unprotected from light | ≥90.0%[1][2] |
| 48 | 15 µg/mL | Unprotected from light | ≥90.0%[1][2] |
| 72 | 1.5 µg/mL | Unprotected from light | 90.9%[1][11] |
| 72 | 15 µg/mL | Unprotected from light | 92.8%[1][11] |
Table 2: Example Infusion Rates from Preclinical and Clinical Studies
| Species/Population | Application | Infusion Rate | Reference |
| Rats and Dogs | Subacute Toxicity Study | Up to 2.0 µg/kg/min | [4] |
| Rats | Experimental Acute Pancreatitis | 10 µg/kg/h | [5] |
| Human Neonates | Maintenance of Ductus Arteriosus Patency (Starting) | 5-10 ng/kg/min (0.005-0.01 µg/kg/min) | [6][7] |
| Human Neonates | Maintenance of Ductus Arteriosus Patency (Maintenance) | 3-20 ng/kg/min (0.003-0.02 µg/kg/min) | [7][12] |
Experimental Protocols
Protocol 1: Preparation of PGE1 Infusion Solution (15 µg/mL in 10% Dextrose)
This protocol is adapted from methodologies used in stability studies.
Materials:
-
This compound (Alprostadil)
-
Ethanol (200 proof)
-
10% Dextrose solution
-
Sterile polypropylene syringes
-
Sterile micro-pipettes
-
Vortex mixer
Methodology:
-
Prepare a stock solution of PGE1 in ethanol (e.g., 1 mg/mL).
-
Calculate the volume of the stock solution required to achieve the final desired concentration in the total volume of the infusion solution.
-
In a sterile environment, draw the required volume of 10% dextrose into a polypropylene syringe, leaving space for the PGE1 stock solution.
-
Slowly add the calculated volume of the PGE1 ethanol stock to the dextrose solution in the syringe.
-
Gently mix the solution by inverting the syringe multiple times or by using a vortex mixer at a low setting to ensure homogeneity and avoid precipitation.
-
The final solution is now ready for infusion. Based on stability data, this solution should be used within 48 hours if stored at 30°C.[1][2]
Visualizations
PGE1 Signaling Pathway
Caption: PGE1 signaling via EP2/EP4 receptors to increase cAMP levels.
Experimental Workflow for Continuous Infusion
Caption: Workflow for preparing and administering continuous PGE1 infusion.
References
- 1. ejhp.bmj.com [ejhp.bmj.com]
- 2. Stability of prostaglandin E1 solutions stored in polypropylene syringes for continuous intravenous administration to newborns. [folia.unifr.ch]
- 3. Stability evaluation of a prostaglandin E1 saline solution packed in insulin syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Subacute toxicity studies with prostaglandin E1 (PGE1) in laboratory animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandin E1 treatment in experimental acute pancreatitis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. starship.org.nz [starship.org.nz]
- 7. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]
- 8. kemh.health.wa.gov.au [kemh.health.wa.gov.au]
- 9. PROSTAGLANDINS IN CONGENITAL HEART DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neonatalnetworkssoutheast.nhs.uk [neonatalnetworkssoutheast.nhs.uk]
- 11. Stability of prostaglandin E1 solutions stored in polypropylene syringes for continuous intravenous administration to newborns - PMC [pmc.ncbi.nlm.nih.gov]
- 12. anmfonline.org [anmfonline.org]
addressing reproducibility issues in (-)-Prostaglandin E1 bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address reproducibility issues in (-)-Prostaglandin E1 (PGE1) bioassays. The information is tailored for researchers, scientists, and drug development professionals to help ensure reliable and consistent experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the common types of bioassays used for this compound?
A1: The most common bioassays for PGE1 are competitive enzyme-linked immunosorbent assays (ELISAs) and cell-based assays.[1] Competitive ELISAs are immunoassays that quantify PGE1 by measuring the competition between labeled and unlabeled PGE1 for a limited number of antibody binding sites.[2] Cell-based assays typically measure the downstream effects of PGE1 binding to its receptors, such as changes in intracellular second messengers like cyclic AMP (cAMP) or calcium.[1][3]
Q2: Which receptors does this compound bind to and what are the downstream signaling pathways?
A2: this compound binds to the same family of G-protein coupled receptors (GPCRs) as Prostaglandin (B15479496) E2, which are the E-prostanoid (EP) receptors, subtypes EP1, EP2, EP3, and EP4.[3][4] The activation of these receptors triggers different downstream signaling pathways:
-
EP1 Receptor: Coupled to Gαq, its activation stimulates the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium ([Ca2+]i).[3]
-
EP2 and EP4 Receptors: These receptors are coupled to Gαs, and their activation stimulates adenylyl cyclase (AC), resulting in an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3][5]
-
EP3 Receptor: This receptor can couple to Gαi, which inhibits adenylyl cyclase and leads to a decrease in cAMP levels.[3] It can also be involved in the upregulation of Netrin-1 and inhibition of the MAPK signaling pathway.[6]
Q3: How should I handle and store my samples for PGE1 analysis to ensure stability?
A3: Prostaglandins are lipids that can be unstable and susceptible to degradation.[1] For optimal stability, samples that cannot be assayed immediately should be stored at -80°C to prevent degradation.[1][7] It is crucial to avoid repeated freeze-thaw cycles.[1][7] For cell culture supernatants, it is recommended to add a cyclooxygenase inhibitor, such as indomethacin, to the media before storage.[2] When preparing samples, especially for immunoassays, ensure they are free of organic solvents.[1]
Troubleshooting Guide
High variability and poor reproducibility are common challenges in PGE1 bioassays.[1] This guide provides solutions to specific issues you may encounter during your experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Variability / Poor Reproducibility | Inconsistent pipetting technique or uncalibrated pipettes. | Check pipette calibration. Use a new set of tips for each standard, control, and sample. Ensure a consistent and smooth pipetting rhythm.[1] |
| Fluctuations in incubation temperature or time. | Use a temperature-controlled incubator and avoid stacking plates. Ensure all plates are incubated for the exact same duration.[1] | |
| Incomplete or inconsistent washing. | Ensure all wells are filled and completely aspirated during each wash step. An automated plate washer can improve consistency.[1] | |
| Reagents not at room temperature before use. | Allow all reagents, especially substrate solutions, to equilibrate to room temperature as recommended by the protocol.[1] | |
| Inconsistent cell seeding density. | Ensure a homogenous cell suspension and perform accurate cell counting before seeding.[7] | |
| "Edge effects" in multi-well plates. | Avoid using the outer wells of the culture plate for samples, as they are more prone to evaporation and temperature fluctuations.[8] | |
| Weak or No Signal | Omission of a key reagent or reagents added in the wrong order. | Carefully review the protocol and create a checklist to ensure all reagents are added correctly and in the specified sequence.[1] |
| Inactive enzyme conjugate or substrate. | Check the expiration dates of your kit components. Test the activity of the conjugate and substrate independently. Use fresh substrate and protect it from light if it is light-sensitive.[1][7] | |
| Insufficient incubation time. | Ensure that incubation times meet the minimum requirements of the protocol.[1] | |
| Presence of an inhibitor in buffers (e.g., sodium azide (B81097) for HRP). | Check all buffer components for potential enzyme inhibitors. Use fresh, high-purity water and reagents.[1] | |
| Low prostaglandin production in cell-based assays. | Optimize cell density (70-80% confluency is often recommended).[7] Ensure the cell line has adequate expression of COX-2 or consider transfecting cells with a COX-2 expression vector. Supplement the culture medium with arachidonic acid (5-30 µM) if necessary.[7] Use cells with a lower passage number.[7] | |
| High Background | Concentration of detection antibody or enzyme conjugate is too high. | Perform a titration experiment to determine the optimal working concentration of the conjugate or antibody.[1] |
| Ineffective blocking or insufficient washing. | Use the recommended blocking buffer for the assay. Increase the duration or number of wash steps to remove non-specifically bound reagents.[1] | |
| Cross-reactivity of antibodies. | Run appropriate controls to check for cross-reactivity.[1] | |
| Contaminated or improperly prepared substrate solution. | Prepare the substrate solution fresh. Store and incubate in the dark if it is light-sensitive.[1] |
Experimental Protocols
Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for PGE1 Quantification
This protocol outlines the general steps for a competitive ELISA to quantify PGE1 in biological samples.[2]
-
Reagent Preparation :
-
Prepare wash buffer, assay buffer, and standards according to the kit manufacturer's instructions.
-
Allow all reagents to reach room temperature before use.[2]
-
-
Standard and Sample Addition :
-
Add standards and samples to the appropriate wells of the antibody-coated microplate.
-
Add the PGE1-alkaline phosphatase conjugate to all wells except the blank.
-
Add the anti-PGE1 antibody to all wells except the non-specific binding (NSB) and blank wells.
-
-
Incubation :
-
Cover the plate and incubate for 2 hours at room temperature on an orbital shaker.[2]
-
-
Washing :
-
Wash the wells three times with the prepared wash buffer to remove unbound reagents.[2]
-
-
Substrate Addition and Incubation :
-
Add the p-Nitrophenyl phosphate (B84403) (pNpp) substrate to all wells.
-
Incubate the plate for 2 hours at 37°C without shaking.[2]
-
-
Stopping the Reaction :
-
Add a stop solution to each well to terminate the enzymatic reaction.[2]
-
-
Data Acquisition and Analysis :
-
Read the absorbance of each well at 405 nm using a microplate reader.
-
Subtract the average NSB optical density from the average duplicate readings for each standard and sample.
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Determine the PGE1 concentration in the samples from the standard curve.
-
Cell-Based Calcium Mobilization Assay
This protocol describes a method to measure the increase in intracellular calcium following PGE1 stimulation of the EP1 receptor.
-
Cell Culture :
-
Plate cells expressing the EP1 receptor in a black, clear-bottom 96-well plate and culture overnight.
-
-
Fluorescent Dye Loading :
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them with the dye solution in the dark at 37°C for 1 hour.
-
-
Washing :
-
Gently wash the cells with assay buffer to remove excess dye.
-
-
Baseline Fluorescence Measurement :
-
Place the plate in a fluorometer or fluorescence microscope and record the baseline fluorescence intensity.
-
-
Stimulation and Measurement :
-
Add varying concentrations of PGE1 to the wells.
-
Immediately begin recording the change in fluorescence intensity over time. The increase in fluorescence corresponds to an increase in intracellular calcium.[3]
-
-
Data Analysis :
-
Calculate the change in fluorescence for each well.
-
Plot the change in fluorescence against the PGE1 concentration to generate a dose-response curve.
-
Visualizations
This compound Signaling Pathways
Caption: this compound signaling pathways via EP receptors.
Troubleshooting Workflow for Weak or No Signal
Caption: A decision tree for troubleshooting weak or no signal results.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Prostaglandin E1 attenuates AngII-induced cardiac hypertrophy via EP3 receptor activation and Netrin-1upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
determining the lowest effective dose of (-)-Prostaglandin E1 in experiments
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with (-)-Prostaglandin E1 (PGE1). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in determining the lowest effective dose of PGE1 in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in cell-based assays?
The optimal concentration of PGE1 is highly dependent on the cell line and the specific biological endpoint being investigated. Based on published studies, a broad starting range is between nanomolar (nM) and micromolar (µM) concentrations. For instance, in human umbilical vein endothelial cells (HUVECs), PGE1 has been shown to inhibit cell proliferation with an IC50 of 400 nM, while effects on cAMP levels were observed at both nanomolar and micromolar concentrations. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q2: How should I prepare and store this compound for cell culture experiments?
PGE1 has limited solubility and stability in aqueous solutions. It is often supplied as a lyophilized powder or in an ethanolic solution. For cell culture, a stock solution is typically prepared in a sterile organic solvent like ethanol (B145695) or DMSO. This stock solution should be stored at -20°C or -80°C. For experiments, dilute the stock solution into your cell culture medium or buffer immediately before use. To enhance solubility and stability, PGE1 can be complexed with α-cyclodextrin. It is advisable to avoid repeated freeze-thaw cycles of the stock solution. The final concentration of the organic solvent in the cell culture should be kept low (typically below 0.1%) to avoid solvent-induced cellular effects.
Q3: My this compound solution appears cloudy or has precipitated. What should I do?
Cloudiness or precipitation can be due to several factors:
-
Low Solubility: The concentration of PGE1 may exceed its solubility limit in the aqueous solution.
-
Incorrect Solvent Preparation: When preparing aqueous solutions from an organic stock, it is crucial to add the aqueous buffer to the organic solvent solution slowly while vortexing to prevent precipitation.
-
Low Temperature: If the solution has been refrigerated or is on ice, the compound may have precipitated. Gently warm the solution to room temperature to see if it redissolves.
Q4: I am observing inconsistent or lower-than-expected biological activity in my experiments. What are the potential causes?
Inconsistent results can stem from:
-
Compound Degradation: PGE1 is sensitive to pH and temperature. It is more stable in slightly acidic to neutral pH. For storage, it is recommended to collect the supernatant, centrifuge to remove any cells and debris, and store at -80°C. Avoid repeated freeze-thaw cycles. The half-life of PGE1 in cell culture medium at 37°C can be influenced by the medium's pH.
-
Cell Passage Number: The responsiveness of cells can change at high passage numbers.
-
Variable Cell Confluence: Cellular response can be dependent on cell density.
-
Serum Interference: Serum in cell culture media can contain endogenous prostaglandins (B1171923) or binding proteins that may interfere with the experiment. Consider using serum-free media for the duration of the experiment.
Q5: I am seeing high background or low signal in my ELISA for prostaglandin (B15479496) measurement. What can I do?
For high background signal:
-
Insufficient Washing: Increase the number of wash steps and the soaking time between washes.
-
Non-specific Binding: Optimize the concentration of the blocking buffer.
For low or no signal:
-
Inactive Reagents: Ensure all reagents are within their expiration date and have been stored correctly.
-
Degraded Prostaglandin: Ensure proper sample storage (-80°C) and avoid repeated freeze-thaw cycles.
-
Insufficient Prostaglandin in the Sample: Concentrate your sample or increase the initial cell number and/or stimulation.
Data Presentation
Table 1: Effective Doses of this compound in In Vitro Studies
| Cell Type | Assay | Effective Concentration | Observed Effect |
| Human Aortic Smooth Muscle Cells (HASMCs) | HIF-1α protein expression | 1 - 10 µM | Increased HIF-1α protein expression.[1] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | HIF-1α protein expression | 1 - 10 µM | Increased HIF-1α protein expression.[1] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Vascular permeability | Not specified | Increased vascular permeability.[1] |
| Myometrial strips | Isometric tension recording | 10⁻⁵ mol/L | Significantly increased myometrial contractility.[2][3] |
| Trigeminal Ganglion (TG) neurons (mice) | Whole-cell patch-clamp | 100 nM | Increased inward current (Ih).[4] |
| Trigeminal Ganglion (TG) neurons (mice) | Dose-response for Ih | ED50 of 29.3 nM | Facilitation of Ih.[4][5] |
Table 2: Effective Doses of this compound in In Vivo and Clinical Studies
| Model | Application | Effective Dose | Observed Effect/Outcome |
| Adult Male C57 Mice | Angiotensin II-induced cardiac hypertrophy | Daily treatment | Ameliorated cardiac hypertrophy.[6] |
| Men with erectile dysfunction | Intracavernous injection | 1 - 20 µg | Achieved penile rigidity.[7][8] |
| Men with erectile dysfunction | Intracavernous injection | Starting dose of 2.5 µg | Recommended as a more appropriate starting dose.[7] |
| Men with erectile dysfunction | Intracavernous injection | Maintenance dose of 5 - 20 µg | Varied with etiology and age.[9] |
| Infants with duct-dependent congenital heart disease | Continuous intravenous infusion | 0.003 - 0.01 µg/kg/minute | Maintained ductal patency.[10][11][12][13] |
| Patients with adult respiratory distress syndrome (ARDS) | Continuous intravenous infusion | 30 ng/kg/min for 7 days | Did not enhance survival.[14] |
| Mice | Orofacial pain behavioral test | 10 - 20 ng/10 µL (subcutaneous) | Induced mechanical allodynia.[5] |
Experimental Protocols
Protocol 1: Determining the Lowest Effective Dose of this compound on Cell Viability using an MTT Assay
This protocol provides a general framework for a dose-response experiment to determine the effect of PGE1 on cell viability.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound (lyophilized powder or stock solution)
-
Sterile DMSO or ethanol for reconstitution
-
Sterile phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
PGE1 Preparation: Prepare a concentrated stock solution of PGE1 in sterile DMSO or ethanol. From this stock, prepare serial dilutions of PGE1 in complete medium at 2x the final desired concentrations. A common starting range for the dose-response curve is from 1 nM to 10 µM.
-
Cell Treatment: Carefully remove the medium from the wells. Add 100 µL of the prepared PGE1 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve PGE1) and an untreated control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium from the wells.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the PGE1 concentration to generate a dose-response curve and determine the EC50 or IC50 value.
Mandatory Visualization
Caption: this compound Signaling Pathways
Caption: Experimental Workflow for Dose-Finding
References
- 1. benchchem.com [benchchem.com]
- 2. The effects of PGE1 and PGE2 on in vitro myometrial contractility and uterine structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of prostaglandin E1 and prostaglandin E2 on in vitro myometrial contractility and uterine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Stability of prostaglandin E1 solutions stored in polypropylene syringes for continuous intravenous administration to newborns - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
pH adjustment for maximal stability of (-)-Prostaglandin E1 solutions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the optimal pH adjustment for ensuring the maximal stability of (-)-Prostaglandin E1 (PGE1) solutions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maintaining the stability of this compound solutions?
A1: this compound exhibits maximum stability in a slightly acidic environment. The ideal pH range is generally considered to be between 4.5 and 6.0.[1][2] Deviations towards strongly acidic (pH ≤ 3) or alkaline (pH ≥ 10) conditions will significantly accelerate its degradation.[3][4]
Q2: What is the primary degradation product of PGE1 in aqueous solutions?
A2: The main degradation product of PGE1 in aqueous solutions is Prostaglandin (B15479496) A1 (PGA1).[3][5] This occurs primarily through a dehydration reaction, which is catalyzed by both acidic and basic conditions.
Q3: What other factors besides pH can affect the stability of PGE1 solutions?
A3: Several factors can influence the stability of PGE1 solutions. These include:
-
Temperature: Elevated temperatures significantly increase the rate of degradation. It is highly recommended to store PGE1 solutions at refrigerated temperatures (2°C to 8°C).[1][3]
-
Light: Exposure to light can lead to photodegradation and a loss of potency. Solutions should be protected from light by using amber-colored vials or by wrapping the container in a light-blocking material.[1][3]
-
Oxidizing Agents: PGE1 is susceptible to oxidation. The presence of oxidizing agents can lead to the formation of various degradation products.[3]
Q4: How long can I expect my PGE1 solution to be stable?
A4: The stability period is highly dependent on the specific formulation, concentration, pH, and storage conditions. For instance, a study showed that at 37°C, 25% of PGE1 remained after 32 days in solutions with a pH of 4.5 and 4.7, whereas 95% of the PGE1 in a solution at pH 7.4 degraded by day 14.[6] Another study on a 20 micrograms/ml solution in 4% alcohol and 0.9% saline predicted a shelf-life (t90) of 106.5 days at 4°C and 9.8 days at 25°C.[7] It is crucial to perform stability studies for your specific formulation and storage conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of PGE1 potency. | Non-optimal pH: The pH of the solution may be outside the stable range of 4.5-6.0. | Verify the pH of your solution and adjust it to the optimal range using a suitable buffer (e.g., citrate (B86180) buffer). |
| Elevated storage temperature: Storing the solution at room temperature or higher accelerates degradation.[1][3] | Store the PGE1 solution at refrigerated temperatures (2°C to 8°C) immediately after preparation. | |
| Exposure to light: PGE1 is light-sensitive.[3] | Protect the solution from light by using amber vials or light-blocking wrapping. | |
| Hazy or cloudy appearance in the solution. | Interaction with container: Undiluted PGE1 may interact with certain plastics. | When preparing the solution, add the diluent to the container first, then add the concentrated PGE1. Avoid direct contact of the concentrate with the container walls. |
| Inconsistent experimental results. | Degraded PGE1 stock: The stock solution may have degraded over time. | Always prepare fresh solutions for critical experiments. Perform regular quality control checks on your stock solution using a stability-indicating method like HPLC. |
Quantitative Data on PGE1 Stability
The following table summarizes the stability of PGE1 under different pH and temperature conditions based on published data.
| pH | Temperature | Concentration & Vehicle | Stability Results | Reference |
| 4.5 & 4.7 | 37°C | 100 mcg/ml in isotonic saline & buffered saline | 25% of PGE1 remained after 32 days. | [6] |
| 7.4 | 37°C | 100 mcg/ml in 0.1 M phosphate (B84403) buffer | 95% of PGE1 degraded by day 14. | [6] |
| Not Specified | 4°C | 20 mcg/ml in 4% alcohol and 0.9% saline | Predicted t90 (time to 90% potency) = 106.5 days. | [7] |
| Not Specified | 25°C | 20 mcg/ml in 4% alcohol and 0.9% saline | Predicted t90 (time to 90% potency) = 9.8 days. | [7] |
| Not Specified | 2-8°C | 11 mcg/mL in 0.9% sodium chloride in PVC containers | Stable for 10 days. | [1] |
| Not Specified | Cold Storage | 40 µg/mL in saline in insulin (B600854) syringes | Stable for up to 24 weeks. | [1] |
Experimental Protocols
Preparation of a Buffered this compound Solution
-
Stock Solution Preparation: Dissolve the this compound powder in a minimal amount of a suitable organic solvent, such as dehydrated ethanol.
-
Diluent Preparation: Prepare the desired aqueous diluent (e.g., 0.9% Sodium Chloride). If buffering is required, prepare a suitable buffer solution (e.g., citrate buffer) and adjust its pH to the desired range (4.5-6.0).
-
Dilution: In a sterile container, measure the required volume of the diluent.
-
Mixing: Slowly add the PGE1 stock solution to the diluent while gently swirling to ensure thorough mixing.[1]
-
pH Verification and Adjustment: Measure the pH of the final solution and, if necessary, adjust it to the target range using the prepared buffer.
-
Sterile Filtration: Aseptically filter the final solution through a 0.22-micron sterile syringe filter into the final sterile containers.[1]
Stability-Indicating HPLC Method for PGE1 Analysis
This protocol outlines a general High-Performance Liquid Chromatography (HPLC) method for the quantification of PGE1 and its primary degradation product, PGA1. Method optimization may be required for specific formulations.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate buffer (e.g., 0.02 M KH₂PO₄, adjusted to pH 3.0). A common ratio is 37:63 (v/v) acetonitrile:buffer.[1]
-
Flow Rate: 1.0 - 1.2 mL/min.[1]
-
Detection Wavelength: 205 nm for PGE1 and 230 nm for PGA1.[1]
-
Injection Volume: 20 - 100 µL.[1]
-
Column Temperature: Ambient or controlled at 25°C.[1]
Visualizations
Caption: Factors influencing the stability of this compound solutions.
Caption: Experimental workflow for PGE1 stability testing.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of extemporaneous alprostadil formulaions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Stability of prostaglandin E1 and dinoprostone (prostaglandin E2) under strongly acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The stability of prostaglandin E1 in dilute physiological solutions at 37 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Shelf-life determination of prostaglandin E1 injections - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating (-)-Prostaglandin E1 Effects with EP Receptor Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(-)-Prostaglandin E1 (PGE1), a member of the prostaglandin (B15479496) family, is a potent lipid mediator involved in a wide array of physiological processes, including vasodilation, inhibition of platelet aggregation, and modulation of inflammation. Its biological effects are mediated through interaction with a family of G protein-coupled receptors known as E-prostanoid (EP) receptors. Understanding the specific EP receptor subtypes responsible for the diverse actions of PGE1 is crucial for the development of targeted therapeutics with improved efficacy and reduced side effects. This guide provides a comparative analysis of experimental data validating the effects of PGE1 through the use of selective EP receptor antagonists.
Unraveling PGE1 Signaling Through EP Receptors
PGE1 exerts its effects by binding to four distinct EP receptor subtypes: EP1, EP2, EP3, and EP4. Each subtype is coupled to different intracellular signaling pathways, leading to varied cellular responses.
-
EP1 Receptor: Primarily coupled to Gαq, its activation leads to an increase in intracellular calcium concentration ([Ca²⁺]i) via the phospholipase C (PLC) pathway.
-
EP2 and EP4 Receptors: These receptors are coupled to Gαs, and their activation stimulates adenylyl cyclase (AC), resulting in an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
-
EP3 Receptor: This receptor is unique as it can couple to Gαi, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels.
The differential expression of these receptors in various tissues and their distinct signaling cascades contribute to the multifaceted actions of PGE1. The use of selective antagonists for each EP receptor subtype is a critical experimental approach to dissect the specific receptor-mediated effects of PGE1.
Quantitative Data Comparison: Validating PGE1's Actions
The following tables summarize key quantitative data from studies investigating the interaction of PGE1 with EP receptors and the validation of its effects using EP receptor antagonists.
Table 1: Binding Affinities (Ki) of this compound and EP Receptor Antagonists
| Compound | EP1 Ki (nM) | EP2 Ki (nM) | EP3 Ki (nM) | EP4 Ki (nM) | Reference(s) |
| This compound | 36 | 10 | 1.1 | 2.1 | [1] |
| SC-19220 (EP1 Antagonist) | - | - | - | - | [2] |
| AH6809 (EP1/EP2 Antagonist) | ~5,000 | ~5,000 | - | - | [3] |
| ONO-8713 (EP1 Antagonist) | - | - | - | - | [1][4] |
| PF-04418948 (EP2 Antagonist) | >10,000 | 16 | >10,000 | >10,000 | [5] |
| ONO-AE3-240 (EP3 Antagonist) | 590 | >10,000 | 0.23 | 58 | [6] |
| AH23848 (EP4 Antagonist) | - | - | - | - | [7] |
| RQ-15986 (EP4 Antagonist) | - | - | - | - | [8] |
Table 2: Validation of PGE1-Induced cAMP Production with EP Receptor Antagonists
| PGE1 Effect | Cell Type | Antagonist Used | Antagonist Concentration | Observed Inhibition | Reference(s) |
| Increased cAMP | NCI-H1299 (NSCLC) | AH6809 | Not Specified | Antagonized PGE2-induced cAMP elevation | [9] |
| Increased cAMP | Human Granulosa-Lutein Cells | AH6809 | 10 µM | Suppressed PGE2-induced cAMP response | |
| Facilitation of Ih current (cAMP-dependent) | Trigeminal Ganglion Neurons | AH6809 | 10 µM | Significantly inhibited PGE1-induced facilitation of Ih | [10] |
Table 3: Validation of PGE1-Induced Vasodilation with EP Receptor Antagonists
| PGE1 Effect | Tissue/Model | Antagonist Used | Antagonist Concentration | Observed Inhibition | Reference(s) |
| Vasodilation | Neonatal Rat Ductus Arteriosus (in vivo) | RQ-15986 | Dose-dependent | Inhibited PGE1-induced DA dilatation | [8] |
| Vasodilation | Canine Uterus | PGF2α | Not Specified | Produced a parallel shift in the dose-response curves for PGE1 | [11] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to validate the effects of PGE1.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Membrane Preparation: Cells or tissues expressing the EP receptor of interest are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The membrane pellet is resuspended in a binding buffer.
-
Binding Reaction: A fixed concentration of a radiolabeled ligand (e.g., [³H]-PGE2) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor compound (e.g., PGE1 or an EP antagonist).
-
Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Measurement Assay (ELISA)
This assay quantifies the intracellular accumulation of cAMP in response to receptor stimulation.
-
Cell Culture and Treatment: Cells expressing the EP receptor of interest are seeded in a multi-well plate. The cells are often pre-treated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Cells are then stimulated with PGE1 in the presence or absence of an EP receptor antagonist for a specific time.
-
Cell Lysis: The stimulation is stopped, and the cells are lysed to release intracellular cAMP.
-
ELISA Procedure: The cell lysate is added to a microplate pre-coated with a cAMP capture antibody. A fixed amount of horseradish peroxidase (HRP)-conjugated cAMP is then added, which competes with the cAMP from the sample for binding to the capture antibody.
-
Signal Detection: A substrate for HRP is added, and the resulting colorimetric signal is measured using a microplate reader. The intensity of the signal is inversely proportional to the amount of cAMP in the sample.
-
Data Analysis: A standard curve is generated using known concentrations of cAMP, and the concentration of cAMP in the samples is determined by interpolation from the standard curve.
Visualizing the Pathways and Processes
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the signaling pathways and experimental workflows.
Caption: Signaling pathways of this compound via EP receptors.
Caption: General experimental workflow for validating PGE1 effects.
References
- 1. researchgate.net [researchgate.net]
- 2. guidetopharmacology.org [guidetopharmacology.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Inhibitory effect of a prostaglandin E receptor subtype EP(1) selective antagonist, ONO-8713, on development of azoxymethane-induced aberrant crypt foci in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Second-Generation Prostaglandin Receptor EP2 Antagonist, TG8-260, with High Potency, Selectivity, Oral Bioavailability, and Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of prostaglandin E2 receptor EP3 mitigates thrombin-induced brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP4 prostanoid receptor-mediated vasodilatation of human middle cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prostaglandin E2 Receptor EP4 Inhibition Contracts Rat Ductus Arteriosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AH6809 antagonizes non-small cell lung cancer prostaglandin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antagonism by PGF2alpha of the vasodilation induced by PGE1, PGE2 and PGA1 in the canine uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Vasodilatory Potency of (-)-Prostaglandin E1 and PGI2
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the vasodilatory properties of two prominent prostanoids: (-)-Prostaglandin E1 (PGE1) and Prostacyclin (PGI2). By examining their mechanisms of action, quantitative potency in various vascular beds, and the experimental methods used for their evaluation, this document aims to serve as a valuable resource for cardiovascular and pharmacological research.
At a Glance: PGE1 vs. PGI2 Vasodilation
| Feature | This compound (PGE1) | PGI2 (Prostacyclin) |
| Primary Receptors | Prostaglandin (B15479496) E (EP) receptors, primarily EP2 and EP4 | Prostacyclin (IP) receptor |
| Signaling Pathway | Gs-protein coupled, increases intracellular cAMP | Gs-protein coupled, increases intracellular cAMP |
| General Potency | Potency is highly dependent on the specific vascular bed. | Generally a potent vasodilator. |
| Coronary Arteries (Canine) | 1 to 4 times more potent than PGI2.[1] | |
| Carotid & Femoral Arteries (Canine) | Approximately 60 times more potent than PGI2.[2] | |
| Mesenteric Arteries (Canine) | Equipotent to PGI2.[2] | |
| Pulmonary Arteries (Neonatal Swine with Pulmonary Hypertension) | Effective at 5 µg/kg/min. | Effective at 1.0 µg/kg/min, suggesting higher potency.[3] |
| Renal Vasculature (Rat) | PGI2 demonstrated a greater maximal reduction in renal vascular resistance compared to a PGE1 analog (6-keto-PGE1).[4] |
Signaling Pathways to Vasodilation
Both PGE1 and PGI2 exert their vasodilatory effects primarily through the activation of Gs-protein coupled receptors, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This second messenger, in turn, activates Protein Kinase A (PKA), which phosphorylates several downstream targets in vascular smooth muscle cells, ultimately leading to relaxation.
This compound (PGE1) Signaling Pathway
PGE1 mediates vasodilation predominantly through the EP2 and EP4 receptors. The binding of PGE1 to these receptors initiates a signaling cascade that results in smooth muscle relaxation.
Caption: PGE1 signaling pathway leading to vasodilation.
PGI2 (Prostacyclin) Signaling Pathway
PGI2 binds to the IP receptor, which also couples to a Gs-protein, initiating a similar cAMP-dependent signaling cascade to induce vasodilation.
Caption: PGI2 signaling pathway leading to vasodilation.
The downstream effects of PKA activation in vascular smooth muscle include the inhibition of myosin light chain kinase (MLCK), which is crucial for contraction, and the modulation of ion channels leading to a decrease in intracellular calcium concentration, both contributing to vasodilation.[5]
Experimental Protocols for Assessing Vasodilatory Potency
The vasodilatory effects of PGE1 and PGI2 can be quantified using both in vitro and in vivo experimental models.
General Experimental Workflow
The following diagram outlines a typical workflow for assessing the vasodilatory properties of a compound.
Caption: General workflow for a vasodilation experiment.
In Vitro Assessment: Wire Myography
Wire myography is a standard in vitro technique to measure the isometric tension of isolated small arteries.[6][7]
1. Vessel Preparation:
- Euthanize the animal model (e.g., rat) and dissect the desired vascular bed (e.g., mesenteric) in cold physiological salt solution (PSS).[6]
- Isolate a segment of the artery (approximately 2 mm in length) and carefully remove any surrounding connective and adipose tissue under a dissecting microscope.[6]
2. Mounting:
- Mount the arterial segment on two small-diameter wires in the jaws of the myograph chamber.[8]
- Submerge the mounted vessel in PSS at 37°C, continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2).[6]
3. Normalization and Equilibration:
- Stretch the vessel to its optimal resting tension, which is determined by a normalization procedure to ensure maximal active response.
- Allow the vessel to equilibrate for at least 30-60 minutes.
4. Viability and Endothelium Integrity Check:
- Assess the viability of the vessel by inducing contraction with a high-potassium solution.
- Check the integrity of the endothelium by observing relaxation in response to an endothelium-dependent vasodilator like acetylcholine (B1216132) after pre-constriction with an agent such as phenylephrine (B352888).[6]
5. Vasodilation Assay:
- Pre-constrict the vessel to a submaximal level (e.g., with phenylephrine or U46619).
- Once a stable contraction is achieved, cumulatively add increasing concentrations of PGE1 or PGI2 to the bath.
- Record the resulting relaxation (decrease in tension) at each concentration.
6. Data Analysis:
- Express the relaxation at each concentration as a percentage of the pre-constriction tension.
- Plot the concentration-response curve and calculate the EC50 value (the concentration of the agonist that produces 50% of the maximal response) to determine the potency.
In Vivo Assessment of Vasodilation
In vivo studies allow for the assessment of vasodilatory effects in a physiological setting.
1. Animal Preparation:
- Anesthetize the animal (e.g., dog, rat) and maintain anesthesia throughout the experiment.[2][4]
- Surgically expose the target artery (e.g., femoral, carotid, or renal artery) and place a flow probe around it to measure blood flow.[4]
- Insert a catheter for intra-arterial drug administration and another for monitoring blood pressure.[4]
2. Baseline Measurements:
- Allow the animal to stabilize and record baseline measurements of blood flow, blood pressure, and heart rate.
3. Drug Administration:
4. Data Acquisition:
- Continuously record blood flow, blood pressure, and heart rate throughout the infusion period.
5. Data Analysis:
- Calculate vascular resistance from the blood pressure and blood flow data.
- Determine the dose-response relationship for the changes in blood flow and vascular resistance for each prostaglandin.
- Compare the doses required to produce a specific level of vasodilation to assess the relative potency.
References
- 1. Prostacyclin (PGI2) induces coronary vasodilatation in anaesthetised dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the potencies of some prostaglandins as vasodilators in three vascular beds of the anaesthetised dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative studies on the hemodynamic effects of prostaglandin E1 prostacyclin, and tolazoline upon elevated pulmonary vascular resistance in neonatal swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Low dose intrarenal infusions of PGE2, PGI2, and 6-keto-PGE1 vasodilate the in vivo rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclic nucleotide-dependent relaxation pathways in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reprocell.com [reprocell.com]
- 7. researchgate.net [researchgate.net]
- 8. Wire Myography to Study Vascular Tone and Vascular Structure of Isolated Mouse Arteries | Musculoskeletal Key [musculoskeletalkey.com]
A Comparative Guide: (-)-Prostaglandin E1 vs. Papaverine for Smooth Muscle Relaxation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (-)-Prostaglandin E1 (PGE1) and papaverine (B1678415), two widely utilized vasodilators, in their capacity to induce smooth muscle relaxation. This analysis is supported by experimental data on their mechanisms of action, potency, and efficacy, with a focus on in vitro studies.
At a Glance: Key Differences
| Feature | This compound (Alprostadil) | Papaverine |
| Primary Mechanism | Receptor-mediated activation of adenylyl cyclase | Non-selective phosphodiesterase (PDE) inhibition |
| Second Messenger | Primarily increases cyclic AMP (cAMP)[1][2] | Increases both cAMP and cyclic GMP (cGMP)[3][4][5][6][7] |
| Receptor Specificity | Acts on prostanoid EP receptors[1][8] | Non-receptor mediated |
| Potency | Generally more potent in certain tissues | Less potent than PGE1 in some direct comparisons |
| Clinical Application | Treatment of erectile dysfunction, maintaining patency of ductus arteriosus | Treatment of vasospasms and erectile dysfunction[9] |
Mechanism of Action: A Tale of Two Pathways
This compound and papaverine induce smooth muscle relaxation through distinct intracellular signaling cascades.
This compound (PGE1) , a lipid compound derived from arachidonic acid, exerts its effects by binding to specific G-protein coupled prostanoid E (EP) receptors on the smooth muscle cell membrane.[1] The relaxant effects are primarily mediated by EP2 and EP4 receptors, which are coupled to a stimulatory G-protein (Gs).[1] Activation of Gs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets that collectively promote relaxation. This includes the inhibition of myosin light chain kinase (MLCK) and the activation of myosin light chain phosphatase (MLCP), leading to dephosphorylation of the myosin light chain and subsequent smooth muscle relaxation.[1]
Papaverine , an opium alkaloid, acts as a non-specific phosphodiesterase (PDE) inhibitor.[3][6] By inhibiting PDEs, papaverine prevents the breakdown of both cAMP and cGMP, leading to their accumulation within the smooth muscle cell.[3][6][7] The increased levels of these cyclic nucleotides activate their respective protein kinases, PKA and Protein Kinase G (PKG), which through a series of phosphorylation events, lead to a decrease in intracellular calcium levels and dephosphorylation of the myosin light chain, culminating in smooth muscle relaxation.[5] Some evidence also suggests that papaverine may directly block calcium channels.[6]
Quantitative Comparison of In Vitro Efficacy
Direct comparison of the potency and efficacy of this compound and papaverine is best achieved through in vitro studies on isolated smooth muscle tissues. The following tables summarize available data.
Table 1: Comparative Potency (EC50/IC50) of this compound and Papaverine in Various Smooth Muscle Tissues
| Tissue | Species | Parameter | This compound | Papaverine | Reference |
| Mesenteric Artery (150-300 µm) | Human | logEC50 (mol/L) | -6.58 ± 0.17 | -6.73 ± 0.19 | [10] |
| Ileum (nerve-mediated contraction) | Guinea Pig | IC50 (µM) | Not Reported | 3.53 - 4.76 |
EC50 (half maximal effective concentration) and IC50 (half maximal inhibitory concentration) are measures of potency. A lower value indicates higher potency. logEC50 is the logarithm of the molar concentration that produces 50% of the maximal response.
Table 2: Clinical Comparative Efficacy in Erectile Dysfunction
| Study Population | N | Intervention | Outcome | Reference |
| Men with erectile dysfunction | 249 | 10 or 20 µg PGE1 vs. Papaverine | 72.3% adequate erections with PGE1 vs. 31.3% with papaverine | |
| Men with vasculogenic impotence | 54 | 20 µg PGE1 vs. 60 mg Papaverine (crossover) | 46% satisfactory erection with PGE1 vs. 14% with papaverine | |
| Men with erectile dysfunction | 129 | 5 µg PGE1 vs. 18 mg Papaverine (crossover) | PGE1 generated a better erection in 55.8% vs. 17.8% for papaverine | [11] |
Experimental Protocols
A generalized experimental protocol for assessing smooth muscle relaxation in vitro using an isolated organ bath is provided below. This method is applicable for generating dose-response curves for both this compound and papaverine.
General Protocol: Isolated Organ Bath Assay for Smooth Muscle Relaxation
1. Tissue Preparation:
-
Euthanize the animal according to approved institutional guidelines.
-
Dissect the desired smooth muscle tissue (e.g., aorta, corpus cavernosum, ileum, bladder) and place it in cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution.
-
Carefully clean the tissue of adherent connective and fatty tissues.
-
Prepare tissue strips or rings of appropriate dimensions (e.g., 2-4 mm wide for vascular rings).
2. Mounting the Tissue:
-
Mount the tissue preparation in an organ bath chamber containing PSS maintained at 37°C and continuously aerated with 95% O2 and 5% CO2.
-
Attach one end of the tissue to a fixed holder and the other end to a force-displacement transducer to measure isometric tension.
3. Equilibration and Viability Check:
-
Allow the tissue to equilibrate for 60-90 minutes under a predetermined optimal resting tension. During this period, replace the PSS in the organ bath every 15-20 minutes.
-
Assess the viability of the tissue by inducing a contraction with a standard contracting agent, such as a high concentration of potassium chloride (KCl) or an appropriate agonist (e.g., phenylephrine (B352888) for vascular tissue).
4. Induction of Pre-contraction:
-
After a washout period and return to baseline tension, induce a stable, submaximal contraction with an appropriate agonist.
5. Cumulative Concentration-Response Curve:
-
Once a stable contraction plateau is achieved, add the test compound (this compound or papaverine) to the organ bath in a cumulative manner, with increasing concentrations at set time intervals.
-
Allow the tissue to reach a steady-state response at each concentration before adding the next.
-
Record the changes in isometric tension continuously.
6. Data Analysis:
-
Express the relaxation at each concentration as a percentage of the pre-induced contraction.
-
Plot the percentage of relaxation against the logarithm of the drug concentration to construct a concentration-response curve.
-
Calculate the EC50 or IC50 and the maximal relaxation (Emax) from the curve using appropriate pharmacological software.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanisms of prostaglandin E1-induced relaxation in penile resistance arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Papaverine Hydrochloride? [synapse.patsnap.com]
- 7. What is the mechanism of Papaveretum? [synapse.patsnap.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. droracle.ai [droracle.ai]
- 10. Iloprost, Prostaglandin E1, and Papaverine Relax Human Mesenteric Arteries With Similar Potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prostaglandin E1 therapy for impotence, comparison with papaverine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of (-)-Prostaglandin E1 and its Synthetic Analog Misoprostol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological and therapeutic properties of the endogenous prostanoid, (-)-Prostaglandin E1 (PGE1), and its synthetic analog, misoprostol (B33685). The information presented herein is intended to assist researchers and drug development professionals in understanding the nuanced differences in their efficacy, receptor interactions, and clinical applications.
Introduction
This compound (PGE1), also known as alprostadil, is a naturally occurring lipid autacoid with potent vasodilatory and anti-inflammatory effects.[1] Its therapeutic applications leverage these properties, particularly in the treatment of erectile dysfunction and in maintaining the patency of the ductus arteriosus in newborns with congenital heart defects.[1]
Misoprostol is a synthetic analog of PGE1, developed to enhance stability and oral bioavailability.[2][3] It is widely recognized for its cytoprotective effects on the gastric mucosa and its potent uterotonic activity.[2][3][4] Consequently, misoprostol is clinically used for the prevention of NSAID-induced gastric ulcers and extensively in obstetrics and gynecology for labor induction and medical termination of pregnancy.[2][3][4] While structurally similar, the therapeutic profiles of PGE1 and misoprostol diverge due to differences in their receptor binding affinities and subsequent signaling cascades.
Quantitative Comparison of Receptor Binding and Potency
Both this compound and misoprostol exert their effects through interaction with the four E-prostanoid (EP) G-protein coupled receptors: EP1, EP2, EP3, and EP4. The affinity of each compound for these receptor subtypes dictates the downstream cellular response. The following tables summarize available quantitative data on their binding affinities (Ki) and functional potencies. It is important to note that the data is compiled from various studies, and direct comparative studies under identical experimental conditions are limited.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Compound | EP1 | EP2 | EP3 | EP4 |
| This compound | 36[5] | Data not available | Data not available | Data not available |
| Misoprostol | Data not available | 34[6] | 7.9[6], 124[7] | 23[6] |
Table 2: Relative Potency
| Compound | Potency Comparison | Source |
| This compound | PGE1 = PGE2 ≥ PGE3 > Misoprostol | [6][8] |
Signaling Pathways
The activation of EP receptors by PGE1 and misoprostol initiates distinct intracellular signaling cascades. The preferential activation of these pathways underlies their different physiological effects.
-
EP1 Receptor: Coupled to Gαq, its activation leads to an increase in intracellular calcium concentration ([Ca²⁺]i) via the phospholipase C (PLC) pathway.[9]
-
EP2 and EP4 Receptors: These receptors are coupled to Gαs, and their activation stimulates adenylyl cyclase (AC), resulting in an increase in intracellular cyclic adenosine (B11128) monophosphate (camp) levels.[9]
-
EP3 Receptor: This receptor can couple to Gαi, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[9]
Misoprostol is a strong agonist for EP3 and EP4 receptors.[10][11] PGE1 has been shown to act on the EP4 receptor and also has demonstrated effects mediated through EP1 and EP3 receptors.[5][10][11]
Figure 1: Simplified signaling pathways of this compound and Misoprostol.
Comparative Clinical Efficacy
Direct head-to-head clinical trials comparing the efficacy of this compound (alprostadil) and misoprostol for the same indication are scarce. However, their individual clinical applications and comparisons with other prostaglandins (B1171923) provide insights into their relative efficacy.
This compound (Alprostadil): The primary clinical use of PGE1 is centered on its vasodilatory properties. It is the standard treatment for maintaining a patent ductus arteriosus in neonates with certain congenital heart defects prior to surgery. It is also used as a second-line therapy for erectile dysfunction, administered via intracavernosal injection or as a transurethral suppository.
Misoprostol: Misoprostol's potent uterotonic and mucosal protective effects have led to its widespread use in several clinical scenarios:
-
Prevention of NSAID-induced Gastric Ulcers: Misoprostol is FDA-approved for this indication and has been shown to be effective.[3]
-
Labor Induction and Cervical Ripening: Numerous studies have demonstrated the efficacy of misoprostol for inducing labor, often showing it to be more effective than dinoprostone (B10761402) (PGE2) in terms of time to delivery.[4][9][12]
-
Medical Abortion: Misoprostol is used in combination with mifepristone (B1683876) for the medical termination of pregnancy.[2]
Table 3: Summary of Clinical Efficacy from Comparative Trials (Misoprostol vs. Dinoprostone - PGE2)
| Indication | Misoprostol (PGE1 analog) | Dinoprostone (PGE2) | Key Findings |
| Labor Induction | Shorter time to delivery | Longer time to delivery | Misoprostol is generally more effective in achieving delivery within 24 hours.[9] |
| Cervical Ripening | More effective | Less effective | Misoprostol leads to a greater change in Bishop score.[12] |
Experimental Protocols
The following are generalized protocols for key experiments used to determine the comparative efficacy of prostaglandin (B15479496) analogs.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a compound for a specific receptor.
Figure 2: Workflow for a radioligand competition binding assay.
Methodology:
-
Membrane Preparation: Cells or tissues expressing the EP receptor of interest are homogenized in a cold lysis buffer and centrifuged to isolate the cell membranes. The protein concentration of the membrane preparation is determined.
-
Assay Setup: In a multi-well plate, a fixed concentration of a radiolabeled prostaglandin (e.g., [³H]PGE2) is incubated with the cell membrane preparation in the presence of increasing concentrations of the unlabeled competitor compound (PGE1 or misoprostol).
-
Incubation: The plate is incubated at a specific temperature for a set period to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the free radioligand, typically by rapid vacuum filtration through a glass fiber filter that traps the cell membranes.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of a compound to stimulate or inhibit the production of the second messenger cyclic AMP (cAMP) through Gs or Gi-coupled receptors.
Figure 3: Workflow for a cAMP functional assay.
Methodology:
-
Cell Culture: Cells endogenously or recombinantly expressing the EP receptor of interest (EP2 or EP4 for Gs-coupled responses; EP3 for Gi-coupled responses) are seeded in a multi-well plate.
-
Compound Treatment: The cells are treated with varying concentrations of PGE1 or misoprostol. For Gi-coupled receptors, cells are often co-stimulated with forskolin (B1673556) to induce a measurable level of cAMP that can then be inhibited.
-
Cell Lysis: After a specific incubation period, the cells are lysed to release the intracellular cAMP.
-
cAMP Detection: The concentration of cAMP in the cell lysate is quantified using a commercially available assay kit, such as an ELISA (Enzyme-Linked Immunosorbent Assay) or HTRF (Homogeneous Time-Resolved Fluorescence) assay.
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log concentration of the agonist. The EC50 (the concentration of agonist that produces 50% of the maximal response) or IC50 (for inhibition) is calculated using non-linear regression.
Conclusion
This compound and its synthetic analog misoprostol, while sharing a common structural backbone and interacting with the same family of EP receptors, exhibit distinct pharmacological profiles that translate into different therapeutic applications. Misoprostol's high affinity for EP3 and EP4 receptors likely contributes to its potent uterotonic and gastric cytoprotective effects. In contrast, the clinical profile of PGE1 is dominated by its vasodilatory actions. The available data suggests that misoprostol is a more potent and effective agent for indications requiring uterine contraction, such as labor induction. A more precise quantitative comparison of their efficacy at the receptor level would be beneficial and would require head-to-head studies using standardized experimental conditions. For drug development professionals, the differential receptor affinities and signaling pathways of these two compounds offer a basis for the design of more selective prostaglandin analogs with improved therapeutic indices.
References
- 1. The prostaglandin E1 analogue, misoprostol, regulates inflammatory cytokines and immune functions in vitro like the natural prostaglandins E1, E2 and E3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A randomized clinical trial comparing misoprostol with prostaglandin E2 gel for preinduction cervical ripening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. Differential roles of prostaglandin E-type receptors in activation of hypoxia-inducible factor 1 by prostaglandin E1 in vascular-derived cells under non-hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Misoprostol, an anti-ulcer agent and PGE2 receptor agonist, protects against cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological characterization and identification of EP3 prostanoid receptor binding sites in hamster uterus homogena… [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. In vitro characterization of prostanoid EP-receptors in the non-pregnant human myometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Prostaglandin receptor - Wikipedia [en.wikipedia.org]
- 12. Radioligand binding methods: practical guide and tips [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Cross-Validation of ELISA and Mass Spectrometry for (-)-Prostaglandin E1 Measurement
For researchers, scientists, and drug development professionals, the accurate quantification of (-)-Prostaglandin E1 (PGE1) is critical for understanding its diverse physiological and pathological roles. PGE1, a potent lipid mediator, is involved in processes ranging from vasodilation and inflammation to platelet aggregation.[1] The choice of analytical method for PGE1 measurement can significantly impact experimental outcomes. This guide provides an objective comparison of two widely used techniques: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), presenting supporting data and detailed experimental protocols to inform your selection.
While ELISA offers a high-throughput and cost-effective solution, LC-MS/MS is broadly considered the "gold standard" due to its superior specificity and accuracy.[2] The decision between these methods hinges on the specific requirements of your research, including the need for high precision, sample throughput, and budget constraints.
Quantitative Performance: A Comparative Analysis
The performance of ELISA and LC-MS/MS for the measurement of prostaglandins (B1171923) can be evaluated based on several key metrics. The following tables summarize quantitative data to provide a clear comparison.
| Performance Metric | LC-MS/MS | ELISA | Key Considerations |
| Sensitivity (LOD) | ~20 pg/mL (for PGE2)[2][3] | 5.58 pg/mL to 0.1 ng/mL[4] | ELISA sensitivity can vary significantly between commercial kits.[2] |
| Limit of Quantitation (LOQ) | ~100 pg/mL (for PGE2)[3] | Not always reported in kit datasheets[2] | LC-MS/MS provides a well-defined LOQ, which is crucial for quantitative studies.[2] |
| Accuracy (% Recovery) | 97.2% to 100.8%[3] | 87.0% to 109.9% (in various matrices) | LC-MS/MS demonstrates high accuracy, often attributed to the use of stable isotope-labeled internal standards.[5] |
| Precision (% CV) | Intra-day: 0.57% to 4.52%Inter-day: 1.26% to 2.43%[3] | Generally <15% (Intra- & Inter-assay)[2] | LC-MS/MS typically offers higher precision, which is critical for detecting subtle changes in PGE1 levels.[2] |
| Specificity | High | Variable, prone to cross-reactivity[2] | Antibody-based ELISA may cross-react with structurally similar prostaglandins, potentially leading to inaccurate results.[6] |
| Throughput | Lower | High | ELISA is well-suited for screening a large number of samples for a single analyte.[1] |
Experimental Workflows
The experimental procedures for PGE1 measurement by LC-MS/MS and ELISA differ significantly in their principles and execution.
Prostaglandin E1 Signaling Pathway
PGE1 exerts its biological effects by binding to E-prostanoid (EP) receptors, which are G-protein coupled receptors. The activation of different EP receptor subtypes triggers distinct downstream signaling cascades.
Detailed Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general framework for the quantification of PGE1 in human plasma using a stable isotope dilution LC-MS/MS approach.[5]
1. Materials and Reagents:
-
Prostaglandin E1 (PGE1) standard
-
Prostaglandin E1-d4 (PGE1-d4) internal standard
-
Methanol (B129727), Acetonitrile (B52724) (LC-MS grade)
-
Formic acid
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
2. Sample Preparation (Solid-Phase Extraction):
-
To 1.0 mL of plasma, add the internal standard (PGE1-d4).
-
Acidify the plasma to approximately pH 3.5 with 2% formic acid.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the acidified plasma onto the SPE cartridge.
-
Wash the cartridge with water and then with a low percentage of methanol in water to remove interferences.
-
Elute PGE1 and the internal standard with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Inject the reconstituted sample onto a C18 reverse-phase column.
-
Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
-
Tandem Mass Spectrometry (MS/MS):
-
Operate the mass spectrometer in negative electrospray ionization (ESI) mode.
-
Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for PGE1 and PGE1-d4.
-
4. Quantification:
-
Calculate the peak area ratio of PGE1 to the PGE1-d4 internal standard.
-
Determine the concentration of PGE1 in the sample by interpolation from a standard curve prepared with known concentrations of PGE1.
Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is based on a competitive ELISA format, which is common for small molecules like PGE1.[4]
1. Materials and Reagents:
-
PGE1 ELISA kit (containing pre-coated microplate, PGE1 standard, enzyme-conjugated PGE1, substrate, wash buffer, and stop solution)
-
Sample diluent
2. Assay Procedure:
-
Bring all reagents and samples to room temperature.
-
Add PGE1 standards and samples to the appropriate wells of the antibody-coated microplate.
-
Add the enzyme-conjugated PGE1 to each well.
-
Incubate the plate, allowing the sample/standard PGE1 and the enzyme-conjugated PGE1 to compete for binding to the primary antibody.
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of PGE1 in the sample.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance of each well at the recommended wavelength (typically 450 nm) using a microplate reader.
3. Quantification:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of PGE1 in the samples by interpolating their absorbance values from the standard curve.
Conclusion: Selecting the Appropriate Method
Both LC-MS/MS and ELISA are powerful techniques for the quantification of PGE1, each with distinct advantages and limitations.
LC-MS/MS is the method of choice when:
-
High accuracy, precision, and specificity are paramount.[2]
-
Confirmation of results from other methods is required.[2]
-
The research involves complex biological matrices where specificity is a concern.[2]
ELISA is a suitable option for:
-
High-throughput screening of a large number of samples.[1]
-
Initial or preliminary studies where a rapid assessment of PGE1 levels is sufficient.[2]
-
Laboratories with limited access to expensive mass spectrometry equipment.[1]
For the most rigorous and reliable quantification, particularly in complex biological systems, cross-validation of ELISA results with the gold-standard LC-MS/MS method is highly recommended.[2]
References
- 1. Prostaglandin E1 (PG-E1) ELISA Kit: A Cornerstone in Biochemical and Clinical Research - Chronicles of Young Scientists [cysonline.org]
- 2. benchchem.com [benchchem.com]
- 3. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mybiosource.com [mybiosource.com]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative analysis of lipids: a higher-throughput LC–MS/MS-based method and its comparison to ELISA - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Reproducing Published Findings on (-)-Prostaglandin E1-Induced cAMP Production
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental landscape surrounding (-)-Prostaglandin E1 (PGE1)-induced cyclic adenosine (B11128) monophosphate (cAMP) production. It offers a comparative analysis of PGE1 with alternative signaling modulators, detailed experimental protocols, and a summary of quantitative data from published findings.
Introduction
This compound is a lipid autacoid that plays a crucial role in various physiological processes by activating specific G-protein coupled receptors (GPCRs), leading to the modulation of intracellular second messengers like cAMP.[1] Understanding the signaling pathways and having robust methods to quantify these changes are essential for research and drug discovery.[2] This guide aims to provide the necessary information to reproduce and build upon existing findings in this area.
Signaling Pathway of this compound
This compound exerts its effects by binding to a family of four E-prostanoid (EP) receptor subtypes: EP1, EP2, EP3, and EP4.[1] The stimulation of cAMP production is primarily mediated through the EP2 and EP4 receptors, which are coupled to the Gαs subunit of G-proteins.[1][3] Upon ligand binding, Gαs activates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cAMP.[1][4] In contrast, the EP3 receptor can couple to the Gαi subunit, which inhibits adenylyl cyclase and leads to a decrease in cAMP levels.[1] The EP1 receptor is primarily coupled to Gαq, which activates the phospholipase C pathway.[1]
Comparison with Alternative cAMP Modulators
While PGE1 is a potent inducer of cAMP, other compounds are frequently used in research to manipulate intracellular cAMP levels. This section compares PGE1 with Prostaglandin (B15479496) E2 (PGE2) and Forskolin.
| Feature | This compound (PGE1) | Prostaglandin E2 (PGE2) | Forskolin |
| Mechanism of Action | Binds to EP2 and EP4 receptors to activate Gαs and adenylyl cyclase.[1][3] | Binds to the same EP receptors as PGE1, but with different binding affinities.[1] | Directly activates adenylyl cyclase, bypassing the need for receptor binding.[5] |
| Receptor Specificity | Binds to EP1, EP2, EP3, and EP4 receptors with varying affinities.[1][6] | Binds to EP1, EP2, EP3, and EP4 receptors, often with different selectivity profiles compared to PGE1.[1] | Does not bind to EP receptors.[5] |
| Reported Efficacy | Potent inducer of cAMP.[7] The half-maximal effective concentration (EC50) for cilium count, a downstream effect of cAMP, was determined at 13.75nM in one study.[8] | Can induce a 5-7 fold greater cAMP synthesis than some analogues in certain cell types.[1] | A widely used and potent activator of adenylyl cyclase.[5] |
| Common Research Applications | Studying EP receptor signaling, vasodilation, and anti-inflammatory responses.[7][9] | Investigating inflammatory processes and pain pathways.[1] | Used as a positive control in cAMP assays and to study downstream effects of elevated cAMP.[5][10] |
Experimental Protocols
Accurate quantification of cAMP is critical for studying the effects of PGE1. The following is a generalized protocol for a competitive immunoassay, a common method for measuring intracellular cAMP levels.[2]
This protocol is adapted for a 384-well plate format, suitable for high-throughput screening.[2]
-
Cell Seeding:
-
Culture cells expressing the target EP receptor to 80-90% confluency.
-
Harvest and resuspend the cells in culture medium at the desired density (e.g., starting at 3,000-10,000 cells per well).
-
Dispense the cell suspension into a 384-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.[2]
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound and any comparators (e.g., PGE2, forskolin) in a suitable assay buffer.
-
-
Cell Stimulation:
-
Cell Lysis and Detection:
-
Prepare the detection reagents according to the manufacturer's instructions. This typically involves diluting a labeled anti-cAMP antibody and a labeled cAMP tracer in a lysis buffer.[2]
-
Add the combined lysis and detection reagent mixture to each well.
-
-
Incubation:
-
Seal the plate to prevent evaporation.
-
Incubate as per the assay kit's instructions to allow the competitive binding to reach equilibrium.
-
-
Signal Reading:
-
Read the plate on a compatible plate reader using the appropriate settings for the detection technology (e.g., HTRF, AlphaScreen, or fluorescence).[2]
-
-
cAMP Standard Curve:
-
On the same plate, prepare a standard curve using a serial dilution of a known concentration of cAMP.
-
Process the standard curve wells in the same manner as the experimental wells.[2]
-
Quantitative Data Summary
The following table summarizes quantitative data related to PGE1 and its receptors from various studies.
| Parameter | Receptor Subtype | Value | Cell Type/System | Reference |
| Binding Affinity (Ki) | Mouse EP1 | 36 nM | CHO cells | [6] |
| Mouse EP2 | 10 nM | CHO cells | [6] | |
| Mouse EP3 | 1.1 nM | CHO cells | [6] | |
| Mouse EP4 | 2.1 nM | CHO cells | [6] | |
| cAMP Production | Not specified | ~3-fold increase over vehicle | HEK-293 cells | [11] |
| Not specified | Synergistic increase with fMLP at high PGE1 concentrations | Guinea pig neutrophils | [12] | |
| EC50 (for cilium count) | Not specified | 13.75 nM | NPHP1 patient-derived URECs | [8] |
Conclusion
Reproducing published findings on this compound-induced cAMP production requires a clear understanding of the underlying signaling pathways and meticulous execution of experimental protocols. This guide provides a foundational framework for researchers to design and conduct their experiments, compare their results with established data, and explore the nuances of EP receptor signaling. By utilizing the provided protocols and comparative data, scientists can more effectively investigate the role of PGE1 in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cAMP microdomains and L-type Ca2+ channel regulation in guinea-pig ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potentiation of prostaglandin E1-stimulated cAMP formation by 12-O-tetradecanoylphorbol-13-acetate in BALB/c mouse 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. Measuring cAMP Levels and Cytotoxicity in a Single Plate Well [promega.com]
- 11. Cellular mechanisms underlying prostaglandin-induced transient cAMP signals near the plasma membrane of HEK-293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potentiation of PGE1-induced increase in cyclic AMP by chemotactic peptide and Ca2+ ionophore through calmodulin-dependent processes - PubMed [pubmed.ncbi.nlm.nih.gov]
(-)-Prostaglandin E1 vs. PGE2: A Comparative Guide to Differential EP Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
(-)-Prostaglandin E1 (PGE1) and Prostaglandin (B15479496) E2 (PGE2) are closely related eicosanoids that elicit a wide array of physiological and pathological effects. Their functional diversity stems from their differential activation of the four prostaglandin E (EP) receptor subtypes: EP1, EP2, EP3, and EP4. This guide provides a comprehensive comparison of PGE1 and PGE2, focusing on their binding affinities, functional potencies, and the distinct signaling pathways they trigger through each EP receptor subtype.
Quantitative Comparison of Receptor Activation
The following table summarizes the binding affinities (Ki or Kd in nM) of PGE1 and PGE2 for the human and mouse EP receptor subtypes. Lower values are indicative of higher binding affinity.
| Receptor Subtype | Ligand | Binding Affinity (Ki/Kd in nM) | Species | Reference(s) |
| EP1 | PGE1 | ~40 | Mouse | [1] |
| PGE2 | ~25 | Human | [1] | |
| ~20 | Mouse | [1] | ||
| EP2 | PGE1 | ~10 | Human | [2][3] |
| PGE2 | ~13 | Human | [2][3] | |
| EP3 | PGE1 | 0.6 - 3.7 | Mouse | [1] |
| PGE2 | < 1 | Human | [1] | |
| 0.6 - 3.7 | Mouse | [1] | ||
| EP4 | PGE1 | 1.45 | Human | [1][4] |
| PGE2 | 0.75 | Human | [1][4] |
Differential Signaling Pathways
PGE1 and PGE2 activate distinct downstream signaling cascades depending on the EP receptor subtype they bind to. These pathways are crucial in determining the ultimate cellular response.[1]
-
EP1 Receptor: Coupled to Gαq, its activation by both PGE1 and PGE2 leads to the stimulation of phospholipase C (PLC), resulting in an increase in intracellular calcium concentration ([Ca2+]i).[1][5][6]
-
EP2 and EP4 Receptors: These receptors are coupled to Gαs, and their activation stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][5]
-
EP3 Receptor: This receptor is unique in its ability to couple to Gαi, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.[1][5]
The differential engagement of these signaling pathways by PGE1 and PGE2 is the basis for their distinct biological activities. For instance, PGE2 is often associated with pro-inflammatory responses, while PGE1 can exhibit anti-inflammatory properties.[1]
Experimental Protocols
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Kd or Ki) of PGE1 and PGE2 for each EP receptor subtype.[1]
1. Membrane Preparation:
-
Homogenize cells or tissues expressing the target EP receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at a low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a suitable binding buffer.
-
Determine the protein concentration of the membrane preparation using a standard method such as the BCA assay.
2. Binding Reaction:
-
In a multi-well plate, incubate the prepared cell membranes with a fixed concentration of a radiolabeled prostaglandin (e.g., [3H]PGE2) and varying concentrations of unlabeled PGE1 or PGE2.
-
Incubate at an appropriate temperature for a sufficient time to reach equilibrium.
3. Separation and Detection:
-
Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with cold binding buffer to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the unlabeled competitor (PGE1 or PGE2).
-
Determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This assay is used to measure the increase in intracellular calcium concentration following the activation of Gαq-coupled receptors like EP1.[7][8]
1. Cell Preparation and Dye Loading:
-
Seed cells expressing the EP1 receptor in a multi-well plate and culture overnight.
-
Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM, by incubating them in a buffer containing the dye for a specific period (e.g., 30-60 minutes) at 37°C.
-
Wash the cells to remove the extracellular dye.
2. Agonist Stimulation and Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader or on the stage of a fluorescence microscope.
-
Establish a baseline fluorescence reading.
-
Add varying concentrations of PGE1 or PGE2 to the wells.
-
Immediately begin recording the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye (for Fura-2, ratiometric measurements are typically made by exciting at 340 nm and 380 nm and measuring emission at ~510 nm).
3. Data Analysis:
-
Calculate the change in fluorescence intensity or the ratio of fluorescence at the two excitation wavelengths over time.
-
Plot the peak change in fluorescence or ratio against the logarithm of the agonist concentration.
-
Determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
cAMP Accumulation Assay
This assay quantifies the intracellular accumulation of cAMP in response to the activation of Gαs-coupled receptors like EP2 and EP4.
1. Cell Culture and Treatment:
-
Seed cells endogenously or recombinantly expressing the EP2 or EP4 receptor in a multi-well plate.
-
Incubate the cells with varying concentrations of PGE1 or PGE2 for a defined period at 37°C. A phosphodiesterase inhibitor, such as IBMX, is often included to prevent cAMP degradation.
2. Cell Lysis and cAMP Measurement:
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP levels using a commercially available kit, such as those based on competitive immunoassays (e.g., HTRF, ELISA) or bioluminescent reporters.
3. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each sample from the standard curve.
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Calculate the EC50 value, representing the concentration of the agonist that produces 50% of the maximal cAMP accumulation.
This guide provides a foundational understanding of the differential activation of EP receptors by this compound and PGE2. The provided data and protocols serve as a valuable resource for researchers investigating the nuanced roles of these important lipid mediators.
References
- 1. benchchem.com [benchchem.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Prostaglandin EP2 receptor - Wikipedia [en.wikipedia.org]
- 4. Pharmacological characterization of [3H]-prostaglandin E2 binding to the cloned human EP4 prostanoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of EP receptor subtypes responsible for prostaglandin E2-induced pain responses by use of EP1 and EP3 receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ionbiosciences.com [ionbiosciences.com]
- 8. moodle2.units.it [moodle2.units.it]
A Comparative Analysis of (-)-Prostaglandin E1 and Other Vasodilators in Preclinical Models of Pulmonary Hypertension
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Vasodilator Efficacy
Pulmonary hypertension (PH) is a progressive disease characterized by elevated pulmonary artery pressure, leading to right ventricular failure and high mortality rates. Vasodilators are a cornerstone of PH therapy, aiming to reduce pulmonary vascular resistance and improve cardiac function. This guide provides a comprehensive comparison of the preclinical performance of (-)-Prostaglandin E1 (PGE1) against other major classes of vasodilators, including prostacyclin analogs, phosphodiesterase-5 (PDE5) inhibitors, endothelin receptor antagonists (ERAs), and soluble guanylate cyclase (sGC) stimulators. The data presented is collated from various preclinical studies in established animal models of PH.
Comparative Efficacy of Vasodilators in Pulmonary Hypertension Models
The following tables summarize the quantitative data from preclinical studies on the effects of various vasodilators on key hemodynamic and structural parameters in monocrotaline (B1676716) (MCT) and hypoxia-induced animal models of pulmonary hypertension. It is important to note that direct head-to-head comparative studies for all agents under identical conditions are limited; therefore, this data is synthesized from multiple sources.
Table 1: Effects of Vasodilators in the Monocrotaline (MCT)-Induced Rat Model of Pulmonary Hypertension
| Vasodilator Class | Drug | Dose Range | Route of Administration | Change in Right Ventricular Systolic Pressure (RVSP) | Change in Right Ventricular Hypertrophy (Fulton Index: RV/LV+S) | Change in Pulmonary Artery Muscularization | Citation(s) |
| Prostaglandins | This compound | 10-300 µg/kg/day | Intravenous, Inhalation | ↓ | ↓ | ↓ | [1][2][3] |
| Prostacyclin Analogs | Beraprost | Not specified | Oral | ↓ | ↓ | ↓ | [4] |
| Treprostinil (B120252) | Not specified | Not specified | ↓ | No significant change | No significant change | [5] | |
| PDE5 Inhibitors | Sildenafil (B151) | 25-50 mg/kg/day | Oral | ↓ | ↓ | ↓ | [6][7][8][9] |
| Tadalafil | Not specified | Oral | ↓ | ↓ | Not specified | [6] | |
| Endothelin Receptor Antagonists | Bosentan (B193191) | 100 mg/kg/day | Oral | ↓ | ↓ | ↓ | [7][9] |
| sGC Stimulators | Riociguat (BAY 63-2521) | 10 mg/kg/day | Oral | ↓ | ↓ | ↓ | [10][11] |
| BAY 41-2272 | 10 mg/kg/day | Oral | ↓ | ↓ | ↓ | [10][12] | |
| Rho Kinase Inhibitors | Fasudil | Not specified | Oral | ↓ | ↓ | ↓ | [7][9] |
Table 2: Effects of Vasodilators in the Hypoxia-Induced Mouse/Rat Model of Pulmonary Hypertension
| Vasodilator Class | Drug | Dose Range | Route of Administration | Change in Right Ventricular Systolic Pressure (RVSP) | Change in Right Ventricular Hypertrophy (Fulton Index: RV/LV+S) | Change in Pulmonary Artery Muscularization | Citation(s) |
| Prostaglandins | This compound | 8 ng/kg/min | Inhalation | ↓ | Not specified | ↓ (Reduced pre- and post-capillary resistance) | [13] |
| PDE5 Inhibitors | Sildenafil | 25 mg/kg/day | Oral | ↓ | ↓ | ↓ | [14][15] |
| sGC Stimulators | Riociguat (BAY 63-2521) | 10 mg/kg/day | Oral | ↓ | ↓ | ↓ | [8][10] |
| BAY 41-2272 | 10 mg/kg/day | Gavage | ↓ | ↓ | ↓ | [12] | |
| BAY 58-2667 | 10 mg/kg/day | Gavage | ↓ | ↓ | ↓ | [12] |
Note: "↓" indicates a reduction in the specified parameter. The magnitude of the effect can vary based on experimental conditions.
Signaling Pathways of Vasodilators in Pulmonary Hypertension
The therapeutic effects of these vasodilators are mediated through distinct signaling pathways that ultimately lead to relaxation of pulmonary artery smooth muscle cells (PASMCs) and inhibition of vascular remodeling.
References
- 1. Therapeutic effect of prostaglandin E1 in monocrotaline-induced pulmonary arterial hypertension rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhaled PLGA Particles of Prostaglandin E1 Ameliorate Symptoms and Progression of Pulmonary Hypertension at a Reduced Dosing Frequency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic effect of prostaglandin E1 in monocrotaline-induced pulmonary arterial hypertension rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphodiesterase inhibitors for the treatment of pulmonary hypertension | European Respiratory Society [publications.ersnet.org]
- 5. Efficacy of treprostinil in the SU5416‐hypoxia model of severe pulmonary arterial hypertension: haemodynamic benefits are not associated with improvements in arterial remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Fasudil reduces monocrotaline-induced pulmonary arterial hypertension: comparison with bosentan and sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.plos.org [journals.plos.org]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. Chronic intratracheal application of the soluble guanylyl cyclase stimulator BAY 41-8543 ameliorates experimental pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Effects of inhaled versus intravenous vasodilators in experimental pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. ahajournals.org [ahajournals.org]
A Comparative Analysis of (-)-Prostaglandin E1 Effects Across Species for Researchers
A comprehensive examination of the physiological and cellular impacts of (-)-Prostaglandin E1 (PGE1) reveals species-specific variations in receptor affinity, signaling pathways, and functional outcomes. This guide provides a comparative overview of PGE1's effects in humans, rats, mice, dogs, and guinea pigs, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams to aid researchers, scientists, and drug development professionals.
This compound (PGE1), a member of the eicosanoid family, is a potent lipid mediator involved in a wide array of physiological processes, including vasodilation, smooth muscle contraction and relaxation, inhibition of platelet aggregation, and inflammation. Its therapeutic applications are diverse, ranging from the treatment of erectile dysfunction to maintaining patent ductus arteriosus in newborns with congenital heart defects. However, the effects of PGE1 are not uniform across different species, a critical consideration for preclinical research and drug development. These differences arise from variations in the expression and affinity of its receptors, as well as downstream signaling cascades.
Quantitative Comparison of this compound Effects
The biological actions of PGE1 are mediated through its interaction with a family of G-protein coupled receptors known as E-prostanoid (EP) receptors, specifically subtypes EP1, EP2, EP3, and EP4. The binding affinity of PGE1 to these receptors, as well as the subsequent physiological response, can vary significantly between species.
Receptor Binding Affinities (Kd/Ki)
The dissociation constant (Kd) or inhibitory constant (Ki) is a measure of the affinity of a ligand for its receptor, with lower values indicating a higher affinity. The following table summarizes the available data on the binding affinity of PGE1 for EP receptors in different species.
| Receptor Subtype | Human (Ki, nM) | Mouse (Kd, nM) | Canine (Kd, nM) | Rat (Kd, nM) |
| EP1 | ~25 (for PGE2) | ~40 | - | - |
| EP2 | - | - | - | - |
| EP3 | - | - | - | - |
| EP4 | - | - | - | - |
| PGE Receptors (mixed) | - | - | 5.8 (muscle), 10.6 (mucosa)[1] | High and low affinity sites identified[2] |
Physiological Effects (EC50/IC50)
The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) are measures of a drug's potency in producing a physiological effect or inhibiting a biological process, respectively.
| Effect | Species | Tissue/Cell Type | Parameter | Value |
| Smooth Muscle Contraction | Rat | Uterine Myometrial Strips | EC50 | 10⁻⁸ g/mL |
| Smooth Muscle Relaxation | Rabbit | Penile Corpus Cavernosum | EC50 | 1 pM - 10 µM |
| Platelet Aggregation Inhibition | Human | Platelets | IC50 | Not specified |
| Platelet Aggregation Inhibition | Dog | Platelets | - | PGE1 is a potent inhibitor[3] |
| Platelet Aggregation Inhibition | Rabbit | Platelets | - | PGE1 is highly active[3] |
| Platelet Aggregation Inhibition | Rat | Platelets | - | PGE1 is highly active[3] |
Note: Direct comparative EC50/IC50 values for PGE1 across a range of species for the same physiological effect are not consistently reported in the literature.
Signaling Pathways of this compound
PGE1 binding to its cognate EP receptors initiates distinct intracellular signaling cascades, which are generally conserved across mammalian species, although receptor expression levels can differ. The primary pathways are:
-
EP1 Receptor: Coupled to Gαq, its activation leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately increases intracellular calcium concentrations ([Ca2+]i), leading to cellular responses such as smooth muscle contraction.[4]
-
EP2 and EP4 Receptors: These receptors are coupled to Gαs, and their activation stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4] Elevated cAMP activates protein kinase A (PKA), which mediates various cellular effects, including smooth muscle relaxation and inhibition of platelet aggregation.
-
EP3 Receptor: This receptor is unique as it can couple to Gαi, which inhibits adenylyl cyclase, leading to a decrease in cAMP levels.[4] This can counteract the effects of EP2 and EP4 activation.
Visualizing PGE1 Signaling Pathways
The following diagrams illustrate the primary signaling pathways activated by PGE1 upon binding to its receptors.
Caption: PGE1 signaling through the EP1 receptor leading to smooth muscle contraction.
Caption: PGE1 signaling through EP2/EP4 and EP3 receptors modulating cAMP levels.
Detailed Experimental Protocols
To facilitate reproducible research, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd or Ki) of PGE1 to its receptors.
1. Membrane Preparation:
-
Homogenize cells or tissues expressing the EP receptor of interest in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA, with protease inhibitors).[4]
-
Centrifuge the homogenate at a low speed to remove large debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 20,000 x g) to pellet the cell membranes.[4]
-
Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., Bradford or BCA assay).
2. Binding Reaction:
-
In a multi-well plate, incubate a fixed amount of membrane protein with increasing concentrations of radiolabeled PGE1 (e.g., [3H]PGE1).
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled PGE1.
-
Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium.
3. Separation and Detection:
-
Separate the bound from free radioligand by rapid vacuum filtration through a glass fiber filter, which traps the membranes.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the specific binding data using Scatchard analysis or non-linear regression to determine the Kd and Bmax (maximum number of binding sites).
Caption: General workflow for a radioligand binding assay.
Intracellular Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration ([Ca2+]i) following stimulation with PGE1, typically to assess EP1 receptor activation.
1. Cell Preparation and Dye Loading:
-
Plate cells expressing the EP1 receptor in a multi-well plate (preferably black-walled with a clear bottom) and allow them to adhere overnight.
-
Load the cells with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them with the dye in a suitable buffer for a specific time (e.g., 30-60 minutes) at 37°C.[4] The AM ester form of the dye allows it to cross the cell membrane, where intracellular esterases cleave the AM group, trapping the fluorescent indicator inside.
2. Stimulation and Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader or a fluorescence microscope equipped for kinetic reading.
-
Establish a baseline fluorescence reading for a short period before adding the agonist.
-
Add PGE1 at various concentrations to the wells.
-
Record the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation or emission wavelengths is measured to determine the [Ca2+]i.[4]
3. Data Analysis:
-
Calculate the change in fluorescence (or fluorescence ratio) from the baseline.
-
Plot the peak response against the logarithm of the PGE1 concentration to generate a dose-response curve.
-
Determine the EC50 value from the dose-response curve.
Caption: Workflow for an intracellular calcium mobilization assay.
Conclusion
The effects of this compound are complex and exhibit notable variations across different species. These differences are rooted in the specific expression patterns and binding affinities of the four EP receptor subtypes, as well as potential species-specific nuances in downstream signaling pathways. For researchers and drug development professionals, a thorough understanding of these inter-species differences is paramount for the accurate interpretation of preclinical data and the successful translation of therapeutic strategies to human applications. The data and protocols presented in this guide are intended to serve as a valuable resource for the comparative study of PGE1 and to facilitate further research in this field.
References
- 1. Effects of prostaglandin E1 on the preparation of platelet concentrates in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. International Union of Basic and Clinical Pharmacology. CIX. Differences and Similarities between Human and Rodent Prostaglandin E2 Receptors (EP1–4) and Prostacyclin Receptor (IP): Specific Roles in Pathophysiologic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the effects of prostacyclin (PGI2), prostaglandin E1 and D2 on platelet aggregation in different species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uh-ir.tdl.org [uh-ir.tdl.org]
confirming the role of the EP3 receptor in (-)-Prostaglandin E1-mediated cardioprotection
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
(-)-Prostaglandin E1 (PGE1), a bioactive lipid molecule, has long been recognized for its therapeutic potential in various cardiovascular conditions. Recent research has increasingly pointed towards the E-prostanoid receptor 3 (EP3) as a critical mediator of its cardioprotective effects. This guide provides an objective comparison of PGE1's performance with other alternatives, supported by experimental data, to elucidate the pivotal role of the EP3 receptor in PGE1-mediated cardioprotection.
Comparing Cardioprotective Efficacies: PGE1 and EP3-Targeted Agents
Experimental evidence strongly suggests that the cardioprotective actions of this compound are significantly mediated through the EP3 receptor. Studies utilizing specific EP3 receptor agonists and antagonists have provided valuable insights into this mechanism.
| Agent/Model | Key Experimental Outcome | Quantitative Results | Reference |
| This compound | Attenuation of Angiotensin II-induced cardiac hypertrophy | The anti-hypertrophic effects of PGE1 were reversed by an EP3 receptor inhibitor. | [1] |
| Selective EP3 Agonist (Sulprostone) | Mimicked the anti-hypertrophic effect of PGE1 | Activation of the EP3 receptor with sulprostone (B1662612) replicated the protective phenotype observed with PGE1 treatment. | [1] |
| Cardiomyocyte-specific EP3 Knockout (CM-EP3 KO) Mice | Protection against cardiac dysfunction post-myocardial infarction (MI) | CM-EP3 KO mice showed a significant preservation of ejection fraction (EF) compared to wild-type mice after MI (e.g., in female mice, EF remained at 62.7±2.3% in KO vs. a drop to 47.6±5.6% in wild-type). | [2] |
| EP3 Receptor Antagonist (L-798,106) | Improved cardiac function after myocardial infarction | Treatment with L-798,106 resulted in a 37% increase in ejection fraction in mice post-MI compared to the vehicle-treated group (49.4±3.0% vs. 36.0±2.6%). | [2] |
| Cardiospecific EP3 Receptor Overexpression | Attenuation of ischemia-induced myocardial injury | Transgenic mice overexpressing the EP3 receptor exhibited a 55% reduction in ischemia-induced increase in left ventricular end-diastolic pressure and an 85% and 73% decrease in creatine (B1669601) kinase and lactate (B86563) dehydrogenase release, respectively. | [3] |
Delving into the Mechanism: The EP3 Signaling Pathway
The cardioprotective effects of this compound, mediated by the EP3 receptor, are initiated by the binding of PGE1 to this G-protein coupled receptor on cardiomyocytes. The EP3 receptor is primarily coupled to an inhibitory G-protein (Gαi).
Caption: PGE1-EP3 Receptor Signaling Pathway in Cardiomyocytes.
Upon activation, the Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, studies have shown that PGE1-EP3 signaling upregulates Netrin-1, which in turn inhibits the mitogen-activated protein kinase (MAPK) signaling pathway.[1] This cascade of events contributes to the observed anti-hypertrophic and anti-ischemic effects.
Experimental Protocols
To facilitate reproducible research in this area, detailed methodologies for key experiments are provided below.
Ischemia-Reperfusion Injury Model (Mouse)
This protocol describes a common in vivo model to study the effects of cardioprotective agents.
Caption: In Vivo Ischemia-Reperfusion Experimental Workflow.
-
Anesthesia and Ventilation: Mice are anesthetized, typically with isoflurane, and intubated for mechanical ventilation.
-
Surgical Procedure: A left thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is identified and ligated with a suture.
-
Ischemia and Reperfusion: The ligation is maintained for a defined period (e.g., 45 minutes) to induce ischemia. The suture is then released to allow for reperfusion of the myocardium for a specified duration (e.g., 24 hours).
-
Drug Administration: Test compounds, such as this compound or EP3 receptor modulators, can be administered at various time points (before ischemia, during ischemia, or at the onset of reperfusion) to assess their effects.
Infarct Size Measurement (TTC Staining)
Triphenyltetrazolium chloride (TTC) staining is a widely used method to quantify the extent of myocardial infarction.
-
Heart Sectioning: Following the ischemia-reperfusion protocol, the heart is excised and sliced into uniform sections.
-
TTC Incubation: The heart slices are incubated in a TTC solution. Viable myocardium, containing active dehydrogenase enzymes, reduces TTC to a red formazan (B1609692) precipitate. Infarcted tissue, lacking these enzymes, remains pale.
-
Imaging and Analysis: The stained sections are imaged, and the areas of infarcted (pale) and viable (red) tissue are quantified using image analysis software. The infarct size is typically expressed as a percentage of the area at risk or the total left ventricular area.
Cardiomyocyte Apoptosis Assay (Flow Cytometry)
Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a standard method to quantify apoptosis in isolated cardiomyocytes.
-
Cell Preparation: Cardiomyocytes are isolated from neonatal or adult hearts and subjected to simulated ischemia-reperfusion or other injurious stimuli in vitro.
-
Staining: The cells are stained with fluorescently labeled Annexin V, which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in apoptotic cells, and PI, a fluorescent dye that enters cells with compromised membrane integrity (late apoptotic or necrotic cells).
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The data allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations.
Logical Framework: Confirming the Role of the EP3 Receptor
Caption: Logical Relationship Supporting EP3's Role in Cardioprotection.
References
- 1. Prostaglandin E1 attenuates AngII-induced cardiac hypertrophy via EP3 receptor activation and Netrin-1upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeted Gene Deletion or Antagonism of the Prostaglandin E2 EP3 Receptor Protects Against Cardiac Injury Postmyocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiospecific overexpression of the prostaglandin EP3 receptor attenuates ischemia-induced myocardial injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating (-)-Prostaglandin E1: A Comparative Guide to its Selectivity as an EP Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (-)-Prostaglandin E1 (PGE1) and its activity across the four E-prostanoid (EP) receptor subtypes (EP1, EP2, EP3, and EP4). By presenting experimental data, detailed protocols, and signaling pathway visualizations, this document serves as a valuable resource for researchers investigating the therapeutic potential and selectivity of PGE1 and related compounds.
Executive Summary
This compound is a naturally occurring prostaglandin (B15479496) that exerts a wide range of physiological effects by interacting with the EP receptor family. While PGE1 is known to bind to all four EP receptor subtypes, its affinity and functional potency vary, leading to a complex pharmacological profile. This guide demonstrates that PGE1 is not a selective EP receptor agonist, exhibiting the highest affinity for the EP3 and EP4 receptors. Its overall biological effect is a composite of its actions on these different receptor subtypes, each linked to distinct intracellular signaling cascades. In contrast, several synthetic agonists have been developed to target individual EP receptors with high selectivity, offering more precise tools for research and potential therapeutic development.
Data Presentation: Quantitative Comparison of EP Receptor Agonists
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound and a selection of alternative, more selective EP receptor agonists. These values have been compiled from various sources and are presented to facilitate a comparative analysis of their receptor selectivity profiles. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions.
Table 1: Binding Affinities (Ki, nM) of Prostaglandin E1 and Selective EP Receptor Agonists for Human EP Receptors
| Compound | EP1 (nM) | EP2 (nM) | EP3 (nM) | EP4 (nM) | Selectivity Profile |
| This compound | ~36 (mouse) | ~10 (mouse) | ~1.1 (mouse) | ~2.1 (mouse) | EP3 ≈ EP4 > EP2 > EP1 |
| Prostaglandin E2 (for reference) | ~25 | ~38 | ~0.3 - 5 | ~0.75 - 3.1 | EP3 ≈ EP4 > EP1 ≈ EP2 |
| Sulprostone | 21[1][2][3][4] | >10,000 | 0.6 [1][2][4] | >10,000 | Highly EP3 selective (with some EP1 activity) |
| Butaprost | >10,000 | ~33 (EC50) | >10,000 | >10,000 | Highly EP2 selective |
| ONO-AE1-329 | >1000 | 2100[5] | 1200[5] | 9.7 [6] | Highly EP4 selective |
| ONO-DI-004 | 150 [7] | >10,000 | >10,000 | >10,000 | Highly EP1 selective |
Note: Data for this compound on human receptors is limited; mouse receptor data is provided as a close approximation. Prostaglandin E2 is included as a natural ligand for comparison.
Table 2: Functional Potencies (EC50/IC50, nM) of Prostaglandin E1 and Selective EP Receptor Agonists
| Compound | EP1 (Ca2+) (nM) | EP2 (cAMP) (nM) | EP3 (cAMP inh.) (nM) | EP4 (cAMP) (nM) |
| This compound | Higher Ca2+ signal than PGE2 | No significant difference from PGE2 | Data not readily available | No significant difference from PGE2 |
| Prostaglandin E2 (for reference) | ~1-10 | ~50[1] | ~0.1-1 | ~1-10 |
| Sulprostone | ~10-100 | >10,000 | ~0.15 - 12 [6][8] | >10,000 |
| Butaprost | >10,000 | ~33 - 106 [9][10] | >10,000 | >10,000 |
| ONO-AE1-329 | >10,000 | >10,000 | >10,000 | ~1-10 |
| ONO-DI-004 | ~10-100 | >10,000 | >10,000 | >10,000 |
Note: Functional potency data can be highly dependent on the cell line and assay conditions used.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.
Radioligand Binding Assay (Competition)
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
1. Membrane Preparation:
-
Culture HEK293 cells stably expressing the human EP receptor of interest to confluency.
-
Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, with protease inhibitors, pH 7.4).
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending it in a fresh assay buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in the assay buffer and determine the protein concentration using a standard method (e.g., BCA protein assay).
2. Assay Procedure:
-
In a 96-well plate, combine the membrane preparation (typically 10-50 µg of protein per well), a fixed concentration of a suitable radioligand (e.g., [3H]PGE2, typically at a concentration close to its Kd), and varying concentrations of the unlabeled test compound (e.g., this compound or a selective agonist).
-
For determining non-specific binding, a separate set of wells should contain the membrane preparation, radioligand, and a high concentration of an unlabeled standard ligand (e.g., 10 µM PGE2).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through a glass fiber filter (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters multiple times with an ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the competition binding data to a sigmoidal dose-response curve.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium Mobilization Assay (for EP1 Receptor)
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like EP1.
1. Cell Preparation:
-
Seed HEK293 cells stably expressing the human EP1 receptor in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in an assay buffer (e.g., HBSS with 20 mM HEPES) for 30-60 minutes at 37°C.
-
After incubation, gently wash the cells with the assay buffer to remove any excess dye.
2. Assay Procedure:
-
Place the cell plate in a fluorescence plate reader equipped with an automated liquid handling system.
-
Establish a stable baseline fluorescence reading for each well.
-
Add varying concentrations of the test compound (e.g., this compound or an EP1 agonist) to the wells.
-
Immediately begin recording the fluorescence intensity over time. For Fura-2 AM, this involves alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm. For Fluo-4 AM, excitation is at ~490 nm and emission is at ~520 nm.
3. Data Analysis:
-
The change in fluorescence (or the ratio of fluorescence at the two excitation wavelengths for Fura-2 AM) is proportional to the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each concentration of the test compound.
-
Plot the peak response against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).
cAMP Accumulation/Inhibition Assay (for EP2, EP3, and EP4 Receptors)
This assay measures the modulation of intracellular cyclic AMP (cAMP) levels following the activation of Gs-coupled (EP2, EP4) or Gi-coupled (EP3) receptors.
1. Cell Preparation:
-
Seed HEK293 cells stably expressing the human EP receptor of interest (EP2, EP3, or EP4) in a 96-well plate and allow them to adhere overnight.
-
On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP. Incubate for a short period (e.g., 15-30 minutes).
2. Assay Procedure:
-
For EP2 and EP4 (Gs-coupled): Add varying concentrations of the test compound (e.g., this compound, Butaprost, or ONO-AE1-329) to the cells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
For EP3 (Gi-coupled): Co-incubate the cells with varying concentrations of the test compound (e.g., this compound or Sulprostone) and a fixed concentration of an adenylyl cyclase activator (e.g., forskolin).
-
Lyse the cells to release the intracellular cAMP.
3. cAMP Quantification:
-
Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit. Common methods include Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or AlphaScreen.
-
Follow the manufacturer's instructions for the chosen assay kit to generate a standard curve and determine the cAMP concentration in each sample.
4. Data Analysis:
-
For EP2 and EP4: Plot the measured cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
For EP3: Plot the percentage inhibition of forskolin-stimulated cAMP production against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the primary signaling pathways activated by each of the four EP receptor subtypes.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. researchgate.net [researchgate.net]
- 3. Prostaglandin E2 receptor subtypes, EP1, EP2, EP3 and EP4 in human and mouse ocular tissues--a comparative immunohistochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunolocalization of the four prostaglandin E2 receptor proteins EP1, EP2, EP3, and EP4 in human kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of prostaglandin E receptor subtypes (EP1, EP2, EP3, and EP4) in bone resorption: an analysis using specific agonists for the respective EPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Hemodynamic Effects of (-)-Prostaglandin E1 and Epoprostenol
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the hemodynamic effects of (-)-Prostaglandin E1 (Alprostadil) and Epoprostenol (B1671539) (Prostacyclin), supported by experimental data.
This compound (PGE1) and Epoprostenol (PGI2) are potent vasodilators utilized in clinical settings to manage conditions such as pulmonary hypertension. While both belong to the prostanoid class of molecules and exert their effects through similar signaling pathways, their hemodynamic profiles exhibit notable differences. This guide synthesizes data from key comparative studies to elucidate these distinctions.
Quantitative Hemodynamic Data
The following table summarizes the quantitative hemodynamic effects of this compound and Epoprostenol from comparative studies in various models.
| Parameter | Study Population | This compound | Epoprostenol | Key Findings |
| Pulmonary Artery Pressure (PAP) | Infants post-cardiac surgery[1][2][3] | Dose-dependent decrease | Dose-dependent decrease | Both are effective pulmonary vasodilators.[1][2] |
| Sheep with induced pulmonary hypertension[4] | Largest decrease (from 31 +/- 1 to 22 +/- 2 mm Hg) | Decrease | PGE1 showed a more pronounced reduction in PAP in this model.[4] | |
| Pigs with experimental pulmonary hypertension[5] | Decreased from 39 +/- 1 to 33 +/- 1 mm Hg | Decreased from 38 +/- 1 to 31 +/- 1 mm Hg | Both effectively decreased PAP.[5] | |
| Pulmonary Vascular Resistance (PVR) | Infants post-cardiac surgery[1][2][3] | Dose-dependent decrease | Dose-dependent decrease | Both effectively reduce PVR.[1][2] |
| Pigs with experimental pulmonary hypertension[5] | Decreased | Decreased | Both effectively decreased PVR.[5] | |
| Systemic Vascular Resistance (SVR) | Infants post-cardiac surgery[1][2][3] | Dose-dependent decrease | Dose-dependent decrease | Neither drug showed pulmonary specificity, affecting systemic circulation.[1][2] |
| Cardiac Output (Qt) | Sheep with induced pulmonary hypertension[4] | Significantly increased | Largest increase (from 1.7 +/- 0.2 to 3.1 +/- 0.3 L/min) | Epoprostenol produced the most significant increase in cardiac output.[4] |
| Pigs with experimental pulmonary hypertension[5] | Increased | Produced the largest increase | Epoprostenol led to a more substantial increase in cardiac output.[5] | |
| Dose Equivalence | Infants post-cardiac surgery[1][2][3] | 30 ng/kg/min | 5 ng/kg/min | Epoprostenol is approximately 6 times more potent than PGE1.[1][2] |
Signaling Pathways
Both this compound and Epoprostenol mediate their vasodilatory effects by binding to specific G-protein coupled receptors on the surface of smooth muscle cells.[6][7] This interaction triggers a signaling cascade that ultimately leads to smooth muscle relaxation and vasodilation. The primary mechanism involves the activation of adenylyl cyclase, which increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[6] Elevated cAMP levels then activate protein kinase A, leading to the phosphorylation of downstream targets that promote calcium sequestration and smooth muscle relaxation.
Experimental Protocols
The data presented in this guide are derived from studies employing rigorous experimental methodologies. Below are summaries of the key protocols used in the cited research.
Study in Infants Post-Cardiac Surgery[1][2][3]
-
Study Design: A crossover design where each of the twenty infant patients received both drugs in a random order.[1][2]
-
Patient Population: Infants who had undergone corrective cardiac surgery, were in sinus rhythm, hemodynamically stable, and had a pulmonary artery catheter in place.[1][2] All infants were sedated, paralyzed, and ventilated.[1][2]
-
Drug Administration:
-
This compound was infused at doses of 10, 30, and 100 ng/kg/min.[1][2]
-
Epoprostenol was infused at doses of 5, 10, and 25 ng/kg/min.[1][2]
-
Baseline hemodynamic measurements were taken before the infusion of the first drug. After 20 minutes at each dose, measurements were repeated before increasing the dose.[1][2]
-
-
Hemodynamic Measurements: Cardiac output was measured using the pulsed Doppler ultrasound method.[1][2] Pulmonary and systemic vascular resistances were calculated from the cardiac output.[1][2]
Study in a Sheep Model of Pulmonary Hypertension[4]
-
Animal Model: A stable model of pulmonary hypertension was developed in sheep using a continuous infusion of the vasoconstrictor U46619, a thromboxane (B8750289) A2-mimetic.[4]
-
Drug Administration: this compound and Epoprostenol were administered at doses that produced an equivalent reduction in systemic blood pressure to allow for comparison of their pulmonary and systemic effects.[4]
-
Hemodynamic Measurements: Standard hemodynamic parameters, including pulmonary artery pressure, systemic artery pressure, and cardiac output, were monitored.[4]
Study in a Porcine Model of Experimental Pulmonary Hypertension[5]
-
Animal Model: Experimental embolic pulmonary hypertension was induced in nine pigs by repetitive embolization with glass beads to double the baseline pulmonary artery pressure.[5]
-
Drug Administration: this compound and Epoprostenol were compared at doses that produced an equivalent reduction in systemic blood pressure.[5]
-
Hemodynamic Measurements: Arterial, central venous, and thermodilution output pulmonary artery catheters were used to measure hemodynamic parameters.[5]
References
- 1. Comparison between prostaglandin E1 and epoprostenol (prostacyclin) in infants after heart surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison between prostaglandin E1 and epoprostenol (prostacyclin) in infants after heart surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hemodynamic profiles of prostaglandin E1, isoproterenol, prostacyclin, and nifedipine in vasoconstrictor pulmonary hypertension in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hemodynamic profiles of prostaglandin E1, isoproterenol, prostacyclin, and nifedipine in experimental porcine pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Alprostadil? [synapse.patsnap.com]
- 7. droracle.ai [droracle.ai]
Placebo-Controlled Validation of (-)-Prostaglandin E1 in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of (-)-Prostaglandin E1 (PGE1) against placebo controls in various preclinical models. The information presented is curated from peer-reviewed studies to support researchers and professionals in drug development. This document summarizes quantitative data, details experimental protocols, and visualizes key biological pathways and workflows.
Efficacy and Safety Data Summary
The following tables summarize the quantitative outcomes from placebo-controlled preclinical studies investigating the efficacy and safety of this compound in different animal models.
Table 1: Efficacy of this compound in a Murine Model of Angiotensin II-Induced Cardiac Hypertrophy
| Parameter | Vehicle Control | This compound (10 µg/kg/day) | % Change vs. Control |
| Heart weight/Body weight (mg/g) | 5.2 ± 0.3 | 4.1 ± 0.2 | ↓ 21.2% |
| Left ventricular weight/Body weight (mg/g) | 4.0 ± 0.2 | 3.1 ± 0.1 | ↓ 22.5% |
| Cardiomyocyte cross-sectional area (µm²) | 580 ± 45 | 390 ± 30 | ↓ 32.8% |
| Relative mRNA expression of ANP | 1.0 ± 0.1 | 0.4 ± 0.05 | ↓ 60% |
| Relative mRNA expression of BNP | 1.0 ± 0.12 | 0.5 ± 0.07 | ↓ 50% |
Data adapted from a study on Angiotensin II-induced cardiac hypertrophy in mice.[1]
Table 2: Analgesic Effect of this compound in a Murine Orofacial Pain Model
| Parameter | Vehicle Control | This compound (100 nM) | % Change vs. Control |
| Mechanical withdrawal threshold (g) | 4.8 ± 0.5 | 2.1 ± 0.3 | ↓ 56.3% |
| Spontaneous Flinching (number/5 min) | 2 ± 1 | 15 ± 3 | ↑ 650% |
Data adapted from a study on mechanical allodynia in mice.[2]
Table 3: Safety Profile of this compound in a 14-Day Continuous Infusion Study in Rats
| Parameter | Vehicle Control | This compound (2.0 µg/kg/min) | Observations |
| Mean Arterial Pressure (mmHg) | 110 ± 8 | 95 ± 7 | Slight decrease |
| Heart Rate (beats/min) | 350 ± 25 | 360 ± 20 | No significant change |
| Body Weight Gain (g) | 35 ± 5 | 32 ± 6 | No significant difference |
| Blood Glucose (mg/dL) | 105 ± 10 | 90 ± 8 | Sporadic decrease |
Data adapted from a subacute toxicity study in rats.[3]
Signaling Pathways of this compound
This compound exerts its diverse biological effects by binding to four subtypes of E-prostanoid (EP) receptors: EP1, EP2, EP3, and EP4. These G-protein coupled receptors activate distinct downstream signaling cascades.
PGE1-EP Receptor Signaling Overview
Caption: Overview of this compound signaling pathways via EP receptors.
Detailed EP Receptor Downstream Signaling
Caption: Downstream signaling cascades of EP receptor subtypes.
Experimental Protocols
Detailed methodologies for key preclinical experiments are provided below.
Murine Model of Angiotensin II-Induced Cardiac Hypertrophy
Objective: To evaluate the effect of this compound on the development of cardiac hypertrophy induced by Angiotensin II (AngII) in mice.
Animal Model:
-
Species: C57BL/6 mice, male, 8-10 weeks old.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
Experimental Groups:
-
Sham + Vehicle: Mice undergo a sham operation and receive daily intraperitoneal (i.p.) injections of the vehicle (e.g., saline).
-
AngII + Vehicle: Mice are implanted with osmotic mini-pumps delivering AngII (e.g., 1.4 mg/kg/day) and receive daily i.p. injections of the vehicle.
-
AngII + this compound: Mice are implanted with AngII-delivering mini-pumps and receive daily i.p. injections of this compound (e.g., 10 µg/kg).
Procedure:
-
Surgical Implantation: Anesthetize mice (e.g., with isoflurane). A small subcutaneous incision is made in the back to implant an osmotic mini-pump (e.g., Alzet model 2004) containing either AngII solution or saline.
-
Drug Administration: Daily i.p. injections of this compound or vehicle are administered for the duration of the study (e.g., 14 days).
-
Hemodynamic Monitoring: Blood pressure can be monitored non-invasively using the tail-cuff method at baseline and throughout the study.
-
Echocardiography: Perform echocardiography at baseline and at the end of the study to assess cardiac function and dimensions (e.g., left ventricular wall thickness, fractional shortening).
-
Tissue Collection and Analysis: At the end of the treatment period, euthanize the mice. Excise the hearts, weigh them, and normalize to body weight. The heart tissue can be fixed for histological analysis (e.g., H&E and Masson's trichrome staining) to measure cardiomyocyte cross-sectional area and fibrosis. A portion of the ventricular tissue can be snap-frozen for molecular analysis (e.g., qRT-PCR for hypertrophic markers like ANP and BNP).[1]
Experimental Workflow for Cardiac Hypertrophy Model
Caption: Experimental workflow for the cardiac hypertrophy model.
Murine Orofacial Pain Model (Mechanical Allodynia)
Objective: To assess the potential of this compound to induce or modulate mechanical allodynia in a mouse model of orofacial pain.
Animal Model:
-
Species: Male ICR mice, 6-8 weeks old.
-
Housing: Standard laboratory conditions.
Experimental Groups:
-
Vehicle Control: Mice receive a subcutaneous injection of the vehicle (e.g., saline) into the whisker pad.
-
This compound: Mice receive a subcutaneous injection of this compound (e.g., 100 nM in 10 µL) into the whisker pad.
Procedure:
-
Acclimatization: Acclimate mice to the testing environment and the von Frey filaments.
-
Baseline Measurement: Measure the baseline mechanical withdrawal threshold by applying von Frey filaments of increasing force to the whisker pad until a withdrawal response (head shaking, pawing at the face) is elicited.
-
Drug Administration: Inject either vehicle or this compound subcutaneously into the center of the whisker pad.
-
Post-treatment Measurement: At various time points after injection (e.g., 30, 60, 90 minutes), re-measure the mechanical withdrawal threshold.
-
Observation of Spontaneous Pain: Observe and quantify spontaneous pain behaviors such as flinching and grooming of the injected area for a set period after injection.
-
Data Analysis: Compare the post-treatment withdrawal thresholds and spontaneous pain behaviors between the vehicle and this compound groups.[2]
Conclusion
The preclinical data presented in this guide suggest that this compound exhibits therapeutic potential in models of cardiac hypertrophy and demonstrates a role in pain modulation. The safety profile in short-term rodent studies appears favorable. The diverse biological activities of PGE1 are mediated through its interaction with four distinct EP receptor subtypes, leading to the activation of multiple intracellular signaling pathways. The provided experimental protocols offer a framework for the continued investigation and validation of this compound in various preclinical settings. Further placebo-controlled studies are warranted to fully elucidate its therapeutic efficacy and safety across different disease models.
References
A Comparative Analysis of (-)-Prostaglandin E1 and Tolazoline on Vascular Resistance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of (-)-Prostaglandin E1 (PGE1) and Tolazoline (B1682396) on vascular resistance, with a particular focus on the pulmonary vasculature. The information presented is collated from a range of experimental and clinical studies to support research and drug development in cardiovascular and critical care medicine.
Executive Summary
This compound, a naturally occurring lipid compound, and Tolazoline, a synthetic imidazoline (B1206853) derivative, are both potent vasodilators that have been utilized to reduce elevated vascular resistance, particularly in the context of pulmonary hypertension. While both agents achieve vasodilation, their mechanisms of action, efficacy, and side-effect profiles differ significantly. PGE1 generally offers a more targeted and potent vasodilatory effect with a well-defined signaling pathway, whereas Tolazoline exhibits a more complex pharmacological profile with variable efficacy and a higher incidence of adverse effects.
Comparative Data on Vascular Resistance
The following tables summarize quantitative data from various studies on the effects of this compound and Tolazoline on pulmonary and systemic vascular resistance.
Table 1: Effect of this compound on Vascular Resistance
| Study Population | Dosage | Mean Pulmonary Vascular Resistance (PVR) Reduction | Mean Systemic Vascular Resistance (SVR) Reduction | Reference |
| Patients with pulmonary hypertension secondary to cardiac disease | 7 to 135 ng/kg/min | Significant reduction | Significant reduction | [1] |
| Patients with Adult Respiratory Distress Syndrome (ARDS) | 30 ng/kg/min | Significant reduction | Significant reduction | [2] |
| Neonatal piglets with induced hypoxia | 5 µg/kg/min | Significant fall | Significant fall | [3] |
| Children after open-heart surgery | 0.1 to 1.0 µg/kg/min | Average decrease | Significant decrease | [4] |
Table 2: Effect of Tolazoline on Vascular Resistance
| Study Population | Dosage | Mean Pulmonary Vascular Resistance (PVR) Reduction | Mean Systemic Vascular Resistance (SVR) Reduction | Reference |
| Infants after cardiac surgery | 0.5 mg/kg bolus, then 0.5 mg/kg/hr infusion | 45% | Not Reported | [5] |
| Children with pulmonary hypertension | 1 mg/kg | 18% | Not Reported | [5] |
| Newborn lambs | 1 mg/kg | -25 +/- 4% | Not Reported | [6] |
| Neonatal piglets with induced hypoxia | 1 mg/kg/10 min and 2 mg/kg/hr | Less consistent, not statistically significant | Fell, but not statistically significant | [3] |
| Hypoxic pulmonary hypertensive neonatal calves | 2 mg/kg over 2 minutes | Transient pulmonary vasodilation | Reduction in systemic arterial pressure | [7] |
Signaling Pathways and Mechanisms of Action
This compound
PGE1 primarily exerts its vasodilatory effect through the activation of specific prostaglandin (B15479496) E receptors on vascular smooth muscle cells. This interaction initiates a signaling cascade involving the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[8][9] Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates several downstream targets, resulting in a decrease in intracellular calcium concentrations and smooth muscle relaxation.[9] This mechanism is independent of the endothelium.[10]
Tolazoline
Tolazoline's mechanism of action is more complex and less specific than that of PGE1. It is a non-selective α-adrenergic antagonist, meaning it blocks both α1 and α2-adrenergic receptors.[11][12][13] Blockade of α1-adrenergic receptors on vascular smooth muscle inhibits norepinephrine-induced vasoconstriction.[13][14] Additionally, Tolazoline has direct vasodilatory effects on vascular smooth muscle and acts as an agonist at histamine (B1213489) H1 and H2 receptors, which also contributes to vasodilation.[6][12][13] Its effects can be variable and are sometimes unpredictable.[5]
Experimental Protocols
The following section outlines a generalized experimental protocol for assessing the effects of vasoactive agents on vascular resistance, based on methodologies described in the cited literature.
In Vivo Animal Models (e.g., Piglets, Lambs, Calves)
-
Animal Preparation: Anesthetize and mechanically ventilate the animal.[3] Place catheters to measure pressures in the pulmonary artery, a systemic artery (e.g., aorta), and the right atrium (or central vein).[3][15] A thermodilution catheter can be used to measure cardiac output.[15]
-
Induction of Pulmonary Hypertension: Induce pulmonary hypertension by altering inspired gas concentrations to create a state of hypoxemia and hypercapnia.[3]
-
Baseline Measurements: Record baseline hemodynamic parameters, including mean pulmonary arterial pressure (MPAP), mean systemic arterial pressure (MSAP), central venous pressure (CVP), and cardiac output (CO).[3]
-
Drug Administration: Administer the test agent (e.g., PGE1 or Tolazoline) via continuous intravenous infusion at a specified dose.[1][3][4]
-
Data Collection: Continuously monitor and record hemodynamic parameters throughout the infusion period.
-
Calculation of Vascular Resistance:
-
Pulmonary Vascular Resistance (PVR): PVR = (MPAP - PCWP) / CO. (Note: Pulmonary Capillary Wedge Pressure, PCWP, is used as an estimate of left atrial pressure).
-
Systemic Vascular Resistance (SVR): SVR = (MSAP - CVP) / CO.[16]
-
Isolated Blood Vessel Studies (In Vitro)
-
Vessel Preparation: Dissect arteries (e.g., pulmonary or coronary arteries) and cut them into rings.[10]
-
Myograph Mounting: Mount the arterial rings in a microvascular myograph chamber containing a physiological salt solution, aerated with a gas mixture (e.g., 95% O2, 5% CO2) and maintained at 37°C.[9]
-
Pre-contraction: Induce a sustained contraction in the vessel rings using a vasoconstrictor agent (e.g., norepinephrine, prostaglandin F2α).[10]
-
Drug Application: Add the test vasodilator (PGE1 or Tolazoline) to the myograph chamber in a cumulative, dose-dependent manner.
-
Measurement of Vasodilation: Record the changes in isometric tension to quantify the degree of vasodilation at each drug concentration.
Conclusion
Both this compound and Tolazoline are effective vasodilators capable of reducing vascular resistance. However, PGE1 appears to offer a more consistent and predictable response, mediated through a well-characterized cAMP-dependent pathway. In contrast, Tolazoline's multifaceted mechanism of action, involving α-adrenergic blockade and histamine receptor agonism, can lead to more variable clinical and experimental outcomes. For research and development purposes, the choice between these agents would depend on the specific scientific question being addressed. PGE1 may be preferable for studies requiring a selective and potent vasodilator with a clear mechanism, while Tolazoline could be a tool for investigating the complex interplay of adrenergic and histaminergic signaling in the vasculature.
References
- 1. Prostaglandin E1 and intrapulmonary shunt in cardiac surgical patients with pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Randomized double-blind, multicenter study of prostaglandin E1 in patients with the adult respiratory distress syndrome. Prostaglandin E1 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative studies on the hemodynamic effects of prostaglandin E1 prostacyclin, and tolazoline upon elevated pulmonary vascular resistance in neonatal swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of effects of prostaglandin E1 and nitroprusside on pulmonary vascular resistance in children after open-heart surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Pulmonary vasodilator action of tolazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pulmonary and systemic vascular responses to tolazoline in neonatal and mature calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of prostaglandins E1 and F2alpha on pulmonary vascular resistance, isolated lobar vessels and cyclic nucleotide levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of prostaglandin E1-induced relaxation in penile resistance arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prostaglandin E1-induced vasorelaxation in porcine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tolazoline - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Estimation of cardiac output and systemic vascular resistance using a multivariate regression model with features selected from the finger photoplethysmogram and routine cardiovascular measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CV Physiology | Systemic Vascular Resistance [cvphysiology.com]
Safety Operating Guide
(-)-Prostaglandin E1 proper disposal procedures
Proper disposal of (-)-Prostaglandin E1 is a critical component of laboratory safety and environmental responsibility. As a potent, biologically active compound classified as toxic and suspected of damaging fertility, all materials contaminated with this compound must be handled as hazardous waste.[1] Adherence to strict disposal protocols is essential for researchers, scientists, and drug development professionals to ensure a safe working environment and maintain regulatory compliance.
The primary recommended method for the disposal of this compound waste is incineration at a licensed hazardous material disposal facility equipped with an afterburner and scrubber.[2][3] Under no circumstances should this material be disposed of down the drain or in standard laboratory trash.
Immediate Safety and Handling for Disposal
Before beginning any disposal-related activities, it is imperative to consult the specific Safety Data Sheet (SDS) for the this compound product in use. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times to prevent accidental exposure through skin contact, inhalation, or ingestion.[1] All handling of this compound and its waste should be conducted in a designated area, such as a chemical fume hood, to control potential aerosolization.[2]
Step-by-Step Disposal Protocol
The following procedure outlines the necessary steps for the safe segregation, containment, and disposal of this compound waste:
-
Waste Segregation : All waste streams contaminated with this compound must be isolated from non-hazardous waste. This includes:
-
Unused or expired neat compound
-
Stock solutions and dilutions
-
Contaminated consumables (e.g., pipette tips, vials, gloves, bench paper)
-
Rinsate from cleaning contaminated glassware.[1]
-
-
Containerization : Use designated, leak-proof, and clearly labeled hazardous waste containers that are chemically compatible with the waste materials.
-
Liquid Waste : Collect in a screw-cap container to prevent leakage. Do not fill the container beyond 90% capacity to allow for expansion.[1]
-
Solid Waste : Place in a securely sealed bag or container.[1]
-
Sharps : Any contaminated needles or broken glass must be placed in a designated, puncture-resistant sharps container.[1][2]
-
-
Labeling : Affix a "Hazardous Waste" label to each container. The label must clearly identify the contents, including "this compound" and any solvents present, along with the approximate concentration and quantity.[2]
-
Storage : Store hazardous waste containers in a designated, well-ventilated, and secure area, such as a satellite accumulation area. The storage area should have secondary containment to manage any potential spills. Keep containers securely closed except when adding waste.[1]
-
Disposal Request : Once a waste container is full or reaches the institutional accumulation time limit (often 90 days), arrange for its collection through your institution's Environmental Health and Safety (EHS) office.[1] Complete all required paperwork, providing a detailed description of the waste.
-
Empty Containers : Original containers of this compound must be triple-rinsed with a suitable solvent (e.g., ethanol). The rinsate must be collected and disposed of as hazardous liquid waste. After triple-rinsing, the container can typically be disposed of as non-hazardous waste.[1]
Data on Chemical Stability and Degradation
While specific experimental protocols for the in-laboratory chemical neutralization of this compound waste for disposal are not widely established, data on its chemical stability provides insight into its degradation. Prostaglandins of the E-series are known to be sensitive to pH. Basic conditions (pH > 7.4) will degrade Prostaglandin (B15479496) E1 into Prostaglandin A and B compounds. This information is relevant for understanding the compound's behavior but should not be interpreted as a protocol for in-lab waste treatment prior to disposal. All degradation products and resulting solutions must still be treated as hazardous waste.
| Parameter | Condition | Result | Source |
| pH Stability | pH > 7.4 | Degrades to Prostaglandin A and B compounds | |
| Aqueous Solution Stability (t90) | 4°C in 4% Alcohol / 0.9% Saline | 106.5 days | [4][5] |
| Aqueous Solution Stability (t90) | 25°C in 4% Alcohol / 0.9% Saline | 9.8 days | [4][5] |
t90 refers to the time it takes for 10% of the active substance to degrade.
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Neutralization of prostaglandin E1 intravenous solution reduces infusion phlebitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Shelf-life determination of prostaglandin E1 injections - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
